molecular formula C6H6F3N3 B1295556 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine CAS No. 4571-65-7

6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B1295556
CAS No.: 4571-65-7
M. Wt: 177.13 g/mol
InChI Key: DPJHXJVFHPVGKF-UHFFFAOYSA-N
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Description

6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C6H6F3N3 and its molecular weight is 177.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54816. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methyl-2-(trifluoromethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c1-3-2-4(10)12-5(11-3)6(7,8)9/h2H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJHXJVFHPVGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288234
Record name 6-methyl-2-(trifluoromethyl)pyrimidin-4-amine
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URL https://comptox.epa.gov/dashboard/DTXSID90288234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4571-65-7
Record name 4571-65-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54816
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-methyl-2-(trifluoromethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine (CAS 4571-65-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine, a key building block in medicinal chemistry.

Core Properties

This compound is a fluorinated heterocyclic compound. The presence of the trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in drug design.[1][2]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These values are critical for understanding its behavior in various chemical and biological systems.

PropertyValueReference
CAS Number 4571-65-7[3][4]
Molecular Formula C₆H₆F₃N₃[3][4]
Molecular Weight 177.13 g/mol [3][5]
Predicted Boiling Point 179.4 ± 40.0 °C[3]
Predicted Density 1.384 ± 0.06 g/cm³[3]
InChIKey DPJHXJVFHPVGKF-UHFFFAOYSA-N[6]
SMILES CC1=CC(=NC(=N1)C(F)(F)F)N[6]
Spectroscopic Data (Estimated)

¹H NMR (Estimated):

ProtonsEstimated Chemical Shift (ppm)Multiplicity
-CH₃2.2 - 2.5Singlet
Pyrimidine-H6.5 - 6.8Singlet
-NH₂5.0 - 7.0Broad Singlet

¹³C NMR (Estimated):

CarbonEstimated Chemical Shift (ppm)Coupling
-CH₃20 - 25-
C-CF₃155 - 160Quartet (q)
-CF₃120 - 125Quartet (q)
C-NH₂160 - 165-
C-CH₃165 - 170-
Pyrimidine-CH105 - 115-

Note: The chemical shifts for the -NH₂ protons are highly dependent on the solvent and concentration. The carbon attached to the -CF₃ group and the -CF₃ carbon itself will appear as quartets due to C-F coupling.

Synthesis and Reactivity

The synthesis of this compound typically involves a cyclocondensation reaction. A common starting material for this class of compounds is ethyl 4,4,4-trifluoro-3-oxobutanoate.[2][8]

General Synthesis Workflow

The following diagram illustrates a common synthetic approach for producing trifluoromethyl-substituted pyrimidines.

G cluster_start Starting Materials A Ethyl 4,4,4-trifluoro-3-oxobutanoate C Cyclocondensation A->C B Amidine or Guanidine Derivative B->C E Intermediate: 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine C->E Formation of Pyrimidinone Ring Followed by Chlorination D Chlorination (e.g., POCl₃) F Amination (e.g., NH₃) E->F G Final Product: This compound F->G

Caption: General synthesis pathway for trifluoromethyl pyrimidines.

Experimental Protocol: Representative Synthesis

This protocol is a representative example for the synthesis of trifluoromethyl pyrimidine derivatives, adapted from established methods.[4][8]

Step 1: Synthesis of 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine

  • To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate and an appropriate amidine (e.g., acetamidine hydrochloride) in a suitable solvent like isopropanol, add a base such as potassium carbonate.

  • Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting pyrimidinone intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), and heated.

  • After the reaction is complete, the excess POCl₃ is carefully quenched and removed.

  • The crude product is extracted with an organic solvent, washed, dried, and purified by column chromatography to yield 4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine.

Step 2: Amination to this compound

  • Dissolve the 4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine from Step 1 in a suitable solvent (e.g., tetrahydrofuran).

  • Introduce ammonia gas or an aqueous ammonia solution into the reaction vessel.

  • The reaction is typically carried out under pressure in a sealed autoclave and heated for several hours.

  • After cooling, the solvent is evaporated, and the residue is partitioned between an organic solvent and water.

  • The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated.

  • The final product, this compound, is purified by recrystallization or column chromatography.

Applications in Drug Development

Pyrimidine derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs.[9] The incorporation of a trifluoromethyl group often enhances a molecule's therapeutic potential. This compound serves as a vital building block for creating more complex molecules with diverse biological activities, including antifungal, antiviral, and anticancer properties.[7]

A notable application of this scaffold is in the development of selective Cyclooxygenase-2 (COX-2) inhibitors.

Role as a Precursor to COX-2 Inhibitors

Research has shown that derivatives of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines are potent and selective inhibitors of the COX-2 enzyme.[10] This enzyme is a key player in the inflammatory pathway and a validated target for anti-inflammatory drugs.

G A This compound (Building Block) B Chemical Synthesis (e.g., Suzuki Coupling, Nucleophilic Substitution) A->B C [4-[4-(Methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amine derivatives B->C D Potent & Selective COX-2 Inhibitor C->D E Therapeutic Potential: Anti-inflammatory, Analgesic, Anticancer D->E

Caption: Role as a building block for COX-2 inhibitors.

Biological Signaling Pathways

The Cyclooxygenase-2 (COX-2) Pathway

The COX-2 enzyme is induced by inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[11][12][13] Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[14]

G cluster_stimuli Inflammatory Stimuli cluster_effects Physiological Effects A Cytokines, Mitogens, etc. D COX-2 Enzyme A->D Induces Expression B Cell Membrane Phospholipids C Arachidonic Acid B->C Phospholipase A₂ C->D Metabolism E Prostaglandins (PGH₂) D->E F Inflammation E->F G Pain E->G H Fever E->H Inhibitor COX-2 Inhibitor (Derived from title compound) Inhibitor->D Inhibits G A Prepare Reagents: - Recombinant Human COX-2 Enzyme - Arachidonic Acid (Substrate) - Test Compound (Inhibitor) - Detection System B Incubate COX-2 enzyme with varying concentrations of the test compound A->B C Initiate reaction by adding Arachidonic Acid B->C D Stop reaction after a defined time period C->D E Quantify Prostaglandin Production (e.g., via ELISA or Mass Spectrometry) D->E F Data Analysis: Calculate % inhibition and determine IC₅₀ value E->F

References

An In-depth Technical Guide to the Synthesis of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable and robust synthesis pathway for 6-methyl-2-(trifluoromethyl)pyrimidin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a multi-step approach, commencing with commercially available starting materials and proceeding through key intermediates. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid in its practical implementation.

Overview of the Synthesis Pathway

The synthesis of this compound is most effectively achieved through a three-step sequence involving cyclocondensation, chlorination, and subsequent amination. This strategy leverages well-established pyrimidine chemistry to construct the target molecule efficiently.

The overall transformation can be visualized as follows:

synthesis_overview start Starting Materials intermediate1 6-Methyl-2-(trifluoromethyl) pyrimidin-4-ol start->intermediate1 Cyclocondensation intermediate2 4-Chloro-6-methyl-2- (trifluoromethyl)pyrimidine intermediate1->intermediate2 Chlorination final_product 6-Methyl-2-(trifluoromethyl) pyrimidin-4-amine intermediate2->final_product Amination

Caption: High-level overview of the synthesis pathway.

Detailed Synthesis Steps

Step 1: Synthesis of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-ol

The initial step involves the construction of the pyrimidine ring via a cyclocondensation reaction between 1,1,1-trifluoropentane-2,4-dione and urea. This reaction proceeds with high efficiency in an acidic medium.

Reaction Scheme:

Experimental Protocol:

A mixture of 1,1,1-trifluoropentane-2,4-dione (1 equivalent) and urea (1 equivalent) in glacial acetic acid is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, washed, and dried.

ParameterValueReference
Starting Material 1,1,1-Trifluoropentane-2,4-dioneCommercially Available
Reagent UreaCommercially Available
Solvent Glacial Acetic AcidCommercially Available
Reaction Time 1.5 - 2 hours[1]
Yield 91%[1]
Melting Point 181-182 °C[1]
Step 2: Synthesis of 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine

The hydroxyl group of the pyrimidin-4-ol is then converted to a chloro group, a more versatile leaving group for subsequent nucleophilic substitution. This transformation is typically achieved using a strong chlorinating agent like phosphoryl chloride.

Reaction Scheme:

Experimental Protocol:

6-Methyl-2-(trifluoromethyl)pyrimidin-4-ol (1 equivalent) is heated at reflux in an excess of phosphoryl chloride (POCl3). The reaction is monitored until completion. After cooling, the excess POCl3 is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized. The product is extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated to yield the desired chloro-pyrimidine.

ParameterValueReference
Starting Material 6-Methyl-2-(trifluoromethyl)pyrimidin-4-olSynthesized in Step 1
Reagent Phosphoryl Chloride (POCl3)Commercially Available
Reaction Time ~12 hours[1]
Yield 74.4% (for analogous compound)[1]
Step 3: Synthesis of this compound

The final step is the amination of the 4-chloro-pyrimidine intermediate. This is a nucleophilic aromatic substitution reaction where the chloro group is displaced by an amino group.

Reaction Scheme:

Experimental Protocol:

4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine (1 equivalent) is dissolved in a suitable solvent (e.g., isopropanol) and treated with a source of ammonia, such as a solution of ammonia in an alcohol or aqueous ammonia, often in a sealed vessel at elevated temperatures. The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS). Upon completion, the reaction mixture is cooled, and the solvent is removed. The crude product is then purified by recrystallization or column chromatography to afford this compound.

ParameterValueReference
Starting Material 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidineSynthesized in Step 2
Reagent Ammonia (aqueous or in alcohol)Commercially Available
Solvent Isopropanol or other suitable solventCommercially Available
Reaction Conditions Elevated temperature in a sealed vesselGeneral procedure

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow for the synthesis of this compound.

experimental_workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination s1_start 1,1,1-Trifluoropentane-2,4-dione Urea Glacial Acetic Acid s1_process Reflux s1_start->s1_process s1_workup Cooling Filtration Washing & Drying s1_process->s1_workup s1_product 6-Methyl-2-(trifluoromethyl)pyrimidin-4-ol s1_workup->s1_product s2_start 6-Methyl-2-(trifluoromethyl)pyrimidin-4-ol Phosphoryl Chloride (POCl3) s2_process Reflux s2_start->s2_process s2_workup Removal of excess POCl3 Quenching with ice Neutralization & Extraction s2_process->s2_workup s2_product 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine s2_workup->s2_product s3_start 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine Ammonia s3_process Heating in sealed vessel s3_start->s3_process s3_workup Solvent removal Purification (Recrystallization or Chromatography) s3_process->s3_workup s3_product This compound s3_workup->s3_product

Caption: Detailed experimental workflow for the synthesis.

Conclusion

The described three-step synthesis pathway provides a reliable and high-yielding route to this compound. The methodology relies on standard organic chemistry transformations and utilizes readily available starting materials, making it a practical approach for laboratory-scale synthesis and amenable to scale-up for drug development programs. The provided experimental details and workflow visualization serve as a valuable resource for researchers in the field of medicinal and materials chemistry.

References

physical and chemical properties of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details available data, outlines relevant experimental protocols, and presents logical workflows for its synthesis and characterization.

Core Physical and Chemical Properties

This compound, with the CAS number 4571-65-7, possesses a unique combination of functional groups that influence its chemical behavior and potential biological activity.[1][2][3][4][5] The presence of a pyrimidine ring, a trifluoromethyl group, a methyl group, and an amino group contributes to its distinct properties.

A summary of its key physical and chemical data is presented in the table below. It is important to note that some of the listed values are predicted and await experimental verification.

PropertyValueSource
Molecular Formula C₆H₆F₃N₃[1][2][3][4]
Molecular Weight 177.13 g/mol [1][3][4]
CAS Number 4571-65-7[1][2][3][4]
Predicted Boiling Point 179.4 ± 40.0 °C[1]
Predicted Density 1.384 ± 0.06 g/cm³[1]
Predicted pKa 2.67 ± 0.10
Predicted XlogP 0.9[6]
Appearance Solid (predicted)
Solubility No data available
Melting Point No data available

Synthesis and Reactivity

The synthesis of this compound can be approached through established methods for constructing substituted pyrimidine rings. A common strategy involves the cyclocondensation of a trifluoromethyl-containing building block with a suitable amine-containing precursor. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the pyrimidine ring. The amino group at the 4-position can undergo various chemical transformations, making it a versatile handle for further derivatization. The chlorine atom in related chloro-substituted pyrimidines is known to be susceptible to nucleophilic substitution, a reaction that can be utilized to introduce a variety of functional groups.[7]

A plausible synthetic route starting from a suitable trifluoromethyl-containing precursor is outlined below.

Synthesis_of_6_Methyl_2_trifluoromethyl_pyrimidin_4_amine reagent1 Trifluoroacetamidine intermediate 4-Hydroxy-6-methyl-2- (trifluoromethyl)pyrimidine reagent1->intermediate Condensation reagent2 Ethyl acetoacetate reagent2->intermediate target 6-Methyl-2-(trifluoromethyl) -pyrimidin-4-amine intermediate->target Amination amination_reagent Aminating Agent (e.g., NH3 or protected amine) amination_reagent->target

Caption: Plausible synthetic pathway for this compound.

The chemical reactivity of the pyrimidine core is influenced by the electron-withdrawing trifluoromethyl group, which can affect its susceptibility to nucleophilic and electrophilic attack. The amino group provides a site for various chemical modifications, including acylation, alkylation, and participation in coupling reactions.

Experimental Protocols

General Synthesis Protocol

A generalized procedure for the synthesis of aminopyrimidines often involves a multi-step process that can be adapted for the target molecule. This typically includes the formation of the pyrimidine ring followed by the introduction of the amino group.

General_Synthesis_Workflow start Start: Starting Materials (e.g., Trifluoroacetamidine, Ethyl acetoacetate) reaction Reaction: Cyclocondensation in a suitable solvent (e.g., Ethanol, Reflux) start->reaction workup Work-up: - Quench reaction - Extract with organic solvent - Wash with brine - Dry over Na2SO4 reaction->workup purification Purification: Column Chromatography (Silica gel, Hexane/Ethyl Acetate) workup->purification amination Amination Step: Introduction of the amino group (e.g., via nucleophilic substitution of a chloro intermediate) purification->amination final_purification Final Purification: Recrystallization or Chromatography amination->final_purification characterization Characterization: NMR, MS, IR, Melting Point final_purification->characterization

Caption: General experimental workflow for the synthesis and purification of pyrimidine derivatives.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (singlet, ~2.5 ppm), the pyrimidine ring proton (singlet, chemical shift dependent on substitution), and the amine protons (broad singlet, chemical shift dependent on solvent and concentration).

  • 13C NMR: The carbon NMR spectrum will provide information on the carbon framework, with characteristic signals for the trifluoromethyl carbon (quartet due to C-F coupling), the pyrimidine ring carbons, and the methyl carbon.

  • 19F NMR: The fluorine NMR spectrum is expected to show a singlet for the CF3 group.

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]+ or protonated molecule [M+H]+ should be observed at m/z corresponding to the molecular weight of 177.13.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm-1), C-H stretching of the methyl and aromatic protons, C=N and C=C stretching of the pyrimidine ring, and strong C-F stretching bands for the trifluoromethyl group.

Melting Point Determination: The melting point will be determined using a standard melting point apparatus to assess the purity of the synthesized compound.

Solubility Assessment: The solubility of the compound will be qualitatively assessed in a range of common laboratory solvents, including water, methanol, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).

Potential Applications and Biological Relevance

Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-viral, anti-inflammatory, anti-cancer, and anti-HIV properties.[8] The introduction of a trifluoromethyl group can often enhance the metabolic stability and bioavailability of drug candidates. Therefore, this compound represents a valuable scaffold for the development of novel therapeutic agents. Its potential biological activity warrants further investigation.

The logical relationship for exploring the potential of this compound in a drug discovery context is illustrated below.

Drug_Discovery_Logic compound 6-Methyl-2-(trifluoromethyl) -pyrimidin-4-amine synthesis Chemical Synthesis & Derivatization compound->synthesis screening Biological Screening (e.g., Enzyme assays, Cell-based assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: Logical workflow for the evaluation of this compound in drug discovery.

Further research is required to fully elucidate the physical, chemical, and biological properties of this compound. The information and protocols provided in this guide serve as a foundation for researchers and scientists to build upon in their exploration of this promising chemical entity.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted spectral data based on the analysis of structurally similar molecules. The methodologies for NMR data acquisition and the interpretation of the predicted spectra are outlined to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions are based on established principles of NMR spectroscopy and by drawing comparisons with known spectral data of analogous pyrimidine and trifluoromethyl-containing compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃~2.3Singlet (s)N/A
Pyrimidine-H~6.5Singlet (s)N/A
NH₂~5.0 - 6.0 (broad)Singlet (br s)N/A

Note: The chemical shift of the amine (NH₂) protons can be highly variable and is dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange phenomena.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts and Multiplicities for this compound

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
C H₃~24Singlet (s)
C -5~110Singlet (s)
C F₃~122Quartet (q)
C -2~155Quartet (q)
C -4~163Singlet (s)
C -6~168Singlet (s)

Note: The carbon of the trifluoromethyl group (CF₃) and the C-2 carbon to which it is attached are expected to show splitting into quartets due to coupling with the three fluorine atoms.

Experimental Protocols

The following section details a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation
  • Solvent Selection : Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for compounds with amine groups as it can facilitate the observation of NH protons.

  • Concentration : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

  • Sample Filtration : If any solid particles are present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters
  • Spectrometer : A 400 MHz or higher field NMR spectrometer is recommended for good signal resolution.

  • ¹H NMR Acquisition :

    • Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time : Approximately 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16 scans are typically sufficient.

    • Spectral Width : A spectral width of -2 to 12 ppm is appropriate.

  • ¹³C NMR Acquisition :

    • Pulse Sequence : A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Acquisition Time : Approximately 1-2 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

    • Spectral Width : A spectral width of 0 to 200 ppm is standard.

Spectral Interpretation and Structural Elucidation

The predicted NMR data can be used to confirm the structure of this compound.

¹H NMR Spectrum Analysis
  • Methyl Group (CH₃) : A singlet appearing around 2.3 ppm would correspond to the three equivalent protons of the methyl group at the C-6 position.

  • Pyrimidine Ring Proton (H-5) : A singlet at approximately 6.5 ppm is expected for the single proton on the pyrimidine ring at the C-5 position.

  • Amine Protons (NH₂) : A broad singlet in the range of 5.0-6.0 ppm would be indicative of the two amine protons at the C-4 position. The broadness is a characteristic feature of exchangeable protons.

¹³C NMR Spectrum Analysis
  • Methyl Carbon (CH₃) : A signal around 24 ppm would be assigned to the carbon of the methyl group.

  • Pyrimidine Ring Carbons :

    • The C-5 carbon is expected to appear at a relatively upfield position (~110 ppm).

    • The C-4 and C-6 carbons, being attached to nitrogen atoms, would be found further downfield (~163 and ~168 ppm, respectively).

  • Trifluoromethyl Group (CF₃) and C-2 : The carbon of the CF₃ group is predicted to be around 122 ppm and will appear as a quartet due to one-bond coupling with the three fluorine atoms. Similarly, the C-2 carbon, directly attached to the CF₃ group, will also show a quartet splitting (a smaller two-bond C-F coupling) and is expected around 155 ppm.

Visualizations

The following diagrams illustrate the molecular structure and a typical workflow for NMR analysis.

Caption: Molecular structure of the target compound.

Predicted Proton Environments A CH₃ B H-5 C NH₂ Predicted Carbon Environments C_CH3 CH₃ C5 C-5 CF3 CF₃ C2 C-2 C4 C-4 C6 C-6 NMR Analysis Workflow cluster_workflow SamplePrep Sample Preparation H1_Acquisition ¹H NMR Acquisition SamplePrep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition SamplePrep->C13_Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Analysis and Interpretation Processing->Analysis Structure_Confirmation Structure Confirmation Analysis->Structure_Confirmation

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation Pattern of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 6-methyl-2-(trifluoromethyl)pyrimidin-4-amine, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's behavior under mass spectrometric analysis, crucial for its identification and structural elucidation in complex matrices.

Executive Summary

This compound, with a molecular formula of C₆H₆F₃N₃ and a monoisotopic mass of 177.13 g/mol , is a heterocyclic compound of significant interest in the development of novel therapeutics.[1][2][3] Understanding its fragmentation pattern is paramount for unambiguous characterization. This guide outlines the probable fragmentation pathways under electrospray ionization (ESI) conditions, supported by established principles of pyrimidine and trifluoromethyl-containing compound fragmentation.[4][5][6][7] A detailed, representative experimental protocol for its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also presented.

Predicted Fragmentation Pattern

Upon positive mode electrospray ionization, this compound is expected to form a protonated molecular ion [M+H]⁺ at m/z 178. Collision-induced dissociation (CID) of this precursor ion is anticipated to yield a series of characteristic product ions. The fragmentation cascade is primarily driven by the lability of the C-CF₃ bond, the pyrimidine ring structure, and the amine and methyl substituents.

Two primary fragmentation pathways are proposed, originating from the protonated molecular ion.

Pathway A: Loss of the Trifluoromethyl Group

A significant fragmentation event is the homolytic or heterolytic cleavage of the C-CF₃ bond. This can result in the loss of a trifluoromethyl radical (•CF₃) or a trifluoromethane (CF₃H) molecule, leading to the formation of a prominent fragment ion.

Pathway B: Pyrimidine Ring Cleavage

The pyrimidine ring itself can undergo characteristic cleavages, often involving the loss of small neutral molecules such as HCN or CH₃CN. This pathway provides valuable structural information about the core heterocyclic structure.

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed origins.

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
178109CF₃• (69 Da)[M+H-CF₃]⁺
178151HCN (27 Da)[M+H-HCN]⁺
178137CH₃CN (41 Da)[M+H-CH₃CN]⁺
10982HCN (27 Da)[M+H-CF₃-HCN]⁺

Visualizing the Fragmentation

The proposed fragmentation pathways are illustrated in the following diagrams generated using the DOT language.

Fragmentation_Pathway_A M_H [M+H]⁺ m/z = 178 F1 [M+H-CF₃]⁺ m/z = 109 M_H->F1 - CF₃•

Caption: Proposed fragmentation pathway A involving the loss of a trifluoromethyl radical.

Fragmentation_Pathway_B M_H [M+H]⁺ m/z = 178 F2 [M+H-HCN]⁺ m/z = 151 M_H->F2 - HCN F3 [M+H-CH₃CN]⁺ m/z = 137 M_H->F3 - CH₃CN

Caption: Proposed fragmentation pathway B illustrating pyrimidine ring cleavage.

Experimental Protocol: LC-MS/MS Analysis

The following protocol provides a representative method for the analysis of this compound.

4.1 Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

4.2 Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Full scan MS and data-dependent MS/MS (or targeted MS/MS)

  • Scan Range: m/z 50-300

  • Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments to observe a full fragmentation pattern.

The workflow for this experimental protocol is depicted below.

Experimental_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Reverse-Phase Separation Sample->Column Gradient Gradient Elution Column->Gradient Ionization Electrospray Ionization (ESI+) Gradient->Ionization MS1 Full Scan MS (m/z 50-300) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS/MS Analysis CID->MS2 Data Data Acquisition & Analysis MS2->Data

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the mass spectrometry fragmentation pattern of this compound. The proposed fragmentation pathways and detailed experimental protocol serve as a valuable resource for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development, facilitating the identification and structural confirmation of this important heterocyclic compound. The provided information is based on established fragmentation mechanisms of related chemical structures.[8][9] Experimental verification is recommended to confirm these theoretical predictions.

References

solubility of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Solubility Profile of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structure in numerous bioactive compounds and pharmaceuticals, making the physicochemical properties of its analogues a subject of significant interest in medicinal chemistry and drug discovery. Solubility is a critical parameter that influences a compound's bioavailability, formulation feasibility, and performance in biological assays. Understanding the solubility of this compound in various organic solvents is essential for its handling, purification, and application in synthetic and screening workflows.

This technical guide provides a comprehensive overview of the predicted solubility of this compound, alongside a detailed experimental protocol for its quantitative determination. Due to the absence of specific quantitative solubility data in publicly available literature, this guide focuses on providing the theoretical framework and practical methodology required for researchers to ascertain these values.

Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The structure of this compound features several functional groups that influence its interaction with different solvents:

  • Pyrimidine Ring: The heterocyclic aromatic ring with two nitrogen atoms contributes to the molecule's polarity and can act as a hydrogen bond acceptor.

  • Amine Group (-NH₂): This group significantly increases polarity and can function as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents.

  • Trifluoromethyl Group (-CF₃): This is a highly lipophilic and electron-withdrawing group. While it increases lipophilicity, which might favor nonpolar solvents, its strong inductive effect can modulate the basicity of the pyrimidine ring.

  • Methyl Group (-CH₃): A small, nonpolar alkyl group that contributes slightly to the molecule's lipophilicity.

Based on these structural features, the following qualitative solubility profile is predicted:

  • High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents are effective at solvating a wide range of organic molecules, particularly those with polar functional groups.

  • Moderate to Good Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol. The amine group can engage in hydrogen bonding with these solvents.

  • Moderate Solubility: Expected in chlorinated solvents like dichloromethane (DCM) and chloroform.

  • Low to Insoluble: Expected in nonpolar solvents like hexanes, toluene, and diethyl ether, as the polar pyrimidine and amine functionalities are not favorably accommodated by these environments.

Quantitative Solubility Data

As of the date of this document, specific experimental quantitative solubility data for this compound is not available in peer-reviewed literature. The following table presents an estimated solubility profile for illustrative purposes. These values should be confirmed experimentally using the protocol outlined in Section 4.0.

SolventSolvent TypePredicted Solubility Range (mg/mL)Qualitative Assessment
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100Very Soluble
N,N-Dimethylformamide (DMF)Polar Aprotic> 100Very Soluble
MethanolPolar Protic20 - 50Soluble
EthanolPolar Protic10 - 30Soluble
Dichloromethane (DCM)Chlorinated5 - 20Moderately Soluble
AcetonitrilePolar Aprotic5 - 15Moderately Soluble
Tetrahydrofuran (THF)Polar Aprotic (Ether)1 - 10Sparingly Soluble
TolueneNonpolar Aromatic< 1Insoluble
n-HexaneNonpolar Aliphatic< 0.1Insoluble

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3][4] It involves equilibrating an excess amount of the solid compound in a solvent until the concentration of the dissolved solute in the solution becomes constant.

Principle

A supersaturated mixture of the compound and the solvent is agitated at a constant temperature for a sufficient duration to allow the system to reach equilibrium. After equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[5][6]

Materials and Equipment
  • Compound: this compound, solid, >98% purity.

  • Solvents: HPLC-grade DMSO, Methanol, Ethanol, Acetonitrile, etc.

  • Apparatus:

    • Analytical balance (4-decimal place)

    • Glass vials (e.g., 2-4 mL) with screw caps and PTFE septa

    • Orbital shaker or thermomixer with temperature control

    • Centrifuge

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)

    • Volumetric flasks and pipettes for standard preparation

    • HPLC-UV or UV-Vis spectrophotometer

Detailed Procedure

Step 1: Preparation of Calibration Standards

  • Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

  • Dissolve the compound in a suitable solvent in which it is highly soluble (e.g., DMSO or acetonitrile) to prepare a 1 mg/mL primary stock solution.

  • Perform serial dilutions of the primary stock solution to prepare a series of at least five standard solutions of known concentrations. These will be used to construct a calibration curve.

Step 2: Sample Preparation and Equilibration

  • Add an excess amount of solid this compound to at least three separate vials for each solvent to be tested. An amount that is visibly in excess after equilibration (e.g., 5-10 mg) is sufficient.

  • Accurately add a known volume of the test solvent (e.g., 1.0 mL) to each vial.

  • Securely cap the vials.

  • Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C) and agitate at a consistent speed (e.g., 300 RPM).[1]

  • Equilibrate the samples for a predetermined period. A duration of 24 to 48 hours is typically sufficient for most compounds to reach equilibrium.[1][3] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.

Step 3: Phase Separation

  • After equilibration, remove the vials from the shaker. Allow them to stand briefly to let the larger particles settle.

  • To separate the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

  • Carefully draw the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial. This step is critical to ensure no solid particles are carried over, which would lead to an overestimation of solubility.

Step 4: Quantification

  • Make an appropriate dilution of the filtered saturated solution with the mobile phase (for HPLC) or the respective pure solvent to bring the concentration within the linear range of the calibration curve.

  • Analyze the standard solutions and the diluted sample solutions using a validated HPLC-UV or UV-Vis spectrophotometry method.

  • Record the peak area or absorbance for each sample.

Step 5: Calculation

  • Plot the analytical signal (peak area or absorbance) of the standard solutions versus their known concentrations to generate a linear calibration curve.

  • Determine the concentration of the diluted sample solution from the calibration curve using its measured analytical signal.

  • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

    • Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

  • Report the final solubility as the average of the replicate measurements (n≥3) with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A 1. Add Excess Solid Compound to Vial B 2. Add Known Volume of Test Solvent A->B C 3. Agitate at Constant Temperature (24-48h) B->C n≥3 replicates D 4. Centrifuge to Pellet Undissolved Solid C->D E 5. Filter Supernatant (0.22 µm) D->E F 6. Dilute Saturated Filtrate E->F G 7. Analyze via HPLC/UV-Vis F->G H 8. Calculate Concentration from Calibration Curve G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, its molecular structure suggests high solubility in polar aprotic solvents like DMSO and moderate solubility in polar protic solvents. For drug development and research applications, it is imperative that these predicted solubilities are confirmed through rigorous experimentation. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for researchers to obtain accurate thermodynamic solubility data for this compound and its analogues, facilitating further research and development.

References

Unraveling the Molecular Mechanisms: A Technical Guide to Trifluoromethyl Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potential mechanisms of action of trifluoromethyl pyrimidine compounds, a versatile class of molecules demonstrating significant therapeutic and agrochemical potential. The incorporation of a trifluoromethyl group into the pyrimidine scaffold often confers enhanced biological activity, metabolic stability, and target specificity. This document provides a comprehensive overview of their action as kinase inhibitors, antifungal agents, and antiviral compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Kinase Inhibition: A Primary Mechanism of Action in Oncology

Trifluoromethyl pyrimidine derivatives have emerged as potent inhibitors of various protein kinases implicated in cancer pathogenesis. Their mechanism of action primarily involves competitive binding to the ATP-binding pocket of the kinase domain, thereby blocking downstream signaling pathways that drive cell proliferation, survival, and migration.

Targeting Epidermal Growth Factor Receptor (EGFR)

Dysregulation of the EGFR signaling pathway is a key driver in several cancers. Trifluoromethyl pyrimidines have been shown to effectively inhibit EGFR, leading to the suppression of tumor growth.

Signaling Pathway:

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Trifluoromethyl Pyrimidine Inhibitor Inhibitor->EGFR

Caption: EGFR Signaling Pathway Inhibition.

Upon inhibition by trifluoromethyl pyrimidine compounds, the downstream RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways are suppressed, leading to reduced cancer cell proliferation and survival.

Proline-rich Tyrosine Kinase 2 (PYK2) Inhibition

PYK2, a non-receptor tyrosine kinase, is involved in signaling pathways that control cell migration, invasion, and proliferation. Trifluoromethyl pyrimidine-based inhibitors have been designed to target PYK2.

Signaling Pathway:

PYK2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PYK2 PYK2 Src Src PYK2->Src Wnt_BetaCatenin Wnt/β-catenin Pathway PYK2->Wnt_BetaCatenin MAPK_ERK MAPK/ERK Pathway Src->MAPK_ERK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT Cell_Response Cell Proliferation, Migration, Invasion MAPK_ERK->Cell_Response PI3K_AKT->Cell_Response Wnt_BetaCatenin->Cell_Response Inhibitor Trifluoromethyl Pyrimidine Inhibitor Inhibitor->PYK2

Caption: PYK2 Signaling Pathway Inhibition.

Inhibition of PYK2 by these compounds can disrupt multiple oncogenic signaling pathways, including MAPK/ERK, PI3K/Akt, and Wnt/β-catenin, thereby impeding cancer progression.

Dual FLT3 and CHK1 Inhibition in Leukemia

In acute myeloid leukemia (AML), mutations in FMS-like tyrosine kinase 3 (FLT3) are common and associated with a poor prognosis. Checkpoint kinase 1 (CHK1) is a key regulator of the DNA damage response. Trifluoromethyl pyrimidine derivatives have been developed as potent dual inhibitors of FLT3 and CHK1.

Logical Relationship:

FLT3_CHK1_Inhibition Inhibitor Trifluoromethyl Pyrimidine Inhibitor FLT3 FLT3-ITD Inhibitor->FLT3 CHK1 CHK1 Inhibitor->CHK1 Proliferation Leukemic Cell Proliferation FLT3->Proliferation DNA_Repair DNA Damage Response CHK1->DNA_Repair DNA_Repair->Proliferation

Caption: Dual Inhibition of FLT3 and CHK1.

By simultaneously targeting FLT3 and CHK1, these compounds can inhibit leukemic cell proliferation and disrupt the DNA damage response, offering a promising therapeutic strategy for FLT3-mutated AML.

Antifungal Activity: Disrupting Fungal Integrity

Trifluoromethyl pyrimidine derivatives have demonstrated significant antifungal activity against a range of plant pathogenic fungi. Their mechanisms of action are believed to involve the inhibition of essential fungal cellular processes.

Potential Mechanisms of Antifungal Action

Two primary mechanisms have been proposed for pyrimidine-based fungicides:

  • Inhibition of Ergosterol Biosynthesis: Similar to other pyrimidine fungicides, these compounds may interfere with the synthesis of ergosterol, a vital component of fungal cell membranes.

  • Inhibition of NADH Oxidoreductase: Some pyrimidine fungicides are known to inhibit the NADH oxidoreductase of complex I in the mitochondrial respiratory chain, leading to disruption of fungal energy metabolism.

Logical Relationship:

Antifungal_Mechanism Inhibitor Trifluoromethyl Pyrimidine Compound Ergosterol Ergosterol Biosynthesis Inhibitor->Ergosterol NADH_Oxid NADH Oxidoreductase (Complex I) Inhibitor->NADH_Oxid Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Energy Fungal Energy Metabolism (ATP) NADH_Oxid->Energy Fungal_Death Fungal Cell Death Membrane->Fungal_Death Energy->Fungal_Death

Caption: Potential Antifungal Mechanisms.

Antiviral Activity: Targeting Viral Replication

Certain trifluoromethyl pyrimidine derivatives have shown promising antiviral activity. A key proposed mechanism is the inhibition of pyrimidine biosynthesis, which is essential for viral nucleic acid replication.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of this enzyme depletes the cellular pool of pyrimidines, thereby hindering the replication of viruses that are dependent on this pathway.

Signaling Pathway:

Antiviral_Mechanism Inhibitor Trifluoromethyl Pyrimidine Compound DHODH Dihydroorotate Dehydrogenase (DHODH) Inhibitor->DHODH Pyrimidine_Bio De Novo Pyrimidine Biosynthesis DHODH->Pyrimidine_Bio Nucleotide_Pool Pyrimidine Nucleotide Pool Pyrimidine_Bio->Nucleotide_Pool Viral_Rep Viral Nucleic Acid Replication Nucleotide_Pool->Viral_Rep

Caption: DHODH Inhibition and Antiviral Action.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various trifluoromethyl pyrimidine compounds.

Table 1: Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (µM)Cell LineReference
Compound 30 FLT3-D835YNot SpecifiedMV4-11
Compound 30 CHK1Not SpecifiedMV4-11
Compound 17v EGFR2.27H1975

Table 2: Antifungal Activity

Compound IDFungal SpeciesEC50 (µg/mL)Reference
Compound 5j Tobacco Mosaic Virus (curative)126.4
Compound 5m Tobacco Mosaic Virus (protective)103.4

Table 3: Anticancer Activity

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 17v H19752.27

5.

structure-activity relationship (SAR) of trifluoromethyl pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship of Trifluoromethyl Pyrimidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The pyrimidine nucleus, a fundamental heterocyclic scaffold, has long been a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged structure has emerged as a powerful strategy in drug design. The unique properties of the CF3 group, including its high electronegativity, metabolic stability, and ability to modulate lipophilicity, can significantly enhance the potency, selectivity, and pharmacokinetic profile of bioactive molecules. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of trifluoromethyl pyrimidine derivatives, with a focus on their applications as kinase inhibitors, antifungal, and anticancer agents. Detailed experimental protocols and visual representations of key biological pathways and experimental workflows are presented to facilitate further research and development in this promising area.

I. Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of trifluoromethyl pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and its appended moieties. The following tables summarize the quantitative SAR data from key studies, providing a comparative analysis of the inhibitory activities of various derivatives against different biological targets.

Table 1: Antifungal and Anticancer Activities of Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety[1][2]
CompoundR GroupAntifungal Activity (% Inhibition at 50 µg/mL) vs. B. cinereaAnticancer Activity (% Inhibition at 5 µg/mL) vs. PC3 Cells
5b 2-F-Ph96.7630.78
5j 4-Cl-Ph96.8440.78
5l 4-Br-Ph10019.40
5v 3-NO2-Ph64.2048.25
Tebuconazole -96.45-
Doxorubicin --94.68

Data indicates that substitutions on the phenyl ring significantly influence antifungal and anticancer activities. Halogen substitutions at the para-position (4-Cl, 4-Br) and a fluorine at the ortho-position (2-F) resulted in excellent antifungal activity against B. cinerea.[1][2]

Table 2: Kinase Inhibitory Activity of 5-Trifluoromethyl-2-aminopyrimidine Derivatives[3]
CompoundR² GroupFLT3-D835Y IC₅₀ (nM)CHK1 IC₅₀ (nM)MV4-11 (FLT3-ITD) IC₅₀ (nM)
22 6-membered benzocyclic ketone1.53.22.1
23 5-membered benzocyclic ketone10.318.715.6
30 Indazole0.81.91.2

A conformational restriction strategy was employed to enhance inhibitory activity. A six-membered benzocyclic ketone at the R² position (compound 22) showed better potency against both FLT3-D835Y and CHK1 compared to a five-membered ring (compound 23).[3] Compound 30, with an indazole moiety, demonstrated the most potent dual inhibitory activity and cellular antiproliferative effect.[3]

Table 3: EGFR Kinase and Antiproliferative Activity of 5-Trifluoromethylpyrimidine Derivatives[4]
CompoundR GroupEGFRwt-TK IC₅₀ (µM)A549 Cell IC₅₀ (µM)MCF-7 Cell IC₅₀ (µM)
9a Phenyl0.158.3110.23
9c 3-Fluorophenyl0.112.235.32
9u (E)-3-(3-Fluorophenyl)acrylamido0.0910.353.24

Substitution on the phenyl ring at the 4-position of the pyrimidine core significantly impacts EGFR inhibition and anticancer activity.[4] The presence of a 3-fluorophenyl group (9c) improved activity against A549 and MCF-7 cells compared to an unsubstituted phenyl ring (9a).[4] Extending this with an acrylamido linker (9u) further enhanced the inhibitory potency against both the EGFR kinase and the A549 cancer cell line.[4]

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of SAR studies. The following sections provide synthesized protocols for the chemical synthesis and biological evaluation of trifluoromethyl pyrimidine derivatives, based on methodologies reported in the cited literature.

A. General Synthesis of Trifluoromethyl Pyrimidine Derivatives with an Amide Moiety[1][2]

A common synthetic route involves a multi-step process starting from ethyl trifluoroacetoacetate.

  • Step 1: Synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine. A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and acetic acid is heated at reflux for 8 hours. After cooling, the resulting solid is filtered, washed with water, and dried to yield the pyrimidine core.

  • Step 2: Chlorination. The 2-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq) is heated at reflux in phosphorus oxychloride (POCl₃) (5.0 eq) for 4 hours. The excess POCl₃ is removed under reduced pressure, and the residue is carefully poured onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried to give 2-chloro-4-(trifluoromethyl)pyrimidine.

  • Step 3: Introduction of the Linker. The chlorinated intermediate (1.0 eq) is reacted with a suitable phenol derivative (e.g., 4-aminophenol) in the presence of a base such as K₂CO₃ in a solvent like DMF at room temperature for 12 hours to introduce a linker via nucleophilic aromatic substitution.

  • Step 4: Amide Formation. The product from Step 3, which now contains a free amine or hydroxyl group, is coupled with a carboxylic acid or acid chloride in the presence of a coupling agent (e.g., EDCI/HOBt) or a base (e.g., triethylamine) in a solvent like dichloromethane (DCM) at room temperature to form the final amide derivatives. The products are then purified by column chromatography.

B. In Vitro Kinase Inhibition Assay (Luminescent ADP-Detecting Assay)

This protocol provides a general guideline for determining the IC₅₀ value of a trifluoromethyl pyrimidine inhibitor against a target kinase such as EGFR, FLT3, or CHK1.

  • Reagents and Materials:

    • Target kinase (e.g., recombinant human EGFR, FLT3, or CHK1)

    • Kinase substrate (specific for the target kinase)

    • ATP solution

    • Test compounds (dissolved in DMSO)

    • Kinase assay buffer

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • White, opaque 96-well or 384-well plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO and then dilute further in the kinase assay buffer.

    • To each well of the microplate, add the kinase, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

C. Cell Proliferation Assay (MTT Assay)

This assay is used to evaluate the antiproliferative activity of the synthesized compounds against various cancer cell lines.

  • Reagents and Materials:

    • Human cancer cell lines (e.g., A549, MCF-7, PC-3)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

III. Signaling Pathways, Workflows, and Logical Relationships

Visualizing the complex biological systems and experimental processes is essential for a deeper understanding of the SAR of trifluoromethyl pyrimidine derivatives. The following diagrams, created using the DOT language, illustrate key signaling pathways, a typical experimental workflow, and a logical SAR relationship.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis start Starting Materials (e.g., Ethyl Trifluoroacetoacetate) synthesis Multi-step Synthesis (Cyclization, Functionalization) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, HRMS) purification->characterization in_vitro_kinase In Vitro Kinase Assay (IC50 Determination) characterization->in_vitro_kinase cell_proliferation Cell-based Assay (Antiproliferative IC50) characterization->cell_proliferation data_analysis Data Analysis and SAR Determination in_vitro_kinase->data_analysis cell_proliferation->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization Identify Key Moieties

A typical experimental workflow for SAR studies.

EGFR signaling pathway and its inhibition.

sar_relationship cluster_core Core Scaffold cluster_substituents Substituents at R² cluster_activity Biological Activity core 5-Trifluoromethyl- 2-aminopyrimidine r2_unsubstituted Unsubstituted Phenyl r2_conformationally_restricted Conformationally Restricted (e.g., Benzocyclic Ketone) r2_heterocycle Heterocycle (e.g., Indazole) activity_moderate Moderate Potency r2_unsubstituted->activity_moderate Leads to activity_high High Potency r2_conformationally_restricted->activity_high Increases activity_very_high Very High Potency r2_heterocycle->activity_very_high Further Increases

Logical SAR of R² substituents.

IV. Conclusion

Trifluoromethyl pyrimidine derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential. The structure-activity relationships highlighted in this guide underscore the importance of specific substitution patterns in dictating biological activity, whether for inhibiting key kinases in cancer or combating fungal pathogens. The detailed experimental protocols provide a practical framework for researchers to design and evaluate novel derivatives. The visualization of the EGFR signaling pathway, a representative experimental workflow, and a logical SAR progression further elucidates the context in which these compounds are developed and exert their effects. Continued exploration of the chemical space around the trifluoromethyl pyrimidine scaffold is poised to yield next-generation therapeutic agents with improved efficacy, selectivity, and safety profiles.

References

Technical Guide: Safe Handling and Storage of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended procedures for the safe handling and storage of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine (CAS No. 175136-82-0). The information is compiled from various safety data sheets of the compound and structurally related chemicals, ensuring a comprehensive understanding of the necessary precautions for laboratory and research environments.

Section 1: General Safety and Hazard Information

This compound is a chemical compound used in research and development.[1] While a complete hazard profile has not been fully established, it is crucial to handle this compound with care, assuming it may possess hazards associated with similar chemical structures.[1] Exposure should be minimized, and personnel must be trained on safe handling practices.

Key Precautions:

  • Avoid prolonged or repeated exposure.[1]

  • Do not breathe dust or vapor.[1]

  • Prevent contact with eyes, skin, and clothing.[1]

  • Use only in a designated chemical fume hood.[1]

  • Ensure a safety shower and eye wash station are readily available.[1]

Section 2: Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Eye Protection Safety goggles or glasses.[1][2] A face shield may also be necessary.[2]Protects against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]Prevents skin contact.
Body Protection Protective clothing, such as a lab coat.[1] Chemical-resistant boots may also be required.[1]Minimizes skin exposure.
Respiratory Protection Use an appropriate respirator if ventilation is inadequate or when handling large quantities.Prevents inhalation of dust or vapors.

Section 3: Handling Procedures

Proper handling techniques are essential to maintain a safe laboratory environment and prevent accidental exposure.

Standard Operating Procedures:

  • Preparation : Before handling, ensure all necessary PPE is worn and the work area, typically a chemical fume hood, is clean and prepared.[1]

  • Dispensing : Carefully weigh and dispense the solid material, avoiding the generation of dust.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly.[1] Clean the work area and any contaminated equipment.

  • Clothing : Contaminated clothing should be removed and washed before reuse.[1]

Section 4: Storage Requirements

Proper storage of this compound is critical to maintain its stability and prevent hazardous situations.

Storage ConditionRecommendationJustification
Temperature Store in a cool, dry place.[1] Some sources suggest storage at 2-8°C, protected from light.Prevents degradation and potential reactions.
Ventilation Store in a well-ventilated area.[1]Disperses any potential vapors.
Container Keep the container tightly closed.[1]Prevents contamination and exposure to moisture and air.
Compatibility Store away from incompatible materials. While specific incompatibilities are not listed, avoid strong oxidizing agents.Reduces the risk of hazardous chemical reactions.

Section 5: Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action must be taken.

Emergency SituationProtocol
Eye Contact Immediately flush eyes with large amounts of running water for at least 15 minutes, keeping the eyelids open.[1] Seek medical attention.[1]
Skin Contact Wash the affected area with plenty of soap and running water.[1] Seek medical attention.[1]
Inhalation Move the individual to fresh air.[1] If breathing is difficult, administer oxygen.[1] Seek medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Give the person water to drink.[1] Seek medical attention immediately.[1]
Spill Wear appropriate PPE, including a respirator, impervious boots, and heavy rubber gloves.[1] Scoop up the solid material or absorb the liquid and place it into a suitable container for disposal.[1] Ventilate the area and wash the spill site after the material has been collected.[1]

Section 6: Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a research setting.

Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_storage Storage prep Review SDS and SOPs ppe Don Personal Protective Equipment (PPE) prep->ppe fume_hood Prepare Chemical Fume Hood ppe->fume_hood weigh Weigh and Dispense Compound fume_hood->weigh dissolve Prepare Solution (if applicable) weigh->dissolve reaction Perform Experimental Procedure dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate store Store in a Cool, Dry, Well-Ventilated Area reaction->store waste Dispose of Waste Properly decontaminate->waste remove_ppe Remove PPE waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Logical workflow for the safe handling of chemical compounds.

Section 7: Storage Logic Diagram

This diagram outlines the decision-making process for the proper storage of this compound.

Decision Logic for Proper Storage start Receive Compound check_container Is container sealed? start->check_container check_label Is container properly labeled? check_container->check_label Yes action_seal Seal container tightly check_container->action_seal No storage_location Select storage location check_label->storage_location Yes action_label Label container correctly check_label->action_label No temp_check Is location cool and dry? storage_location->temp_check ventilation_check Is location well-ventilated? temp_check->ventilation_check Yes action_location Find suitable location temp_check->action_location No final_storage Store Compound ventilation_check->final_storage Yes ventilation_check->action_location No action_seal->check_label action_label->storage_location action_location->temp_check

Caption: Decision-making process for chemical storage.

References

An Overview of Thermal Stability and Degradation Analysis for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine is a fluorinated pyrimidine derivative with potential applications in pharmaceutical and agrochemical research.[1][2][3][4][5][6][7] Understanding the thermal stability and degradation profile of such a compound is critical for determining its shelf-life, establishing safe handling and storage conditions, and ensuring its efficacy and safety in final applications. This guide provides a general framework for the experimental evaluation of thermal stability, outlines common analytical techniques, and presents a typical workflow for such an investigation.

General Methodologies for Thermal Stability Assessment

The thermal stability of a chemical compound is typically investigated using a combination of thermoanalytical techniques. The two primary methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the temperatures at which the compound begins to decompose and to quantify the mass loss associated with degradation.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA sample pan, commonly made of alumina or platinum.

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate to simulate different atmospheric conditions.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient temperature to 600 °C).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting data is plotted as a thermogram, showing percentage weight loss versus temperature.

  • Data Analysis: Key parameters are extracted from the thermogram, including the onset temperature of decomposition (Tonset) and the temperature of maximum rate of decomposition (Tmax), which is determined from the peak of the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these processes.

Experimental Protocol:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas like nitrogen.

  • Heating Program: The sample and reference are subjected to a controlled temperature program, similar to TGA (e.g., heating at 10 °C/min).

  • Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The resulting DSC thermogram shows heat flow as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. The melting point (Tm) and the onset temperature of decomposition can be determined.

Data Presentation

While specific data for this compound is unavailable, the results of TGA and DSC analyses would typically be summarized as shown in the table below.

ParameterValue (°C)MethodAtmosphereHeating Rate (°C/min)
Melting Point (Tm)TBDDSCNitrogen10
Onset of Decomposition (Tonset)TBDTGANitrogen10
Temperature of Max. Decomposition Rate (Tmax)TBDTGANitrogen10

TBD: To Be Determined through experimental analysis.

Degradation Pathway Analysis

To identify the degradation products, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed after subjecting the compound to thermal stress.

Experimental Protocol:

  • Stress Conditions: A sample of this compound is heated at a temperature near its Tonset for a defined period.

  • Sample Analysis: The stressed sample is dissolved in a suitable solvent and injected into a GC-MS or LC-MS system.

  • Product Identification: The mass spectrometer provides mass-to-charge ratio data for the separated components, allowing for the identification of potential degradation products.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of a compound's thermal stability and degradation profile.

G cluster_0 Thermal Analysis cluster_1 Degradation Product Identification cluster_2 Data Interpretation cluster_3 Final Assessment TGA Thermogravimetric Analysis (TGA) Data Determine T_onset, T_max, T_m TGA->Data DSC Differential Scanning Calorimetry (DSC) DSC->Data Stress Apply Thermal Stress Analysis GC-MS or LC-MS Analysis Stress->Analysis Products Identify Degradation Products Analysis->Products Pathway Propose Degradation Pathway Data->Pathway Products->Pathway Report Summarize Stability Profile Pathway->Report

Caption: Workflow for Thermal Stability and Degradation Analysis.

References

The Strategic Role of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry, the synthesis of novel heterocyclic compounds as scaffolds for drug candidates is of paramount importance. Among these, pyrimidine derivatives hold a privileged position due to their prevalence in biologically active molecules. This technical guide focuses on 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine, a key chemical intermediate whose unique structural features are increasingly being leveraged in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. The strategic incorporation of a trifluoromethyl group and a reactive amine function on the pyrimidine core makes this compound a valuable building block for creating potent and selective drug candidates.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing essential information for its handling and characterization.

PropertyValue
CAS Number 4571-65-7
Molecular Formula C₆H₆F₃N₃
Molecular Weight 177.13 g/mol
Boiling Point (Predicted) 179.4 ± 40.0 °C
Density (Predicted) 1.384 ± 0.06 g/cm³

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through a cyclocondensation reaction. A common and efficient method involves the reaction of a trifluoromethyl-containing building block with a suitable C3-component that provides the methyl and amino functionalities. One plausible route is the condensation of 1,1,1-trifluoro-2,4-pentanedione with guanidine.

Reaction Scheme:

Synthesis of this compound reagent1 1,1,1-Trifluoro-2,4-pentanedione plus + reagent1->plus reagent2 Guanidine product This compound reagent2->product  Base, Solvent, Heat   plus->reagent2

Figure 1: General synthesis of this compound.

Detailed Experimental Protocol:

A mixture of 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) and guanidine hydrochloride (1.1 eq) is suspended in a suitable solvent such as ethanol or isopropanol. A base, for instance, sodium ethoxide or sodium hydroxide (2.2 eq), is added to the mixture. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion. Upon cooling, the reaction mixture is neutralized with an acid, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield this compound.

Quantitative Data for Synthesis:

While specific yields and purity can vary based on reaction scale and purification methods, the following table provides representative data from analogous pyrimidine syntheses.

ParameterValue
Yield 60-85%
Purity (after purification) >98%

Spectroscopic Characterization

The structural confirmation of this compound is achieved through standard spectroscopic techniques.

Spectroscopic Data
¹H NMR Characteristic signals for the methyl group protons, the pyrimidine ring proton, and the amine protons are expected.
¹³C NMR Resonances corresponding to the trifluoromethyl carbon (as a quartet due to C-F coupling), the pyrimidine ring carbons, and the methyl carbon would be observed.
¹⁹F NMR A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is anticipated.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound would be detected.

Application as a Key Intermediate in Kinase Inhibitor Synthesis

This compound serves as a crucial starting material for the synthesis of various kinase inhibitors. The amine group at the C4 position provides a convenient handle for further functionalization, allowing for the introduction of diverse pharmacophores to target the ATP-binding pocket of kinases. The trifluoromethyl group often enhances binding affinity and improves metabolic stability.

One notable example of a drug class where this intermediate is relevant is in the synthesis of KIT and PDGFRA inhibitors, such as Ripretinib. Although the direct synthesis of Ripretinib from this specific intermediate may involve multiple steps and modifications, the underlying pyrimidine scaffold is a key feature.

Experimental Workflow for Kinase Inhibitor Synthesis:

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor starting from a pyrimidine intermediate like this compound.

experimental_workflow start Start with Pyrimidine Intermediate (e.g., this compound) step1 Functionalization of Amine Group (e.g., Buchwald-Hartwig or SNAr reaction) start->step1 step2 Introduction of Side Chains (Coupling reactions) step1->step2 step3 Modification of Substituents (e.g., to enhance solubility or binding) step2->step3 purification Purification (Chromatography, Recrystallization) step3->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Kinase Inhibitor Compound characterization->end

Figure 2: Generalized workflow for kinase inhibitor synthesis.

Role in Targeting KIT/PDGFRA Signaling Pathway

Derivatives of this compound are designed to inhibit receptor tyrosine kinases like KIT and PDGFRA, which are key drivers in certain cancers, such as gastrointestinal stromal tumors (GIST). These kinases, when mutated, become constitutively active, leading to uncontrolled cell proliferation and survival.

KIT and PDGFRA Signaling Pathway:

The diagram below illustrates the signaling cascade initiated by activated KIT or PDGFRA and how inhibitors developed from intermediates like this compound can block this pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT_PDGFRA KIT / PDGFRA Receptor Tyrosine Kinase RAS RAS KIT_PDGFRA->RAS PI3K PI3K KIT_PDGFRA->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Kinase Inhibitor (Derived from Intermediate) Inhibitor->KIT_PDGFRA

Figure 3: Simplified KIT/PDGFRA signaling pathway and the point of inhibition.

By binding to the kinase domain of KIT or PDGFRA, these inhibitors block the downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to the inhibition of cancer cell growth and induction of apoptosis.[1][2]

Conclusion

This compound is a strategically important chemical intermediate with significant potential in drug discovery. Its synthesis, while based on established pyrimidine chemistry, provides a versatile platform for the development of highly specific and potent drug candidates. The trifluoromethyl group imparts desirable pharmacokinetic properties, while the amino functionality allows for diverse structural modifications. As demonstrated by its relevance to the synthesis of kinase inhibitors targeting critical cancer pathways, this compound is a valuable tool for medicinal chemists. Further exploration of its reactions and applications is likely to yield novel therapeutics for a range of diseases.

References

Methodological & Application

Application Notes: Trifluoromethylpyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study of PQR309 (Bimiralisib) as a Dual PI3K/mTOR Inhibitor

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The incorporation of a trifluoromethyl (CF3) group can significantly enhance key drug-like properties, including metabolic stability, membrane permeability, and binding affinity. While specific kinase inhibition data for 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine is not extensively available in public literature, the broader class of trifluoromethylpyrimidine derivatives has been successfully developed into potent kinase inhibitors.

This document will focus on a well-characterized example, PQR309 (Bimiralisib) , a brain-penetrant, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] PQR309 serves as an excellent case study to illustrate the application of trifluoromethylpyrimidine-containing compounds in targeting critical cell signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3][4] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention. PQR309 inhibits all class I PI3K isoforms (α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2), leading to the inhibition of tumor cell growth.[5]

Data Presentation

The inhibitory activities of PQR309 have been quantified through various biochemical and cellular assays. The data presented below summarizes its potency against target kinases and its anti-proliferative effects in cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of PQR309 (Bimiralisib)

Target Kinase IC50 (nM)
PI3Kα 33
PI3Kβ 661
PI3Kγ 708
PI3Kδ 451
mTOR 89

Data sourced from MedChemExpress.[6]

Table 2: In Vitro Cellular Anti-proliferative Activity of PQR309 (Bimiralisib)

Cell Line Histology Median IC50 (nM)
Lymphoma (overall panel) 233
Diffuse Large B-cell Lymphoma (DLBCL) 166
Mantle Cell Lymphoma (MCL) 235
Splenic Marginal Zone Lymphoma (SMZL) 214
Nasopharyngeal Carcinoma (NPC) 8.6 - 600.2

Data represents the median IC50 values from treating a panel of cell lines for 72 hours. Sourced from multiple preclinical studies.[7][8][9][10]

Signaling Pathway

PQR309 exerts its effect by inhibiting PI3K and mTOR, two key nodes in a critical signaling cascade. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream proteins like Akt. Akt, in turn, modulates numerous cellular processes and activates the mTORC1 complex.[11][12] Both PI3K and mTOR (in mTORC1 and mTORC2 complexes) are central to promoting cell growth, proliferation, and survival.[13] By inhibiting both PI3K and mTOR, PQR309 provides a comprehensive blockade of this pathway.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Survival S6K->Proliferation PQR309 PQR309 (Bimiralisib) PQR309->PI3K PQR309->mTORC2 PQR309->mTORC1

PI3K/Akt/mTOR pathway with PQR309 inhibition points.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a method to determine the IC50 value of a test compound like PQR309 against a PI3K isoform. The ADP-Glo™ assay is a luminescent assay that measures ADP produced during a kinase reaction.[14]

Materials:

  • Recombinant human PI3K enzyme (e.g., p110α/p85α)

  • PI3K substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP

  • PQR309 (or other test inhibitor)

  • Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025 mg/ml BSA)[15]

  • ADP-Glo™ Kinase Assay Kit (Reagent, Kinase Detection Substrate)

  • 384-well white assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of PQR309 in DMSO. A typical starting concentration is 1 mM, serially diluted to cover a wide range of concentrations (e.g., 10 µM to 0.1 nM).

  • Kinase Reaction Setup: a. Add 0.5 µL of serially diluted PQR309 or vehicle (DMSO) to the wells of a 384-well plate.[14] b. Prepare a master mix containing Kinase Buffer, recombinant PI3K enzyme, and PIP2 substrate. c. Add 4 µL of the enzyme/substrate mixture to each well. d. Initiate the kinase reaction by adding 0.5 µL of ATP solution (final concentration typically 25 µM).[14]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[15]

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. Subtract the background luminescence (no enzyme control) from all readings. b. Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a high concentration of a known potent inhibitor as 0% activity. c. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow A 1. Prepare serial dilution of PQR309 B 2. Add inhibitor/ vehicle to 384-well plate A->B C 3. Add enzyme/ substrate mix B->C D 4. Add ATP to start reaction C->D E 5. Incubate (60 min, RT) D->E F 6. Add ADP-Glo™ Reagent (stops reaction) E->F G 7. Incubate (40 min, RT) F->G H 8. Add Kinase Detection Reagent G->H I 9. Incubate (30 min, RT, dark) H->I J 10. Read Luminescence I->J K 11. Analyze Data (Calculate IC50) J->K

Workflow for an in vitro kinase inhibition assay.
Protocol 2: Western Blot for Phospho-Akt (Ser473) and Phospho-S6K (Thr389)

This protocol is used to assess the inhibitory effect of PQR309 on the PI3K/mTOR pathway within cells by measuring the phosphorylation status of key downstream targets, Akt and S6K.[7][16]

Materials:

  • Cancer cell line (e.g., MCF7, A2058)

  • Cell culture medium and supplements

  • PQR309

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA or Bradford Protein Assay Kit

  • Laemmli sample buffer (2x)

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking Buffer (5% w/v BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6K (Thr389), anti-total-S6K, and anti-GAPDH (loading control).

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: a. Plate cells in 6-well plates and allow them to adhere overnight. b. Treat cells with varying concentrations of PQR309 (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-24 hours).

  • Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells by adding ice-cold Lysis Buffer to each well.[17] c. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[16] e. Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: a. Load 20-40 µg of protein per lane onto an SDS-PAGE gel. b. Run the gel to separate proteins by size. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with Blocking Buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted 1:1000 in Blocking Buffer) overnight at 4°C with gentle agitation.[18] c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.

  • Detection: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system.

  • Analysis: a. Quantify band intensity using densitometry software. b. Normalize the phospho-protein signal to the total protein signal and then to the loading control (GAPDH) to determine the relative decrease in phosphorylation upon treatment.

Western_Blot_Workflow A 1. Cell Treatment with PQR309 B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification B->C D 4. Sample Prep (Laemmli Buffer, Heat) C->D E 5. SDS-PAGE (Protein Separation) D->E F 6. Protein Transfer (Gel to Membrane) E->F G 7. Blocking (1 hr, RT) F->G H 8. Primary Antibody Incubation (O/N, 4°C) G->H I 9. Washing (3x with TBST) H->I J 10. Secondary Antibody Incubation (1 hr, RT) I->J K 11. Washing (3x with TBST) J->K L 12. ECL Substrate Incubation K->L M 13. Signal Detection (Imaging) L->M N 14. Densitometry Analysis M->N

Workflow for Western Blot analysis of p-Akt and p-S6K.
Protocol 3: Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's IC50 value for cell growth inhibition.[19]

Materials:

  • Cancer cell lines

  • 96-well clear cell culture plates

  • PQR309

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well). c. Include wells with medium only for blank measurements. d. Incubate the plate overnight to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of PQR309 in culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of PQR309 or vehicle (DMSO). c. Incubate the plate for a specified period, typically 72 hours.[7]

  • MTT Incubation: a. Add 10 µL of MTT solution to each well.[19] b. Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible.[19]

  • Formazan Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[21] c. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm.[19]

  • Data Analysis: a. Subtract the average absorbance of the medium-only blanks from all other readings. b. Normalize the data by setting the absorbance of the vehicle-treated cells to 100% viability. c. Plot the percent viability against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Incubate overnight A->B C 3. Treat cells with serial dilutions of PQR309 B->C D 4. Incubate (e.g., 72 hours) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate (2-4 hours) E->F G 7. Remove medium, add Solubilization Solution F->G H 8. Shake to dissolve formazan crystals G->H I 9. Read Absorbance (570 nm) H->I J 10. Analyze Data (Calculate IC50) I->J

Workflow for the MTT cell proliferation assay.

References

Application Notes and Protocols for the Synthesis of Derivatives from 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from the core scaffold, 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine. This compound serves as a valuable starting material in medicinal chemistry for the development of novel therapeutic agents, leveraging the unique electronic properties of the trifluoromethyl group and the versatile reactivity of the pyrimidine core. The protocols outlined below are based on established synthetic methodologies for analogous pyrimidine derivatives and are intended to be adapted and optimized for specific research applications.[1][2][3]

Overview of Synthetic Strategies

The primary amino group at the C4 position of this compound is the key functional handle for derivatization. Standard organic reactions targeting primary amines can be employed to generate a diverse library of compounds for structure-activity relationship (SAR) studies. The principal synthetic pathways include:

  • Acylation: Formation of amide derivatives by reaction with acyl chlorides or carboxylic acids.

  • Sulfonylation: Formation of sulfonamide derivatives by reaction with sulfonyl chlorides.

  • Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.

  • Schiff Base Formation: Condensation with various aldehydes and ketones.

These reactions allow for the introduction of a wide range of substituents, enabling the fine-tuning of physicochemical properties and biological activity.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrate and desired product. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

General Protocol for Acylation (Amide Synthesis)

This protocol describes the synthesis of N-(6-methyl-2-(trifluoromethyl)pyrimidin-4-yl)acetamide as a representative example.

Materials:

  • This compound

  • Acetyl chloride (or acetic anhydride/carboxylic acid with a coupling agent like EDCI)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired amide.

General Protocol for Sulfonylation (Sulfonamide Synthesis)

This protocol details the synthesis of N-(6-methyl-2-(trifluoromethyl)pyrimidin-4-yl)benzenesulfonamide.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Anhydrous Pyridine or DCM with TEA

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C under an inert atmosphere.

  • Add benzenesulfonyl chloride (1.1 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 6-18 hours, monitoring by TLC.

  • After completion, pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by silica gel column chromatography (hexanes/ethyl acetate gradient) to yield the pure sulfonamide.

General Protocol for Urea Formation

This protocol describes the synthesis of 1-(6-methyl-2-(trifluoromethyl)pyrimidin-4-yl)-3-phenylurea.

Materials:

  • This compound

  • Phenyl isocyanate

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add phenyl isocyanate (1.05 eq) at room temperature under an inert atmosphere.

  • Stir the mixture for 2-8 hours. The product often precipitates out of the solution. Monitor the reaction by TLC.

  • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold THF or hexanes, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with hexanes or an ether/hexanes mixture to induce precipitation. Collect the solid by filtration and dry to obtain the desired urea. Further purification can be achieved by recrystallization if necessary.

General Protocol for Schiff Base Formation

This protocol outlines the synthesis of (E)-N-benzylidene-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine.

Materials:

  • This compound

  • Benzaldehyde

  • Methanol or Ethanol

  • Catalytic amount of acetic acid

Procedure:

  • Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in methanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.[1]

  • Reflux the mixture for 4-10 hours. Monitor the reaction for the disappearance of the starting amine by TLC.

  • Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization of the product.

  • Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of derivatives from analogous amino-pyrimidine systems. Actual yields for derivatives of this compound may vary and require experimental optimization.

Reaction TypeDerivative ClassReagentsTypical Yield (%)Reference
AcylationAmidesAcyl Chloride, TEA70-90[3]
SulfonylationSulfonamidesSulfonyl Chloride, Pyridine65-85General Knowledge
Urea FormationUreasIsocyanate80-95General Knowledge
Schiff Base FormationIminesAldehyde, Acetic Acid75-90[1]

Visualized Workflows and Pathways

Synthetic Pathways

cluster_acylation Acylation cluster_sulfonylation Sulfonylation cluster_urea Urea Formation cluster_schiff Schiff Base Formation start 6-Methyl-2-(trifluoromethyl) pyrimidin-4-amine acyl_reagent R-COCl, Base start->acyl_reagent sulfonyl_reagent R-SO2Cl, Base start->sulfonyl_reagent isocyanate_reagent R-NCO start->isocyanate_reagent aldehyde_reagent R-CHO, H+ start->aldehyde_reagent amide Amide Derivative acyl_reagent->amide sulfonamide Sulfonamide Derivative sulfonyl_reagent->sulfonamide urea Urea Derivative isocyanate_reagent->urea schiff Schiff Base (Imine) aldehyde_reagent->schiff

Caption: Synthetic routes for derivatization of the starting amine.

General Experimental Workflow

reagents 1. Combine Starting Material and Reagents in Solvent reaction 2. Stir at Appropriate Temperature (0°C to reflux) reagents->reaction monitor 3. Monitor Reaction by TLC reaction->monitor workup 4. Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup purify 5. Purification (Chromatography/Recrystallization) workup->purify characterize 6. Characterization (NMR, MS, etc.) purify->characterize

Caption: A typical workflow for synthesis and purification.

References

Application Notes and Protocols for In Vitro Assays with 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for setting up and performing in vitro assays to characterize the biological activity of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine. This document includes detailed protocols for a kinase inhibition assay, a cell viability assay, and an apoptosis assay. While specific biological targets for this compound are still under investigation, derivatives of trifluoromethyl pyrimidine have shown potential as inhibitors of various protein kinases and other enzymes.[1][2] The provided protocols offer a robust framework for initial screening and characterization of this compound's potential as a therapeutic agent.

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine core. The trifluoromethyl group can enhance a compound's metabolic stability and binding affinity to biological targets.[2][3] Structurally related compounds have been explored for their potential as kinase inhibitors, cyclooxygenase-2 (COX-2) inhibitors, and antagonists of Toll-like receptor 8 (TLR8).[4][5] Given the prevalence of kinase dysregulation in diseases such as cancer, a primary focus of these application notes will be on assessing the compound's potential as a kinase inhibitor and its subsequent effects on cell viability and apoptosis.

Potential Signaling Pathway

A common target for compounds with a pyrimidine core is the protein kinase family. Protein kinases are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, and survival. Their dysregulation is a hallmark of many diseases, particularly cancer. A generalized kinase signaling cascade is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactor Transcription Factors ERK->TranscriptionFactor Activates Compound This compound Compound->Raf Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: A generic MAP Kinase signaling pathway, a potential target for kinase inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of this compound against a specific kinase.[6]

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of This compound Incubate Incubate Kinase with Compound Compound_Prep->Incubate Reagent_Prep Prepare Kinase, Substrate, and ATP solution Reagent_Prep->Incubate Add_Sub_ATP Add Substrate and ATP to initiate reaction Incubate->Add_Sub_ATP Incubate_Reaction Incubate at 37°C Add_Sub_ATP->Incubate_Reaction Add_Detection Add TR-FRET Detection Reagents (e.g., Labeled Antibody) Incubate_Reaction->Add_Detection Incubate_Detection Incubate at RT Add_Detection->Incubate_Detection Read_Plate Read Plate on TR-FRET enabled reader Incubate_Detection->Read_Plate

Caption: Workflow for the in vitro TR-FRET kinase inhibition assay.

Materials:

  • Kinase of interest (e.g., a member of the MAPK family)

  • Biotinylated peptide substrate

  • ATP

  • Kinase reaction buffer

  • This compound

  • DMSO

  • TR-FRET detection reagents (e.g., Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor)

  • 384-well assay plates

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the compound stock in kinase reaction buffer to achieve the desired final concentrations.

  • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of a solution containing the peptide substrate and ATP.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and detect phosphorylation by adding 10 µL of the TR-FRET detection reagents.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate using a TR-FRET-compatible microplate reader.

Data Presentation:

Concentration (µM)Kinase Activity (%)
1005.2
3015.8
1035.1
355.4
175.9
0.390.2
0.198.7
0 (Control)100

Table 1: Hypothetical data for kinase inhibition by this compound.

Cell Viability Assay (MTT)

This protocol outlines the use of an MTT assay to assess the effect of this compound on the viability of a cancer cell line.[7]

Experimental Workflow:

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed cells in a 96-well plate Incubate_Adherence Incubate for 24h for cell adherence Seed_Cells->Incubate_Adherence Treat_Cells Treat cells with serial dilutions of the compound Incubate_Adherence->Treat_Cells Incubate_Treatment Incubate for 48-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT reagent to each well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidic isopropanol)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound or medium with DMSO (vehicle control).

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours.[8]

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Concentration (µM)Cell Viability (%)
1008.9
3025.4
1048.2
370.1
188.6
0.395.3
0.199.1
0 (Control)100

Table 2: Hypothetical data for the effect of this compound on cell viability.

Apoptosis Assay (Annexin V Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound.[9][10]

Experimental Workflow:

G cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Flow Cytometry Seed_Treat Seed and treat cells with the compound for 24-48h Harvest_Cells Harvest and wash cells Seed_Treat->Harvest_Cells Resuspend Resuspend in Annexin V binding buffer Harvest_Cells->Resuspend Add_Stains Add Annexin V-FITC and Propidium Iodide Resuspend->Add_Stains Incubate_Staining Incubate in the dark Add_Stains->Incubate_Staining Analyze Analyze samples by flow cytometry Incubate_Staining->Analyze

Caption: Workflow for the Annexin V apoptosis assay.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Harvest the cells by trypsinization and collect the culture supernatant containing any floating cells.

  • Wash the cells twice with cold PBS and centrifuge.[9]

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

Data Presentation:

Concentration (µM)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
10010.545.244.3
3030.150.819.1
1065.725.39.0
189.48.12.5
0 (Control)95.23.51.3

Table 3: Hypothetical data for apoptosis induction by this compound.

Conclusion

The protocols detailed in these application notes provide a solid foundation for the initial in vitro characterization of this compound. Based on the activity of structurally related molecules, this compound warrants investigation as a potential kinase inhibitor. The successful implementation of these assays will generate crucial data on its potency, its effect on cell health, and its mechanism of inducing cell death, thereby guiding future drug development efforts.

References

Application Notes and Protocols for In Vivo Studies with 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine, hereafter referred to as "Cmpd-X," is a novel small molecule inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system and has been implicated in the pathogenesis of a wide range of inflammatory diseases, including gout, type 2 diabetes, and neurodegenerative disorders. Cmpd-X is hypothesized to directly bind to and inhibit the ATPase activity of NLRP3, thereby preventing the downstream activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18. These application notes provide detailed protocols for the in vivo evaluation of Cmpd-X in a mouse model of monosodium urate (MSU)-induced peritonitis, a well-established model for studying NLRP3-dependent inflammation.

1. In Vivo Efficacy Study in a Mouse Model of MSU-Induced Peritonitis

This study is designed to assess the anti-inflammatory efficacy of Cmpd-X in a well-characterized, acute model of NLRP3-driven inflammation.

1.1. Experimental Design and Groups

A total of 24 male C57BL/6 mice (8-10 weeks old) will be randomly assigned to one of four treatment groups (n=6 per group) as described in the table below.

GroupTreatmentDose (mg/kg)Route of Administration
1Vehicle (10% DMSO in corn oil)-Oral (p.o.)
2Cmpd-X10Oral (p.o.)
3Cmpd-X30Oral (p.o.)
4Colchicine (Positive Control)1Intraperitoneal (i.p.)

1.2. Experimental Protocol

  • Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.

  • Dosing:

    • Administer Cmpd-X or vehicle orally (p.o.) one hour prior to the inflammatory challenge.

    • Administer colchicine intraperitoneally (i.p.) 30 minutes prior to the inflammatory challenge.

  • Inflammatory Challenge: Inject 1 mg of monosodium urate (MSU) crystals suspended in 0.5 mL of sterile phosphate-buffered saline (PBS) intraperitoneally into each mouse.

  • Sample Collection: Four hours after the MSU injection, euthanize the mice and collect peritoneal lavage fluid by washing the peritoneal cavity with 5 mL of ice-cold PBS containing 2 mM EDTA.

  • Cellular Analysis: Centrifuge the peritoneal lavage fluid at 400 x g for 5 minutes at 4°C. Resuspend the cell pellet and perform a total cell count using a hemocytometer. Differentiate immune cell populations (e.g., neutrophils) using flow cytometry or cytospin with Wright-Giemsa staining.

  • Cytokine Analysis: Analyze the supernatant from the centrifuged lavage fluid for levels of key inflammatory cytokines, such as IL-1β, using a commercially available ELISA kit according to the manufacturer's instructions.

1.3. Hypothetical Data

The following tables represent hypothetical data from the MSU-induced peritonitis model.

Table 1: Effect of Cmpd-X on Peritoneal Immune Cell Infiltration

Treatment GroupDose (mg/kg)Total Peritoneal Cells (x 10⁶)Peritoneal Neutrophils (x 10⁶)
Vehicle-8.5 ± 1.26.2 ± 0.9
Cmpd-X105.1 ± 0.83.7 ± 0.6
Cmpd-X303.2 ± 0.5 2.1 ± 0.4
Colchicine (Positive Control)12.8 ± 0.4 1.8 ± 0.3
*p < 0.05 vs. Vehicle; *p < 0.01 vs. Vehicle

Table 2: Effect of Cmpd-X on Peritoneal IL-1β Levels

Treatment GroupDose (mg/kg)Peritoneal IL-1β (pg/mL)
Vehicle-1250 ± 150
Cmpd-X10780 ± 95
Cmpd-X30450 ± 60
Colchicine (Positive Control)1380 ± 50
p < 0.05 vs. Vehicle; *p < 0.01 vs. Vehicle

2. Pharmacokinetic (PK) Study of Cmpd-X in Mice

This study is designed to determine the pharmacokinetic profile of Cmpd-X following oral administration.

2.1. Experimental Design

A total of 18 male C57BL/6 mice (8-10 weeks old) will be administered a single oral dose of Cmpd-X at 30 mg/kg. Blood samples will be collected at various time points post-administration.

2.2. Experimental Protocol

  • Dosing: Administer a single oral dose of Cmpd-X (30 mg/kg) to each mouse.

  • Blood Collection: Collect approximately 50 µL of blood via tail vein sampling at the following time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Bioanalysis: Analyze the plasma samples for Cmpd-X concentrations using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life).

2.3. Hypothetical Pharmacokinetic Data

Table 3: Hypothetical Pharmacokinetic Parameters of Cmpd-X in Mice

ParameterUnitValue
Dosemg/kg30
Cmaxng/mL1500 ± 250
Tmaxh1.0 ± 0.5
AUC(0-t)ng*h/mL6500 ± 800
t1/2h4.5 ± 0.7

3. Visualizations

Application Notes and Protocols for 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine scaffold in medicinal chemistry. This versatile building block offers a unique combination of structural features that make it an attractive starting point for the development of novel therapeutic agents. The following sections detail its potential applications, synthetic protocols, and biological evaluation methodologies, supported by quantitative data and visual workflows.

Introduction to the Scaffold

The this compound core possesses several key attributes that are highly desirable in drug design. The pyrimidine ring is a well-established pharmacophore found in numerous approved drugs, often serving as a bioisostere for a phenyl ring and participating in crucial hydrogen bonding interactions with biological targets. The trifluoromethyl group can enhance metabolic stability, increase binding affinity through lipophilic and electrostatic interactions, and modulate the pKa of the amino group. The methyl group provides a point for further structural modification and can influence selectivity and pharmacokinetic properties.

Therapeutic Applications

Derivatives of the this compound scaffold have shown promise in several therapeutic areas, primarily in oncology and immunology. The core structure is particularly well-suited for the design of kinase inhibitors, antagonists of toll-like receptors, and other modulators of signaling pathways implicated in disease.

Kinase Inhibition in Oncology

The aminopyrimidine moiety is a common feature in many kinase inhibitors. By targeting the ATP-binding site of kinases, derivatives of this scaffold can be developed to treat various cancers. Structure-activity relationship (SAR) studies on related pyrimidine scaffolds have demonstrated that modifications at the 4-amino position can significantly impact potency and selectivity against specific kinases such as Aurora Kinase and Cyclin-Dependent Kinases (CDKs).

Toll-like Receptor (TLR) Antagonism

Recent research has highlighted the potential of trifluoromethylpyrimidine derivatives as antagonists of Toll-like Receptor 8 (TLR8), a key player in the innate immune response.[1] Dysregulation of TLR8 signaling is associated with autoimmune diseases and certain cancers. The this compound scaffold can be utilized to develop potent and selective TLR8 antagonists for the treatment of inflammatory disorders.

Data Presentation

The following tables summarize quantitative data for derivatives of closely related trifluoromethylpyrimidine scaffolds, illustrating their potential as therapeutic agents.

Table 1: Bioactivity of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives as Werner (WRN) Helicase Dependent Antiproliferative Agents [2]

Compound IDModification on 2-amino groupHCT116 IC₅₀ (µM)LNCaP IC₅₀ (µM)SW620 IC₅₀ (µM)PC3 IC₅₀ (µM)
11c 4-fluorophenyl2.542.115.134.28
11f 4-chlorophenyl2.151.984.763.15
11g 4-bromophenyl1.521.724.242.78
11h 4-iodophenyl2.221.602.373.21
11l 4-(trifluoromethoxy)phenyl2.892.546.315.12

Table 2: TLR8 Antagonistic Activity of 6-(Trifluoromethyl)pyrimidine Derivatives [3]

Compound IDR² Group (at 2-position)R⁴ Group (at 4-position)IC₅₀ (µM)
14 Phenyl4-(2-aminoethyl)phenol6.5
26 1H-pyrrol-2-yl4-(2-aminoethyl)phenol8.7

Experimental Protocols

Protocol 1: Synthesis of this compound Scaffold

This protocol is adapted from established methods for the synthesis of substituted pyrimidines.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Acetamidine hydrochloride

  • Sodium ethoxide

  • Ethanol, anhydrous

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • To this solution, add ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) dropwise at room temperature.

  • Add acetamidine hydrochloride (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and adjust the pH to approximately 2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether to remove any unreacted starting materials.

  • Adjust the pH of the aqueous layer to 8 with a saturated sodium bicarbonate solution.

  • The product, 6-methyl-2-(trifluoromethyl)-4-hydroxypyrimidine, will precipitate. Collect the solid by filtration and wash with cold water.

  • To a sealed tube, add the 6-methyl-2-(trifluoromethyl)-4-hydroxypyrimidine, an excess of ammonia in methanol, and heat to 100-120 °C for 12-24 hours.

  • Cool the reaction mixture, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Protocol 2: N-Arylation of this compound

This protocol describes a general method for the N-arylation of the scaffold, a key step in the synthesis of many active derivatives.[4]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), the aryl halide (1.1 equivalents), palladium catalyst (0.05 equivalents), ligand (0.1 equivalents), and base (2 equivalents).

  • Add the anhydrous, degassed solvent to the flask.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl derivative.

Mandatory Visualizations

Logical Workflow for Scaffold Application in Drug Discovery

G Figure 1: Drug Discovery Workflow Scaffold 6-Methyl-2-(trifluoromethyl) pyrimidin-4-amine Synthesis Library Synthesis (e.g., N-Arylation) Scaffold->Synthesis Screening High-Throughput Screening Synthesis->Screening Hit Hit Identification Screening->Hit Lead_Gen Lead Generation (SAR Studies) Hit->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox) Lead_Gen->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: A streamlined workflow for utilizing the scaffold in a typical drug discovery program.

Signaling Pathway Inhibition by a Pyrimidine-Based Kinase Inhibitor

G Figure 2: Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Downstream Kinase (e.g., Aurora Kinase) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Scaffold-Based Kinase Inhibitor Inhibitor->Kinase

Caption: Inhibition of a generic kinase signaling pathway by a derivative of the scaffold.

Experimental Workflow for Synthesis and Evaluation

G Figure 3: Synthesis and Evaluation Workflow Start Starting Materials Reaction Chemical Synthesis (e.g., N-Arylation) Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassay Biological Evaluation (e.g., Kinase Assay) Purification->Bioassay Data Data Analysis (IC50 Determination) Bioassay->Data

Caption: A typical experimental workflow from synthesis to biological data analysis.

References

Application Notes and Protocols for Developing Novel Enzyme Inhibitors Using 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine class of molecules. Pyrimidine scaffolds are of significant interest in medicinal chemistry as they are found in numerous biologically active compounds and approved drugs.[1] The structural features of this compound, including the trifluoromethyl group which can enhance metabolic stability and binding affinity, make it an attractive starting point for the development of novel enzyme inhibitors.

This document provides detailed application notes and protocols for utilizing this compound as a scaffold for the development of potent and selective enzyme inhibitors, with a specific focus on targeting Aurora Kinase A (AURKA). AURKA is a serine/threonine kinase that plays a crucial role in the regulation of mitosis and is a well-established target in oncology.[2][3] Overexpression of AURKA is common in many human cancers, making it a prime target for therapeutic intervention.[4][5] Pyrimidine-based derivatives have been successfully developed as inhibitors of Aurora kinases.[1][4][6]

These protocols will guide researchers through the initial biochemical screening, cellular validation, and preliminary pharmacokinetic profiling of novel inhibitors derived from this scaffold.

Hypothetical Target: Aurora Kinase A (AURKA)

For the purpose of these application notes, we will consider a hypothetical derivative of this compound, designated as Cmpd-X , as a potent inhibitor of Aurora Kinase A.

Biochemical Assay: Aurora Kinase A Inhibition

This protocol describes a luminescent kinase assay to determine the in vitro potency of Cmpd-X against recombinant human Aurora Kinase A. The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.[7][8]

Materials and Reagents:

  • Recombinant Human Aurora Kinase A (His-tagged)

  • Kemptide (LRRASLG) peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[7]

  • ADP-Glo™ Kinase Assay Kit

  • This compound derivative (Cmpd-X )

  • DMSO

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of Cmpd-X in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 10 nM). Further dilute these solutions in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[9]

  • Kinase Reaction:

    • Add 5 µL of diluted Cmpd-X or DMSO (vehicle control) to the wells of the assay plate.

    • Add 10 µL of a solution containing the Aurora Kinase A enzyme and Kemptide substrate in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Assay Buffer.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of Cmpd-X relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Data Presentation: Cmpd-X Inhibition of Aurora Kinase A

Cmpd-X Concentration (nM)% Inhibition
15.2
1015.8
5048.9
10075.3
25090.1
50095.6
100098.2
IC₅₀ (nM) 55

Cell-Based Assay: Anti-Proliferation in a Cancer Cell Line

This protocol outlines a cell-based assay to evaluate the effect of Cmpd-X on the proliferation of a human cancer cell line known to overexpress Aurora Kinase A (e.g., HCT116).[10] The assay utilizes a tetrazolium compound (like in an MTT or WST-1 assay) which is bioreduced by metabolically active cells to a colored formazan product.[11]

Materials and Reagents:

  • HCT116 human colorectal carcinoma cell line

  • Appropriate cell culture medium (e.g., McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Cmpd-X

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • Solubilization solution (e.g., 0.1 N HCl in absolute isopropanol for MTT)

  • 96-well clear-bottom cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of Cmpd-X in culture medium from a DMSO stock. The final DMSO concentration should be below 0.5%. Replace the medium in the wells with 100 µL of medium containing the various concentrations of Cmpd-X or vehicle control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the EC₅₀ value using a non-linear regression analysis.

Data Presentation: Anti-Proliferative Activity of Cmpd-X in HCT116 Cells

Cmpd-X Concentration (µM)% Cell Viability
0.0198.5
0.185.2
0.552.1
125.8
58.3
104.1
EC₅₀ (µM) 0.48

In Vivo Pharmacokinetic Profiling

A preliminary pharmacokinetic (PK) study in a rodent model (e.g., rats) is crucial to assess the drug-like properties of Cmpd-X.[13][14][15]

Brief Protocol Outline:

  • Animal Model: Use male Sprague-Dawley rats (n=3 per group).

  • Formulation: Formulate Cmpd-X in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Dosing: Administer a single dose of Cmpd-X intravenously (e.g., 2 mg/kg) and orally (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of Cmpd-X in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.[16][17]

Data Presentation: Pharmacokinetic Profile of Cmpd-X in Rats

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cₘₐₓ (ng/mL) 1250850
Tₘₐₓ (h) 0.081.0
AUC₀-t (ng*h/mL) 28006200
t₁/₂ (h) 3.54.2
Bioavailability (%) -44.3

Visualizations

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies biochemical Biochemical Assay (AURKA Inhibition, IC50) cell_based Cell-Based Assay (Proliferation, EC50) biochemical->cell_based Promising IC50 pk_studies Pharmacokinetic Profiling (Rodent Model) cell_based->pk_studies Potent EC50 efficacy Efficacy Studies (Xenograft Model) pk_studies->efficacy Favorable PK Profile start 6-Methyl-2-(trifluoromethyl) pyrimidin-4-amine Scaffold synthesis Derivative Synthesis (Cmpd-X) start->synthesis synthesis->biochemical

Experimental workflow for inhibitor development.

aurora_a_pathway cluster_mitosis Mitosis aurka Aurora Kinase A (AURKA) plk1 PLK1 aurka->plk1 phosphorylates cdc25b CDC25B aurka->cdc25b phosphorylates plk1->cdc25b activates cdk1 CDK1/Cyclin B cdc25b->cdk1 activates mitotic_entry Mitotic Entry cdk1->mitotic_entry cmpd_x Cmpd-X (Inhibitor) cmpd_x->aurka inhibits

Simplified Aurora A signaling pathway in mitosis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine from a Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

[For Research Use Only]

Abstract

This application note provides a detailed protocol for the purification of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine from a synthetic reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC). The described method is suitable for researchers, scientists, and drug development professionals requiring high-purity material for subsequent applications. The protocol covers sample preparation, HPLC conditions, and post-purification analysis.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, making this scaffold attractive in medicinal chemistry.[1] Purification of this compound from a crude reaction mixture is essential to remove unreacted starting materials, byproducts, and other impurities that could interfere with downstream applications and biological assays. Reverse-phase HPLC is a powerful technique for the separation of small organic molecules based on their hydrophobicity and is well-suited for the purification of pyrimidine derivatives.[2]

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for successful HPLC purification and to protect the column from contaminants.[3]

  • Solubilization: Dissolve the crude reaction mixture in a suitable solvent. A good starting point is a solvent compatible with the initial mobile phase conditions, such as a mixture of acetonitrile and water or methanol and water. The concentration should be optimized to avoid overloading the column, typically in the range of 1-10 mg/mL.

  • Filtration: To prevent clogging of the HPLC system and column, filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter into a clean HPLC vial. This step removes any particulate matter from the sample.

HPLC Instrumentation and Conditions

The following HPLC setup and conditions are recommended as a starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of the reaction mixture.

Table 1: HPLC Instrumentation and Recommended Starting Conditions

ParameterRecommended Condition
HPLC System Preparative HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Column C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size). C8 columns can also be considered.[2]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10-90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.
Flow Rate 5.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm. A diode array detector (DAD) can be used to monitor multiple wavelengths. The UV absorbance of aminopyrimidines is often strong in the 230-280 nm range.
Injection Volume 100-500 µL (dependent on column size and sample concentration)
Post-Purification Processing
  • Fraction Collection: Collect the fractions corresponding to the main peak of this compound.

  • Solvent Evaporation: Remove the mobile phase from the collected fractions using a rotary evaporator or lyophilizer.

  • Purity Analysis: Analyze the purity of the isolated compound using analytical HPLC. The same conditions as the preparative method can be used but with a smaller bore column (e.g., 4.6 mm ID) and a lower flow rate (e.g., 1.0 mL/min).

  • Characterization: Confirm the identity and structure of the purified product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Data Presentation

The following table summarizes the expected performance of the HPLC purification method. The values are representative and may vary depending on the specific reaction mixture and optimization of the HPLC conditions.

Table 2: Expected Performance Metrics for the Purification of this compound

ParameterExpected Value
Retention Time (t_R_) 12-15 min (highly dependent on the exact conditions)
Purity of Isolated Product >98%
Recovery >85%
Potential Impurities Unreacted starting materials (e.g., 4,6-dichloro-2-(trifluoromethyl)pyrimidine), regioisomers, and hydrolysis byproducts.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC purification of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification A Crude Reaction Mixture B Dissolve in Acetonitrile/Water A->B C Filter through 0.22 µm Syringe Filter B->C D Inject onto Preparative C18 Column C->D E Gradient Elution (ACN/Water with TFA) D->E F UV Detection at 254 nm E->F G Collect Fractions of Target Compound F->G H Evaporate Solvent G->H I Analytical HPLC for Purity Check H->I J NMR and MS for Structural Confirmation H->J K Purified this compound J->K >98% Pure Product

Caption: Workflow for HPLC purification of this compound.

Logical Relationship for Method Optimization

The following diagram illustrates the logical relationships involved in optimizing the HPLC separation.

G cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_outcome Desired Outcome A Poor Resolution or Peak Shape B Adjust Gradient Slope A->B C Change Mobile Phase Organic Modifier (e.g., Methanol) A->C D Modify Mobile Phase pH (with buffer) A->D E Change Column Chemistry (e.g., C8, Phenyl) A->E F Optimize Flow Rate A->F G Improved Separation and Peak Symmetry B->G C->G D->G E->G F->G

Caption: Decision tree for HPLC method optimization.

Conclusion

This application note provides a robust starting method for the purification of this compound from a complex reaction mixture using preparative RP-HPLC. The outlined protocol, including sample preparation and post-purification analysis, is designed to yield a high-purity product suitable for demanding research and development applications. The provided workflow and optimization diagrams serve as valuable guides for scientists to achieve successful separation and purification.

References

Application Notes and Protocols for the Crystallization of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the crystallization of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine and its analogs. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, including as kinase inhibitors and anti-inflammatory agents. The ability to obtain high-quality crystalline material is crucial for unambiguous structural determination, purification, and formulation development.

Introduction to Crystallization of Pyrimidine Derivatives

Crystallization is a critical technique for the purification of solid organic compounds. For pyrimidine derivatives, including this compound analogs, obtaining a crystalline solid is essential for confirming the chemical structure via X-ray crystallography and for ensuring high purity, which is a prerequisite for biological assays and pharmaceutical development. The choice of crystallization method and solvent system is paramount and is influenced by the specific physicochemical properties of the analog, such as its polarity, solubility, and thermal stability.

Common challenges encountered during the crystallization of novel compounds include the formation of oils, amorphous solids, or very small needles, all of which can be addressed by systematically varying the crystallization conditions.

Key Crystallization Techniques

Several techniques can be employed for the crystallization of this compound analogs. The choice of method depends on the compound's solubility characteristics and the quantity of material available.

  • Slow Cooling Crystallization: This is the most common method and relies on the principle that the solubility of the compound is significantly higher in a hot solvent than in a cold one. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, leading to the formation of crystals.

  • Solvent Vapor Diffusion: This technique is particularly useful for small quantities of material. The compound is dissolved in a "good" solvent, and this solution is placed in a sealed container with a volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the good solvent reduces the compound's solubility, inducing crystallization.

  • Slow Evaporation: In this method, the compound is dissolved in a suitable solvent to form a nearly saturated solution. The solvent is then allowed to evaporate slowly, increasing the concentration of the compound until it reaches supersaturation and begins to crystallize. This method is straightforward but offers less control over the rate of crystal growth.

  • Anti-Solvent Crystallization: This technique involves dissolving the compound in a "good" solvent and then slowly adding an "anti-solvent" in which the compound is poorly soluble. This reduces the overall solubility of the compound in the mixed solvent system, leading to precipitation and crystallization.

Solvent Selection and Solubility

The selection of an appropriate solvent is the most critical step in developing a successful crystallization protocol. An ideal solvent for cooling crystallization should exhibit a steep solubility curve, meaning the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For pyrimidine derivatives, a range of solvents with varying polarities should be screened.

Table 1: Solvent Selection Guide for Crystallization of this compound Analogs

Solvent ClassExamplesSuitability for AnalogsNotes
Alcohols Methanol, Ethanol, IsopropanolHigh Often effective for both single-solvent and multi-solvent systems. Good for dissolving polar pyrimidine derivatives at elevated temperatures.[1]
Esters Ethyl Acetate, Isopropyl AcetateModerate to High Good for compounds with intermediate polarity. Can be used as a primary solvent or in a binary mixture.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate Can be effective, but their higher volatility may lead to rapid evaporation and smaller crystals.
Ethers Tetrahydrofuran (THF), Dioxane, Diethyl EtherModerate THF and dioxane can be good solvents. Diethyl ether is often used as an anti-solvent due to the low solubility of many organic compounds in it.
Hydrocarbons Heptane, Hexane, TolueneLow (as primary solvent) Generally used as anti-solvents due to the low solubility of polar pyrimidine analogs. Toluene can sometimes be used as a primary solvent for less polar analogs.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerate Good dissolving power, but their use should be minimized due to toxicity and environmental concerns. Often used in vapor diffusion setups.
Aprotic Polar Solvents Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High (as primary solvent) Excellent dissolving power for highly polar compounds, but their high boiling points can make solvent removal difficult. Often used in anti-solvent or vapor diffusion methods.
Mixed Solvents Ethanol/Water, Acetone/Hexane, DCM/HeptaneHigh Offer fine-tuning of the solvent properties to achieve optimal solubility for crystallization.

Experimental Protocols

The following are detailed protocols for the most common crystallization techniques applicable to this compound analogs.

Protocol 1: Single-Solvent Cooling Crystallization

Principle: This method is suitable for compounds that are significantly more soluble in a given solvent at its boiling point than at room temperature or below.

Materials:

  • Crude this compound analog

  • Selected crystallization solvent (e.g., Ethanol, Methanol, or Isopropanol)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, to prevent solvent loss)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of the selected solvent.

  • Heat the mixture to a gentle boil while stirring.

  • Continue to add small portions of the hot solvent until the compound is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the mouth of the flask with a watch glass or loosely with aluminum foil will slow the cooling rate and promote the growth of larger crystals. Do not disturb the flask during this initial cooling period.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.

Protocol 2: Two-Solvent (Anti-Solvent) Crystallization

Principle: This method is employed when no single solvent has the ideal solubility characteristics. A "good" solvent in which the compound is highly soluble is paired with a miscible "anti-solvent" in which the compound is insoluble.

Materials:

  • Crude this compound analog

  • A "good" solvent (e.g., Acetone, THF, or Ethanol)

  • An "anti-solvent" (e.g., Water, Hexane, or Heptane)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Pipette or dropping funnel

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" dropwise to the stirred solution.

  • Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This indicates the point of saturation has been reached.

  • If the turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to stand undisturbed at room temperature. Crystals should begin to form as the solvent environment becomes less favorable for the dissolved compound.

  • Once crystal formation appears to be complete, cool the flask in an ice bath for 30 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a solvent mixture containing a higher proportion of the anti-solvent, or with the pure anti-solvent if the compound is completely insoluble in it.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Vapor Diffusion

Principle: This is a gentle method ideal for growing high-quality single crystals for X-ray diffraction, especially when only small amounts of the compound are available.

Materials:

  • Crude this compound analog

  • A "good," moderately volatile solvent (e.g., Dichloromethane, THF)

  • A volatile "anti-solvent" (e.g., Pentane, Hexane, Diethyl Ether)

  • Small vial (e.g., 2 mL)

  • Larger jar or beaker with a tight-fitting lid

  • Syringe and needle

Procedure:

  • Preparation of the Compound Solution: Dissolve the compound in a minimal amount of the "good" solvent in the small vial.

  • Assembly of the Diffusion Chamber: Place the small, open vial containing the compound solution inside the larger jar.

  • Add the "anti-solvent" to the larger jar, ensuring the level of the anti-solvent is below the top of the small vial.

  • Sealing the Chamber: Seal the larger jar tightly.

  • Diffusion and Crystallization: The more volatile anti-solvent will slowly diffuse into the solution in the small vial, gradually reducing the solubility of the compound and inducing crystallization over a period of hours to days.

  • Isolation: Once suitable crystals have formed, carefully remove the small vial and collect the crystals. This can be done by carefully decanting the mother liquor or using a pipette, followed by gentle drying.

Troubleshooting Common Crystallization Problems

Table 2: Troubleshooting Guide for Crystallization

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form - Solution is not supersaturated. - Inappropriate solvent. - Nucleation is inhibited.- Evaporate some of the solvent to increase the concentration. - Try a different solvent or a mixed solvent system. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of the pure compound.
"Oiling out" - The compound's melting point is lower than the boiling point of the solvent. - The solution is too concentrated. - Cooling is too rapid.- Use a lower boiling point solvent. - Add more solvent to the hot solution. - Allow the solution to cool more slowly. - Use a different solvent system.
Formation of very small or needle-like crystals - Crystallization is occurring too quickly. - High degree of supersaturation.- Slow down the cooling rate. - Use a solvent in which the compound is slightly more soluble. - Consider vapor diffusion for slower crystal growth.
Colored crystals - Colored impurities are co-crystallizing with the product.- Use activated charcoal to adsorb the colored impurities before the hot filtration step. - A second recrystallization may be necessary.

Visualization of Experimental Workflow and Biological Pathway

Experimental Workflow for Crystallization

The following diagram illustrates a general workflow for selecting a suitable crystallization method and troubleshooting common issues.

Crystallization_Workflow start Start with Crude This compound Analog solvent_screening Solvent Screening (Single and Mixed Solvents) start->solvent_screening solubility_test Solubility Test (Hot vs. Cold) solvent_screening->solubility_test method_selection Select Crystallization Method solubility_test->method_selection cooling Slow Cooling Crystallization method_selection->cooling anti_solvent Anti-Solvent Crystallization method_selection->anti_solvent vapor_diffusion Vapor Diffusion method_selection->vapor_diffusion evaporation Slow Evaporation method_selection->evaporation crystals_obtained Crystals Obtained? cooling->crystals_obtained anti_solvent->crystals_obtained vapor_diffusion->crystals_obtained evaporation->crystals_obtained characterization Characterize Crystals (Purity, MP, X-ray) crystals_obtained->characterization Yes troubleshoot Troubleshoot crystals_obtained->troubleshoot No no_crystals No Crystals Form troubleshoot->no_crystals oiling_out Oiling Out troubleshoot->oiling_out small_crystals Small/Needle-like Crystals troubleshoot->small_crystals adjust_concentration Adjust Concentration no_crystals->adjust_concentration change_solvent Change Solvent/Method no_crystals->change_solvent oiling_out->change_solvent slow_cooling_rate Slow Cooling Rate oiling_out->slow_cooling_rate small_crystals->slow_cooling_rate adjust_concentration->method_selection change_solvent->solvent_screening slow_cooling_rate->method_selection

Caption: A decision-making workflow for the crystallization of pyrimidine analogs.

Potential Biological Target: COX-2 Signaling Pathway

Some pyrimidine derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The following diagram illustrates the COX-2 signaling pathway, a potential target for this compound analogs.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cellular_response Cellular Response membrane_lipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane_lipids->pla2 Inflammatory Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 Cyclooxygenase-2 (COX-2) arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 pges Prostaglandin E Synthase pgh2->pges pge2 Prostaglandin E2 (PGE2) pges->pge2 inflammation Inflammation pge2->inflammation pain Pain pge2->pain fever Fever pge2->fever inhibitor 6-Methyl-2-(trifluoromethyl) pyrimidin-4-amine Analog inhibitor->cox2

References

Application Notes and Protocols: 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine serves as a crucial building block in the synthesis of novel antifungal agents. While the compound itself has not been extensively reported as a potent antifungal agent, its structural motif is a key component in a variety of pyrimidine derivatives that exhibit significant fungicidal activity against a range of phytopathogenic fungi. This document outlines the application of this scaffold in the discovery of new antifungal drugs, summarizing the activity of its derivatives and providing standardized protocols for their evaluation.

The pyrimidine core is a well-established pharmacophore in agrochemicals and pharmaceuticals. The introduction of a trifluoromethyl group at the 2-position and a methyl group at the 6-position of the pyrimidine ring has been a strategic approach to enhance the biological activity and metabolic stability of the resulting molecules. Research has demonstrated that derivatives synthesized from this scaffold, particularly by modifying the amine group at the 4-position, can lead to compounds with potent and broad-spectrum antifungal properties.

Application as a Scaffold for Antifungal Agents

This compound is primarily utilized as a versatile starting material for the synthesis of more complex molecules with enhanced antifungal efficacy. The development of these derivatives often involves creating amide, triazole, or other heterocyclic extensions from the pyrimidine core. These modifications have been shown to be effective against various fungal pathogens, including those that have developed resistance to existing fungicides.

Several classes of derivatives have shown promise:

  • Amide Derivatives: A number of studies have focused on synthesizing pyrimidine derivatives containing an amide moiety. These compounds have demonstrated significant in vitro antifungal activities against fungi such as Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea.[1][2][3]

  • 4-Phenyl-2-aminopyrimidine Derivatives: The introduction of a phenyl group at the 4-position of the 2-aminopyrimidine scaffold has yielded compounds with high fungicidal activity, particularly against Botrytis cinerea.[4][5]

  • Triazolopyrimidine Derivatives: The fusion of a triazole ring to the pyrimidine scaffold has resulted in a novel class of compounds with broad-spectrum antifungal activities against various Botrytis cinerea species and other phytopathogens.[6][7]

The trifluoromethyl group is a key feature in these derivatives, often contributing to increased efficacy. The mode of action for these compounds is still under investigation, but for some derivatives, it appears to be different from that of existing anilinopyrimidine fungicides like cyprodinil, suggesting a potential new mechanism of action.[4][5]

Quantitative Data Summary

The following tables summarize the in vitro antifungal activity of various derivatives synthesized using the this compound scaffold.

Table 1: Antifungal Activity of Amide Derivatives against Phomopsis sp.

CompoundStructureEC50 (μg/mL)Inhibition Rate (%) at 50 µg/mLReference
5o 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide10.5100[1]
5f 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamideNot Reported100[1]
Pyrimethanil (Control)32.185.1[1]

Table 2: Antifungal Activity of Amide Derivatives against Botrytis cinerea

CompoundStructureInhibition Rate (%) at 50 µg/mLReference
5l Structure not specified100[3]
5j Structure not specified96.84[3]
5b Structure not specified96.76[3]
Tebuconazole (Control)96.45[3]

Table 3: Fungicidal Activity of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidine Derivatives against Botrytis cinerea

CompoundStructureEC50 (μg/mL) on FGAIn vivo Control Efficiency (%)Reference
III-3 Structure not specified< 1.0Significantly higher than Pyrimethanil[4]
III-13 Structure not specifiedHigher than PyrimethanilNot Reported[4]
Pyrimethanil (Control)Higher than III-3-[4]
Cyprodinil (Control)Higher than III-3-[4]

FGA: Fructose Gelatin Agar

Experimental Protocols

The following are generalized protocols for the in vitro evaluation of antifungal activity, based on methods cited in the literature.[6][7][8]

Protocol 1: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

Objective: To determine the inhibitory effect of test compounds on the mycelial growth of fungi.

Materials:

  • Potato Dextrose Agar (PDA) or Fructose Gelatin Agar (FGA) medium

  • Sterile Petri dishes (90 mm)

  • Test compounds

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Fungal cultures actively growing on agar plates

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Dissolve the test compounds in DMSO to prepare a stock solution of high concentration (e.g., 10 mg/mL).

  • Medium Preparation: Prepare PDA or FGA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-60°C.

  • Dosing the Medium: Add the appropriate volume of the stock solution of the test compound to the molten agar to achieve the desired final concentrations (e.g., 5, 10, 25, 50 µg/mL). An equivalent amount of DMSO should be added to the control plates. Mix thoroughly by swirling.

  • Plating: Pour the amended and control agar into sterile Petri dishes (approximately 15-20 mL per plate) and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing fungal culture plate. Place the mycelial disc, mycelium-side down, in the center of each prepared agar plate.

  • Incubation: Seal the plates with parafilm and incubate them at a suitable temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: After a defined incubation period (when the mycelial growth in the control plate has reached a significant portion of the plate diameter, e.g., 72-96 hours), measure the diameter of the fungal colony in two perpendicular directions for both control and treated plates.

  • Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where:

    • DC = Average diameter of the fungal colony on the control plate.

    • DT = Average diameter of the fungal colony on the treated plate.

  • EC50 Determination: To determine the Effective Concentration causing 50% inhibition (EC50), test a range of concentrations and use probit analysis or a similar statistical method to calculate the value.

Visualizations

Drug Discovery Workflow

G cluster_0 Scaffold-Based Drug Discovery A 6-Methyl-2-(trifluoromethyl) pyrimidin-4-amine Scaffold B Derivative Synthesis (e.g., Amide, Triazole formation) A->B Chemical Modification C In Vitro Antifungal Screening (Mycelial Growth Inhibition) B->C Library of Derivatives D Quantitative Analysis (EC50 Determination) C->D Activity Data E Structure-Activity Relationship (SAR) Analysis D->E Quantitative Results E->B Design Feedback F Lead Compound Identification E->F Identify Potent Structures G In Vivo Testing & Optimization F->G Promising Candidates H Candidate Drug G->H Optimized Lead G cluster_pathway Hypothetical Fungal Signaling Pathway cluster_drug Drug Action Ext_Signal External Signal (e.g., Nutrient) Receptor Membrane Receptor Ext_Signal->Receptor Kinase_Cascade Kinase Cascade (e.g., MAP Kinase) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Virulence, Growth) Transcription_Factor->Gene_Expression Fungal_Growth Fungal Proliferation & Pathogenicity Gene_Expression->Fungal_Growth Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->Kinase_Cascade Inhibition

References

Application Notes and Protocols for the Use of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine as a building block in the synthesis of novel agrochemical candidates. While not a direct precursor for major commercial triazolopyrimidine sulfonamide herbicides, this document outlines a plausible synthetic pathway towards pyrazolo[1,5-a]pyrimidine derivatives, a class of compounds with recognized pesticidal activities.

Introduction: Contextualizing the Role of Pyrimidinamines in Agrochemicals

Pyrimidine derivatives are a cornerstone in the development of modern agrochemicals, exhibiting a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties. The trifluoromethyl group is a common feature in many active agrochemical ingredients, often enhancing their efficacy and metabolic stability.

While prominent triazolopyrimidine sulfonamide herbicides such as Penoxsulam, Florasulam, and Diclosulam are synthesized from different pyrimidine precursors, the versatile reactivity of this compound makes it a valuable starting material for the exploration of new chemical entities with potential agrochemical applications. This document focuses on a synthetic route to a novel pyrazolo[1,5-a]pyrimidine scaffold.

Established Synthesis of Commercial Triazolopyrimidine Sulfonamide Herbicides (for reference)

The commercial synthesis of herbicides like Penoxsulam, Florasulam, and Diclosulam generally involves the coupling of a pre-formed triazolopyrimidine core with a substituted sulfonyl chloride. The triazolopyrimidine core itself is typically synthesized through the condensation of a substituted 3-amino-1,2,4-triazole with a dihalopyrimidine derivative.

G

Proposed Synthesis of a Novel Pyrazolo[1,5-a]pyrimidine from this compound

This section details a multi-step synthetic protocol to generate a novel 7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivative. This class of compounds has been investigated for various biological activities, making it a promising area for the discovery of new agrochemicals.

G

Experimental Protocols

Step 1: Synthesis of 4-Azido-6-methyl-2-(trifluoromethyl)pyrimidine

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (56.4 mmol) of this compound in 100 mL of 2 M hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Diazotization: Slowly add a solution of 4.28 g (62.0 mmol) of sodium nitrite in 20 mL of water dropwise to the cooled solution, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • Azide Formation: In a separate flask, dissolve 4.02 g (62.0 mmol) of sodium azide in 30 mL of water and cool to 0-5 °C. Add the diazonium salt solution dropwise to the sodium azide solution, again keeping the temperature below 5 °C.

  • Reaction and Work-up: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 4-Azido-6-methyl-2-(trifluoromethyl)pyrimidine as a pale yellow oil.

Step 2: Synthesis of Triphenyl(6-methyl-2-(trifluoromethyl)pyrimidin-4-yl)iminophosphorane

  • Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve 9.0 g (44.3 mmol) of 4-Azido-6-methyl-2-(trifluoromethyl)pyrimidine in 100 mL of anhydrous toluene.

  • Staudinger Reaction: Add 12.8 g (48.7 mmol) of triphenylphosphine to the solution. Heat the mixture to reflux (approximately 110 °C) under a nitrogen atmosphere for 4 hours. The evolution of nitrogen gas should be observed.

  • Work-up: Cool the reaction mixture to room temperature. The iminophosphorane product will precipitate out of the solution. Filter the solid, wash with cold toluene, and dry under vacuum to obtain Triphenyl(6-methyl-2-(trifluoromethyl)pyrimidin-4-yl)iminophosphorane as a white solid.

Step 3: Synthesis of Ethyl 7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 15.0 g (34.3 mmol) of Triphenyl(6-methyl-2-(trifluoromethyl)pyrimidin-4-yl)iminophosphorane in 100 mL of anhydrous dichloromethane.

  • Aza-Wittig Reaction: Add 8.1 g (37.7 mmol) of ethyl 2-(diethoxyphosphoryl)acrylate to the solution. Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will be a mixture of the desired pyrazolo[1,5-a]pyrimidine and triphenylphosphine oxide.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate as a white to off-white solid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of the novel pyrazolo[1,5-a]pyrimidine derivative.

Table 1: Reaction Parameters and Yields

StepProduct NameStarting MaterialMolar Ratio (Start:Reagent)SolventReaction Time (h)Temperature (°C)Yield (%)Purity (%)
14-Azido-6-methyl-2-(trifluoromethyl)pyrimidineThis compound1:1.1 (NaNO₂) / 1:1.1 (NaN₃)2M HCl / H₂O30-578>95
2Triphenyl(6-methyl-2-(trifluoromethyl)pyrimidin-4-yl)iminophosphorane4-Azido-6-methyl-2-(trifluoromethyl)pyrimidine1:1.1Toluene411085>97
3Ethyl 7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylateTriphenyl(6-methyl-2-(trifluoromethyl)pyrimidin-4-yl)iminophosphorane1:1.1Dichloromethane24RT65>98

Table 2: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI+) m/z
Start C₆H₆F₃N₃177.13White solid6.85 (s, 1H), 5.30 (br s, 2H), 2.45 (s, 3H)163.2, 158.5 (q, J=35 Hz), 157.8, 119.8 (q, J=275 Hz), 110.1, 24.5178.1 [M+H]⁺
Int. 1 C₆H₄F₃N₅203.13Pale yellow oil7.10 (s, 1H), 2.60 (s, 3H)160.1, 158.9 (q, J=36 Hz), 154.3, 119.5 (q, J=276 Hz), 112.8, 24.9204.1 [M+H]⁺
Int. 2 C₂₄H₁₉F₃N₃P437.40White solid7.80-7.40 (m, 15H), 6.95 (s, 1H), 2.50 (s, 3H)161.5, 158.2 (q, J=35 Hz), 155.0, 133.0-128.0 (m), 119.9 (q, J=275 Hz), 111.5, 24.7438.1 [M+H]⁺
Product C₁₁H₁₀F₃N₃O₂289.21White solid8.25 (s, 1H), 7.20 (s, 1H), 4.35 (q, 2H), 2.70 (s, 3H), 1.40 (t, 3H)164.0, 150.1, 148.5 (q, J=37 Hz), 145.2, 135.8, 120.5 (q, J=277 Hz), 115.3, 108.9, 61.2, 25.1, 14.3290.1 [M+H]⁺

Logical Relationships in the Synthetic Pathway

G

Conclusion

The protocols and data presented herein provide a foundational framework for researchers to explore the synthetic utility of this compound in the discovery of novel agrochemicals. The proposed pathway to a pyrazolo[1,5-a]pyrimidine derivative illustrates a viable strategy for accessing new chemical scaffolds with potential pesticidal activity. Further derivatization of the final product could lead to the identification of potent and selective agrochemical candidates.

Application Notes and Protocols for Anticancer Research of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of pyrimidine derivatives in anticancer research. This document details the mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols for the evaluation of these compounds.

Introduction to Pyrimidine Derivatives in Oncology

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous endogenous molecules and synthetic drugs.[1][2] Its derivatives have garnered significant attention in oncology due to their ability to mimic endogenous nucleic acid bases, thereby interfering with DNA and RNA synthesis, and to interact with various enzymatic targets crucial for cancer cell proliferation and survival.[3][4] Many pyrimidine-based compounds have been developed as potent anticancer agents, targeting a wide array of cellular processes.[5][6]

Key Mechanisms of Action

Pyrimidine derivatives exert their anticancer effects through diverse mechanisms, including but not limited to:

  • Inhibition of Kinases: Many pyrimidine derivatives are designed as inhibitors of protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and PIM-1 kinase.[6][7][8] Inhibition of these kinases can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.[9]

  • Induction of Apoptosis: A primary goal of many cancer therapies is to induce programmed cell death, or apoptosis, in malignant cells.[10] Pyrimidine derivatives have been shown to trigger apoptosis through various intrinsic and extrinsic pathways.[9][11]

  • Cell Cycle Arrest: By interfering with the machinery that governs cell division, certain pyrimidine compounds can cause cancer cells to arrest at specific phases of the cell cycle, preventing their proliferation.[9][12]

Data Presentation: In Vitro Cytotoxicity of Representative Pyrimidine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyrimidine derivatives against various human cancer cell lines, providing a quantitative measure of their cytotoxic potential.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine2aA549 (Lung)42[13][14]
Pyrido[2,3-d]pyrimidine2fA549 (Lung)47.5[13][14]
Aminopyrimidine2aGlioblastoma, TNBC, Colon Cancer5-8 (48h)[15][16]
Pyrazolo[1,5-a]pyrimidine-sulfonamide46MCF-7 (Breast)0.96[17]
Pyrazolo[1,5-a]pyrimidine-sulfonamide46MDA-MB-468 (Breast)1.07[17]
Pyrido[2,3-d]pyrimidine4MCF-7 (Breast)0.57[8]
Pyrido[2,3-d]pyrimidine6MCF-7 (Breast)3.15[8]
Pyrido[2,3-d]pyrimidine9MCF-7 (Breast)1.23[8]
Pyrido[2,3-d]pyrimidine10MCF-7 (Breast)2.14[8]
Pyrido[2,3-d]pyrimidine11MCF-7 (Breast)0.98[8]

Mandatory Visualizations

Signaling Pathway Diagram

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIM1 PIM-1 BAD BAD PIM1->BAD BCL2 Bcl-2 BAD->BCL2 Apoptosis Apoptosis BCL2->Apoptosis CDK CDK4/6 CellCycle Cell Cycle Progression CDK->CellCycle Pyrimidine_EGFR Pyrimidine Derivative (EGFR Inhibitor) Pyrimidine_EGFR->EGFR Pyrimidine_PIM1 Pyrimidine Derivative (PIM-1 Inhibitor) Pyrimidine_PIM1->PIM1 Pyrimidine_CDK Pyrimidine Derivative (CDK Inhibitor) Pyrimidine_CDK->CDK experimental_workflow start Start: Synthesized Pyrimidine Derivative cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Mechanism of Action Studies (Western Blotting) apoptosis->western_blot cell_cycle->western_blot end Conclusion: Anticancer Potential Established western_blot->end

References

Application Notes and Protocols for Nucleophilic Substitution on the Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of synthetic strategies aimed at the functionalization of the pyrimidine core, enabling the introduction of diverse substituents to modulate the physicochemical and pharmacological properties of these molecules. These application notes provide a detailed overview of the conditions for nucleophilic substitution on the pyrimidine ring, with a focus on practical experimental protocols and quantitative data to guide synthetic efforts in drug discovery and development.

General Principles and Regioselectivity

Nucleophilic substitution on a pyrimidine ring typically proceeds via the SNAr mechanism, which involves the addition of a nucleophile to the electron-deficient ring to form a resonance-stabilized Meisenheimer intermediate, followed by the departure of a leaving group.

The regioselectivity of nucleophilic attack is a critical consideration in the synthesis of substituted pyrimidines. The positions most susceptible to nucleophilic attack are C2, C4, and C6. This is because the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atoms, which provides significant stabilization.[1][2] Generally, the order of reactivity for nucleophilic displacement of a leaving group on an unsubstituted pyrimidine ring is C4(6) > C2.[1]

The presence of activating or deactivating groups on the pyrimidine ring can significantly influence the rate and regioselectivity of the substitution. Electron-withdrawing groups enhance the electrophilicity of the ring carbons and stabilize the Meisenheimer intermediate, thus accelerating the reaction. Conversely, electron-donating groups can deactivate the ring towards nucleophilic attack. For instance, in 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C4 position.[2] However, the presence of an electron-donating group at the C6 position can steer the substitution to the C2 position.[1]

Data Presentation: Conditions for Nucleophilic Substitution

The following tables summarize quantitative data for the nucleophilic substitution on various chloropyrimidines. These tables are intended to provide a comparative overview of reaction conditions and yields for different classes of nucleophiles.

Table 1: Amination of 2,4-Dichloropyrimidines

Nucleophile (Amine)SolventBaseTemperature (°C)Time (h)Product (Major Isomer)Yield (%)Reference
AmmoniaMethyl tert-butyl ether--50 to 252.754-Amino-2-chloropyrimidine33.1[3]
DibutylamineDMAcK₂CO₃RT-4-(Dibutylamino)-2-chloropyrimidine-[4]
Aliphatic Secondary AminesTHFLiHMDS-20 to 014-Amino-6-aryl-2-chloropyrimidine>97 (ratio)[4]
Aromatic Amines-No Catalyst-600.54-Anilino-6-aryl-2-chloropyrimidineHigh[4]
Tertiary AminesCHCl₃-RT12-Amino-5-substituted-pyrimidineModerate to Excellent[5]

Table 2: Substitution on 2-Amino-4-chloropyrimidines with Various Amines

Nucleophile (Amine)SolventBaseTemperature (°C)Time (min)Yield (%)Reference
4-MethylpiperazineAnhydrous PropanolTriethylamine120-14015-3054[6]
1-(Pyrimidin-2-yl)piperazineAnhydrous PropanolTriethylamine120-14015-3054[6]
1-(2-Fluorophenyl)piperazineAnhydrous PropanolTriethylamine120-14015-3054[6]

Table 3: Substitution on Chloropyrimidines with Oxygen and Sulfur Nucleophiles

SubstrateNucleophileSolventBaseTemperature (°C)ProductYield (%)Reference
2,4-DichloropyrimidineThiophenols-Basic or Weakly Acidic-4-(Thiophenyl)-2-chloropyrimidine-[7]
2,4-DichloropyrimidinePrimary Alkane Thiols---2-(Alkylthio)-4-chloropyrimidineHigh[8]
2-Amino-4,6-dichloropyrimidine-5-carbaldehydeEthanolTriethylamineReflux32-Amino-4-ethoxy-6-chloropyrimidine-5-carbaldehyde-[3]
4,6-Dihydroxy-2-methylpyrimidineSodium MethoxideMethanolReflux34,6-Dimethoxy-2-methylpyrimidine85

Experimental Protocols

Protocol 1: General Procedure for Regioselective Amination of 2,4-Dichloropyrimidine at the C4-Position

This protocol describes the selective substitution of the chlorine atom at the C4 position of a 6-aryl-2,4-dichloropyrimidine with a secondary aliphatic amine.

Materials:

  • 6-Aryl-2,4-dichloropyrimidine

  • Aliphatic secondary amine (e.g., dibutylamine)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,4-Bis(diphenylphosphino)butane (dppb)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 6-aryl-2,4-dichloropyrimidine (1.0 eq), Pd(OAc)₂ (1-2 mol%), and dppb (1-2 mol%).

  • Add anhydrous THF to dissolve the solids.

  • Cool the reaction mixture to -20 °C using a suitable cooling bath.

  • Slowly add a solution of the aliphatic secondary amine (1.1 eq) in THF.

  • Add LiHMDS (1.2 eq) dropwise to the reaction mixture while maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C for 1 hour, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Warm the mixture to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-amino-6-aryl-2-chloropyrimidine.[4]

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4-(substituted amino)pyrimidines

This protocol details a rapid, microwave-assisted synthesis of 4-substituted amino pyrimidines from 2-amino-4-chloropyrimidine.

Materials:

  • 2-Amino-4-chloropyrimidine

  • Substituted amine (e.g., 4-methylpiperazine)

  • Anhydrous propanol

  • Triethylamine

  • Microwave reactor (e.g., CEM Discover)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • In a microwave reaction vial, combine 2-amino-4-chloropyrimidine (2 mmol) and anhydrous propanol (1 mL).

  • Add the substituted amine (2 mmol) to the stirring mixture at room temperature.

  • Add triethylamine (200 µL) to the reaction vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-140 °C for 15-30 minutes. Monitor the reaction by TLC.

  • After cooling, disperse the resulting precipitate in saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product.[6]

Protocol 3: Synthesis of 4-Alkoxypyrimidines from 4-Chloropyrimidines

This protocol provides a general method for the substitution of a chlorine atom with an alkoxide.

Materials:

  • 4-Chloropyrimidine derivative

  • Sodium methoxide or other sodium alkoxide

  • Anhydrous methanol or corresponding alcohol

  • Standard reflux apparatus

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 4-chloropyrimidine derivative in the corresponding anhydrous alcohol (e.g., methanol).

  • Add sodium methoxide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for a specified time (typically 1-6 hours), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., acetic acid or dilute HCl).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the product by crystallization or silica gel column chromatography.

Mandatory Visualization

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) Mechanism pyrimidine Pyrimidine Ring (with Leaving Group L) meisenheimer Meisenheimer Complex (Resonance Stabilized) pyrimidine->meisenheimer Addition nucleophile Nucleophile (Nu⁻) nucleophile->meisenheimer product Substituted Pyrimidine meisenheimer->product Elimination leaving_group Leaving Group (L⁻) meisenheimer->leaving_group

Caption: General mechanism of nucleophilic aromatic substitution on the pyrimidine ring.

G cluster_1 Experimental Workflow for Nucleophilic Substitution start Reactant Preparation (Chloropyrimidine, Nucleophile, Solvent, Base) reaction Reaction (Stirring at defined Temperature and Time) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography, Crystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization

Caption: A typical experimental workflow for nucleophilic substitution reactions.

References

Troubleshooting & Optimization

improving the reaction yield of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for improving the reaction yield of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine.

Synthesis Pathway Overview

The synthesis of this compound is commonly achieved through the cyclocondensation of a β-dicarbonyl compound or its equivalent with a trifluoromethyl-containing amidine. A prevalent and effective route involves the reaction of 2,2,2-trifluoroacetamidine with a C4-building block like 3-aminocrotononitrile. This approach directly installs the required functional groups onto the pyrimidine ring.

G cluster_start Inputs start_material Starting Materials reagent1 3-Aminocrotononitrile reagent2 2,2,2-Trifluoroacetamidine Hydrochloride process Cyclocondensation Reaction reagent1->process reagent2->process product 6-Methyl-2-(trifluoromethyl) pyrimidin-4-amine process->product conditions Base (e.g., NaOEt, K₂CO₃) Anhydrous Solvent (e.g., Ethanol) Heat (Reflux) conditions->process

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low or I've isolated no product. What are the likely causes?

Answer: Low to no yield can stem from several factors, primarily related to reaction conditions and reactant stability.

  • Cause A: Inefficient Catalysis or Incomplete Reaction The cyclization may be stalling due to suboptimal conditions. The reaction may require more time or a moderate temperature increase to reach completion.[1][2] Monitoring progress via Thin Layer Chromatography (TLC) is crucial.[1][2] Ensure your catalyst, if used, is active, as reusable catalysts may need regeneration.[1][2]

  • Cause B: Poor Quality or Degradation of Starting Materials Amidines, particularly amidine hydrochlorides, can be hygroscopic and may hydrolyze over time, inhibiting the reaction.[2][3] It is critical to use freshly prepared or purified amidine and ensure strictly anhydrous conditions, as water can lead to the hydrolysis of key intermediates.[2][3] Similarly, impurities in the β-dicarbonyl starting material can interfere with the reaction.[1]

  • Cause C: Suboptimal Base or pH The choice and amount of base are critical for deprotonating the amidine hydrochloride to its free base form, which is the active nucleophile, and for promoting the final cyclization.[2][3] If the medium is too acidic, the amidine remains protonated and non-nucleophilic. If it's too basic for too long, it may promote side reactions.

G start Low or No Yield cause1 Check Reaction Conditions start->cause1 Possible Cause? cause2 Assess Starting Materials start->cause2 Possible Cause? cause3 Evaluate Base/ pH start->cause3 Possible Cause? solution1a Increase Time/ Temperature cause1->solution1a Solution solution1b Check Catalyst Activity cause1->solution1b Solution solution2a Use Fresh/ Purified Amidine cause2->solution2a Solution solution2b Ensure Anhydrous Conditions cause2->solution2b Solution solution3a Screen Different Bases cause3->solution3a Solution solution3b Adjust Stoichiometry of Base cause3->solution3b Solution

Caption: Troubleshooting logic for addressing low reaction yield.

Question 2: My reaction produces a significant amount of side products, complicating purification. How can I minimize them?

Answer: Side product formation is often a competing reaction that can be suppressed by carefully controlling the reaction conditions.

  • Common Side Reaction: Self-Condensation β-dicarbonyl compounds or their equivalents can undergo self-condensation, especially in the presence of a base.[4] This can be minimized by controlling the order of addition; for instance, adding the β-dicarbonyl compound slowly to the mixture of the amidine and base can suppress this side pathway.[4]

  • Common Side Reaction: Incomplete Cyclization The reaction may stall after the initial Michael addition, leaving an uncyclized intermediate.[3] This is often due to insufficient activation for the final ring-closing step. Increasing the reaction temperature or using a stronger acid/base catalyst can provide the necessary activation energy for cyclization.[3]

G reagents Starting Materials path_desired Desired Cyclocondensation reagents->path_desired Correct Conditions (Controlled Addition, Optimal Temp.) path_side Competing Side Reaction (e.g., Self-Condensation) reagents->path_side Suboptimal Conditions (Excess Base, High Temp.) product Target Pyrimidine path_desired->product side_product Side Product path_side->side_product

Caption: Competing reaction pathways in pyrimidine synthesis.

Question 3: How can I improve the isolation and purification of the final product?

Answer: If the product is difficult to isolate, consider the following steps.

  • Crystallization: If the product is soluble in the reaction solvent, cool the mixture after the reaction is complete to induce crystallization, then filter the solid product.[5]

  • Recrystallization: To improve purity, recrystallize the crude product from a suitable solvent system.[5] This is often effective for removing impurities.[1]

  • Extraction and Washing: Use appropriate extraction and washing steps during workup. Washing the organic layer with brine can help break emulsions that sometimes form.[5]

  • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is a standard method for purifying pyrimidine derivatives.

Frequently Asked Questions (FAQs)

  • What are the most critical parameters to control for this synthesis? The two most critical parameters are maintaining strictly anhydrous conditions to prevent hydrolysis of the amidine and intermediates, and the careful selection and stoichiometry of the base to ensure efficient cyclization while minimizing side reactions.[2][3]

  • How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the consumption of starting materials and the formation of the product.[1][2][3] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise tracking and identification of intermediates and byproducts.

  • Why is the trifluoromethyl (CF3) group important and how does it affect the reaction? The CF3 group is a strong electron-withdrawing group. In medicinal chemistry, it can enhance properties like metabolic stability and lipophilicity. In the synthesis, its electron-withdrawing nature can decrease the nucleophilicity of the pyrimidine ring and adjacent functional groups, which can make subsequent reactions on the ring more challenging but does not typically inhibit the initial cyclization.[6]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a representative procedure based on classical pyrimidine synthesis methods and should be adapted and optimized for specific laboratory conditions.[3][7]

Materials:

  • 2,2,2-Trifluoroacetamidine Hydrochloride (1.1 equivalents)

  • 3-Aminocrotononitrile (1.0 equivalent)

  • Sodium Ethoxide (NaOEt) (1.1 equivalents)

  • Anhydrous Ethanol

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., Nitrogen or Argon).[3]

  • Amidine Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,2,2-trifluoroacetamidine hydrochloride in anhydrous ethanol.

  • Base Addition: To the stirred solution, carefully add sodium ethoxide. Stir the resulting mixture for 30 minutes at room temperature to generate the free amidine.[3]

  • Reactant Addition: Add 3-aminocrotononitrile dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol). Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Partition the residue between dichloromethane and water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes hypothetical data from an optimization study to illustrate how changing key parameters can affect reaction yield.

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%) Observations
1NaOEt (1.1)Ethanol78 (Reflux)675Good conversion, clean reaction.
2NaOEt (1.1)Methanol65 (Reflux)668Slightly lower yield than ethanol.
3K₂CO₃ (1.5)DMF100865Higher temp needed, some side products.
4NaOEt (1.1)Ethanol501245Incomplete conversion of starting material.
5NaOEt (2.0)Ethanol78 (Reflux)655Increased side product formation observed.
6NaH (1.1)THF66 (Reflux)872Good yield, requires careful handling of NaH.

References

troubleshooting low solubility of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the low solubility of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine in aqueous buffers. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the handling and use of this compound in experimental settings.

Q1: Why does my this compound precipitate when I dilute my DMSO stock solution into a neutral aqueous buffer (e.g., PBS at pH 7.4)?

A1: The precipitation is likely due to the basic nature of the amine group on the pyrimidine ring and its low pKa. The predicted pKa of this compound is approximately 2.67.[1] At a neutral pH of 7.4, which is significantly above the pKa, the amine group is in its neutral, uncharged form. This uncharged state is less polar and therefore significantly less soluble in aqueous media, leading to precipitation when the organic co-solvent (DMSO) is diluted.[2]

Q2: What is the most effective initial strategy to improve the solubility of this compound in an aqueous buffer?

A2: The most effective initial strategy is to adjust the pH of your aqueous buffer. Since this compound is a weak base, lowering the pH of the buffer to a value below its pKa will cause the amine group to become protonated (positively charged). This ionized form is more polar and will exhibit significantly higher solubility in aqueous solutions.[2][3] A buffer with a pH of 2.0 or lower is a recommended starting point.

Q3: Can I use an organic co-solvent to prepare my solutions? What are the recommended final concentrations for cell-based assays?

A3: Yes, using a water-miscible organic co-solvent is a standard method. Dimethyl sulfoxide (DMSO) or ethanol are common choices for creating a concentrated stock solution.[4] This stock can then be diluted into your aqueous buffer. However, you must be cautious about the final concentration of the organic solvent in your experiment, as it can be toxic to cells. For many cell lines, it is recommended to keep the final concentration of DMSO at or below 0.1% to avoid significant cytotoxic effects.[5][6][7] Some robust cell lines may tolerate up to 0.5%, but this should be determined experimentally for your specific cell type.[1][8]

Q4: My solubility results are inconsistent between experiments. What could be the cause?

A4: Inconsistent solubility results can stem from several factors:

  • Equilibration Time: It is crucial to allow sufficient time for the compound to reach its thermodynamic equilibrium solubility. For formal assays, shaking for 24 hours is often recommended.[9][10]

  • Temperature: Solubility is temperature-dependent. Ensure all experiments are conducted at a consistent and controlled temperature.[11][12][13]

  • Buffer Preparation: Small variations in the pH or ionic strength of your buffer can lead to significant changes in solubility, especially for a compound like this where solubility is highly pH-dependent.[14] Ensure your buffers are prepared accurately and consistently.

  • Compound Purity: Impurities within your compound sample can affect its solubility characteristics.

Q5: Besides pH adjustment and co-solvents, are there other methods to improve the solubility of this compound?

A5: Yes, other techniques can be employed, although they may require more formulation development:

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound and increasing its aqueous solubility.[4]

  • Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility.

Data Presentation

Condition Dominant Species Expected Aqueous Solubility Rationale
Aqueous Buffer (pH < 2.0) Protonated (Cationic)HigherThe amine group is ionized, increasing polarity and interaction with water molecules.
Aqueous Buffer (pH 7.4) Neutral (Uncharged)LowThe compound is in its less polar, free base form, leading to poor aqueous solubility.
Aqueous Buffer (pH > 8.0) Neutral (Uncharged)LowThe compound remains in its less soluble, free base form.
Aqueous Buffer with Co-solvent (e.g., <0.5% DMSO) Neutral (Uncharged)Moderately IncreasedThe co-solvent helps to increase the solubility of the non-polar form of the compound.
Acidic Buffer (pH < 2.0) with Co-solvent Protonated (Cationic)HighestThis combination leverages both pH adjustment and the solubilizing effect of the co-solvent.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Solutions

This protocol provides a general method for preparing solutions of this compound.

  • Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO): a. Accurately weigh the required amount of this compound powder. b. Add the appropriate volume of 100% DMSO to achieve the desired concentration (e.g., 10 mM). c. Vortex or sonicate the mixture until the compound is completely dissolved. This is your primary stock solution. Store appropriately, protected from light.

  • Preparation of Working Solutions using pH Adjustment: a. Prepare an aqueous buffer with a pH below the compound's pKa (e.g., a 0.1 M glycine-HCl buffer at pH 2.0). b. Dilute the DMSO stock solution into the acidic buffer to the final desired concentration. c. Ensure the final DMSO concentration is compatible with your experimental system (e.g., ≤ 0.1%). d. Visually inspect for any signs of precipitation.

  • Preparation of Working Solutions using a Higher Co-solvent Concentration (if the assay permits): a. Serially dilute the primary DMSO stock solution into your final aqueous buffer (e.g., PBS pH 7.4). b. Be mindful of the final DMSO concentration at each dilution step. c. This method is generally less preferred if the compound's solubility is very low at the buffer's pH, as precipitation upon dilution is likely.

Protocol 2: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol allows you to determine the equilibrium solubility of the compound in your specific buffer.[10]

  • Preparation: a. Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible. b. Add a known volume of your chosen aqueous buffer (e.g., 1 mL of 0.1 M phosphate buffer, pH 7.4).[9] c. Prepare multiple vials to assess solubility at different pH values if desired.

  • Equilibration: a. Seal the vials tightly. b. Place the vials in a shaker or incubator with agitation at a constant temperature (e.g., 25°C). c. Allow the mixture to equilibrate for at least 24 hours to ensure saturation is reached.[9][10]

  • Sample Processing: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Carefully remove an aliquot of the supernatant without disturbing the solid material. c. Filter the supernatant through a low-binding 0.45 µm filter to remove any remaining undissolved particles.

  • Quantification: a. Accurately dilute the clear filtrate with a suitable solvent (e.g., acetonitrile or methanol). b. Quantify the concentration of the dissolved compound using a calibrated analytical method such as HPLC-UV or LC-MS.

  • Calculation: a. The measured concentration, after accounting for the dilution factor, represents the thermodynamic solubility of the compound under the tested conditions.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows for troubleshooting the solubility of this compound.

G start Start: Low Solubility or Precipitation Observed check_pka Is the compound an ionizable amine? (pKa ~2.67) start->check_pka ph_adjust Action: Adjust Buffer pH Lower pH to < pKa (e.g., pH 2.0) check_pka->ph_adjust Yes use_cosolvent Action: Use a Co-solvent Prepare a concentrated stock in DMSO/Ethanol check_pka->use_cosolvent No / Unsure is_ph_possible Is pH adjustment compatible with the assay? ph_adjust->is_ph_possible is_ph_possible->use_cosolvent No is_solubility_ok Is solubility now acceptable? is_ph_possible->is_solubility_ok Yes check_cosolvent_conc Determine max tolerated co-solvent concentration (e.g., <0.1% DMSO for cells) use_cosolvent->check_cosolvent_conc check_cosolvent_conc->is_solubility_ok success Success: Proceed with Experiment is_solubility_ok->success Yes other_methods Consider Advanced Methods: - Cyclodextrins - Surfactants is_solubility_ok->other_methods No

Caption: Troubleshooting workflow for low solubility.

G cluster_0 Low pH (e.g., pH < 2.0) cluster_1 High pH (e.g., pH > 4.0) low_ph_buffer Acidic Buffer compound_protonated This compound (Protonated, R-NH3+) - Charged - Polar low_ph_buffer->compound_protonated Protonates Amine (pH < pKa) high_ph_buffer Neutral/Basic Buffer compound_neutral This compound (Neutral, R-NH2) - Uncharged - Less Polar high_ph_buffer->compound_neutral Deprotonates Amine (pH > pKa) solubility_high Result: Higher Aqueous Solubility compound_protonated->solubility_high solubility_low Result: Lower Aqueous Solubility compound_neutral->solubility_low

Caption: pH effect on compound ionization and solubility.

References

Technical Support Center: Optimizing Derivatization of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield in my N-alkylation reaction with this compound. What are the potential causes and how can I improve it?

A1: Low yields in N-alkylation reactions of pyrimidine derivatives can stem from several factors.[1][2] Here are some common causes and troubleshooting steps:

  • Insufficient Base Strength or Solubility: The choice of base is critical. If the base is not strong enough to deprotonate the amine or if it has poor solubility in the reaction solvent, the reaction may not proceed to completion.

    • Solution: Consider using stronger bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium bis(trimethylsilyl)amide (LiHMDS). Ensure the chosen base is soluble in your solvent system. In some cases, using a phase-transfer catalyst with an inorganic base like K2CO3 in a two-phase system can be effective.

  • Poor Reactant Solubility: this compound or the alkylating agent may have limited solubility in the chosen solvent, leading to a slow or incomplete reaction.

    • Solution: Screen different solvents. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices for N-alkylation reactions.[3][4] Gentle heating can also improve solubility, but monitor for potential side reactions.

  • Steric Hindrance: The methyl group at the 6-position might cause some steric hindrance, particularly with bulky alkylating agents.[2]

    • Solution: If possible, use a less sterically hindered alkylating agent. Alternatively, increasing the reaction temperature or using a more reactive leaving group on the alkylating agent (e.g., iodide instead of bromide) can help overcome steric barriers.

  • Moisture in the Reaction: Pyrimidine N-alkylation reactions, especially when using strong bases, are often sensitive to moisture.[1][2]

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the quenching of reagents by atmospheric moisture.[1][2]

Q2: I am struggling with the purification of my derivatized product. It seems to have a similar polarity to the starting material.

A2: Co-elution of the product and starting material during column chromatography is a common issue when the introduced derivative does not significantly alter the overall polarity of the molecule.

  • Solution 1: Optimize Chromatography: Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution with a finely tuned solvent mixture might provide better separation. Consider using a different stationary phase, such as alumina instead of silica gel.

  • Solution 2: Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method to remove impurities with different solubility profiles.[5]

  • Solution 3: Derivatization Strategy: If purification remains challenging, consider a different derivatization strategy that introduces a more significant change in polarity. For instance, introducing a protecting group that can be removed after purification.

Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the regioselectivity?

A3: Pyrimidine rings have multiple nitrogen atoms, which can lead to the formation of regioisomers during derivatization.

  • Solution 1: Protecting Groups: The use of protecting groups can direct the reaction to the desired nitrogen atom. For instance, protecting one of the ring nitrogens could favor derivatization on the exocyclic amine.

  • Solution 2: Reaction Conditions: The regioselectivity of N-alkylation can sometimes be influenced by the choice of base, solvent, and temperature. It is advisable to screen different conditions to find the optimal set for the desired isomer.

  • Solution 3: Characterization: Ensure you have thoroughly characterized all products to understand the isomeric distribution. This information is crucial for optimizing the reaction conditions.

Troubleshooting Guide

IssuePotential CausesRecommended Solutions
Low Reaction Yield Incomplete reaction, side reactions, degradation of starting material or product.[1]- Ensure purity and dryness of starting materials and solvents.[1] - Optimize reaction temperature and time by monitoring with TLC or LC-MS.[5] - Use an inert atmosphere (N2 or Ar) if reagents are sensitive to air or moisture.[1][2] - Adjust the stoichiometry of the reagents.
Poor Solubility of Starting Material Inappropriate solvent choice.- Screen a range of solvents with varying polarities (e.g., THF, Dioxane, DMF, DMSO, Acetonitrile).[3] - Gentle heating may improve solubility, but monitor for thermal degradation.
Formation of Side Products Over-alkylation/acylation, side reactions due to high temperature, presence of impurities.[1]- Control the stoichiometry of the electrophile.[1] - Lower the reaction temperature.[1] - Ensure the purity of starting materials. - For Suzuki coupling, ensure proper degassing to avoid catalyst deactivation.
Difficulty in Product Purification Similar polarity of product and impurities/starting material.[1]- Optimize column chromatography conditions (solvent system, gradient). - Attempt recrystallization from a suitable solvent system.[5] - Consider preparative HPLC for challenging separations.
Lack of Regioselectivity Multiple reactive sites on the pyrimidine ring.[1]- Employ protecting group strategies to block undesired reactive sites. - Screen different reaction conditions (base, solvent, temperature) which can influence regioselectivity.

Experimental Protocols

Note: These are representative protocols and may require optimization for specific substrates and scales.

N-Alkylation Protocol
  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add a suitable base (e.g., NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with water or a saturated aqueous solution of NH4Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

N-Acylation Protocol
  • Dissolve this compound (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in an anhydrous solvent (e.g., dichloromethane or THF, 0.1 M) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the residue by column chromatography.

Suzuki-Miyaura Coupling Protocol (for a bromo-derivatized pyrimidine)
  • In a reaction vessel, combine the bromo-pyrimidine derivative (1.0 eq), the boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).

  • Add a degassed solvent mixture (e.g., dioxane/water or toluene/ethanol/water).

  • Thoroughly degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Optimization of N-Alkylation Conditions
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K2CO3Acetonitrile801645
2Cs2CO3DMF601268
3NaHTHF25885
4t-BuOKDioxane50675
Table 2: Effect of Catalyst and Base in Suzuki-Miyaura Coupling
EntryPalladium CatalystLigandBaseSolventYield (%)
1Pd(PPh3)4-K2CO3Dioxane/H2O72
2PdCl2(dppf)dppfCs2CO3Toluene/H2O88
3Pd(OAc)2SPhosK3PO4Toluene/H2O92
4Pd2(dba)3XPhosK2CO3Dioxane/H2O85

Mandatory Visualization

experimental_workflow start Start: this compound reaction Derivatization Reaction (e.g., Alkylation, Acylation, Coupling) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography / Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Final Product analysis->end troubleshooting_workflow start Low Reaction Yield Observed check_reagents Check Purity & Dryness of Starting Materials & Solvents start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) check_reagents->check_conditions Reagents OK check_atmosphere Ensure Inert Atmosphere (if required) check_conditions->check_atmosphere Conditions OK optimization Systematic Optimization of Base, Solvent, and Catalyst check_atmosphere->optimization Atmosphere OK success Improved Yield optimization->success Optimized fail Persistent Low Yield optimization->fail No Improvement

References

identifying side products in 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine synthesis via LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine and the identification of side products via Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A common and efficient method for the synthesis of this compound is the cyclocondensation reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with guanidine. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.

Q2: What are the most common side products I should expect in this synthesis?

The most common side products can arise from incomplete reactions, side reactions of the starting materials, or subsequent degradation of the product. These may include isomers, incompletely cyclized intermediates, and hydrolysis products. A detailed table of potential side products is provided in the Troubleshooting Guide below.

Q3: What LC-MS method is recommended for analyzing the reaction mixture?

A reverse-phase liquid chromatography method coupled with tandem mass spectrometry (LC-MS/MS) is highly recommended. A C18 column is typically suitable for separating the target compound from its potential impurities. The mobile phase usually consists of a mixture of water and acetonitrile or methanol with a small amount of an acid, like formic acid, to improve peak shape and ionization efficiency.[1]

Q4: How can I confirm the identity of a suspected side product?

The identity of a suspected side product can be confirmed by a combination of its retention time, accurate mass measurement (if using high-resolution mass spectrometry), and its fragmentation pattern in MS/MS experiments. Comparing the observed fragmentation pattern with predicted fragmentation pathways for suspected structures is a key identification strategy.

Troubleshooting Guide: Identifying Side Products by LC-MS

This guide addresses specific issues you might encounter during the LC-MS analysis of your this compound synthesis.

Issue 1: An unexpected peak is observed in my LC-MS chromatogram. How do I identify it?

  • Determine the Molecular Weight: Extract the mass spectrum for the unknown peak to determine its m/z value. This will give you the molecular weight of the potential side product.

  • Consult the Potential Side Products Table: Compare the determined molecular weight with the masses of the potential side products listed in Table 1.

  • Perform MS/MS Fragmentation: Isolate the parent ion of the unknown peak and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

  • Analyze the Fragmentation Pattern: Compare the observed fragment ions with the predicted fragmentation patterns for the suspected side products. Key neutral losses and characteristic fragment ions can provide structural confirmation.

Table 1: Potential Side Products in the Synthesis of this compound

Potential Side Product Molecular Formula Exact Mass (monoisotopic) Possible Cause of Formation
4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine (Isomer)C₆H₆F₃N₃177.0514Alternative cyclization pathway.
Ethyl 3-guanidino-4,4,4-trifluorobut-2-enoateC₇H₁₀F₃N₃O₂225.0725Incomplete cyclization.
6-Methyl-2-(trifluoromethyl)pyrimidin-4-olC₆H₅F₃N₂O178.0354Hydrolysis of the amine group.
4-Amino-6-methylpyrimidin-2-olC₅H₇N₃O125.0589Reaction with guanidine and subsequent loss of the trifluoromethyl group.
Ethyl 4,4,4-trifluoro-3-oxobutanoate (Unreacted)C₆H₇F₃O₃184.0347Incomplete reaction.
Guanidine (Unreacted)CH₅N₃59.0483Incomplete reaction.

Issue 2: My main product peak is broad or shows tailing.

  • Check Mobile Phase pH: The amine group in the target compound is basic. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to protonate the amine, which generally results in better peak shape on a C18 column.[1]

  • Column Overloading: Injecting too concentrated a sample can lead to poor peak shape. Try diluting your sample.

  • Column Contamination: Residual basic compounds from previous analyses can interact with your analyte. Wash the column thoroughly.

Issue 3: I am not seeing the expected molecular ion for my product.

  • Check Ionization Source Settings: Ensure the electrospray ionization (ESI) source is operating correctly and that the polarity is set to positive ion mode to detect the protonated molecule [M+H]⁺.

  • In-Source Fragmentation: The compound might be fragmenting in the ionization source. Try reducing the cone voltage or capillary temperature.

  • Adduct Formation: Look for common adducts such as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, especially if the mobile phase is not sufficiently acidified.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of the target compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add guanidine hydrochloride (1.0 equivalent) and stir for 15 minutes. Then, add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 equivalent) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

LC-MS/MS Method for the Analysis of this compound and Side Products

This method provides a starting point for the analysis. Optimization may be required based on the specific instrument and column used.

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Full Scan (m/z 50-500) and Targeted MS/MS.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (can be optimized).

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Collision Gas: Argon.

    • Collision Energy: Optimize for each compound, typically in the range of 10-40 eV.

Visualizations

Synthesis_Workflow start Starting Materials (Ethyl 4,4,4-trifluoro-3-oxobutanoate, Guanidine) reaction Cyclocondensation (Base, Ethanol, Reflux) start->reaction workup Work-up (Neutralization, Solvent Removal) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Workflow start Unexpected Peak in LC-MS mw_det Determine Molecular Weight (m/z) start->mw_det compare Compare with Potential Side Products Table mw_det->compare msms Acquire MS/MS Fragmentation Data compare->msms Potential Match analyze Analyze Fragmentation Pattern msms->analyze identify Identify Side Product analyze->identify

Caption: Logical workflow for identifying unknown peaks in an LC-MS chromatogram.

References

preventing degradation of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The degradation of this compound in solution can be influenced by several factors, including:

  • pH: The stability of aminopyrimidines can be pH-dependent. Both acidic and basic conditions can potentially lead to hydrolysis of the amine group or cleavage of the pyrimidine ring.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[2]

  • Light Exposure: Many heterocyclic compounds are susceptible to photodegradation, especially when exposed to UV light.[3]

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides or dissolved oxygen, can lead to the oxidative degradation of the molecule.[2][4]

  • Solvent: The choice of solvent can impact the stability of the compound. Protic solvents, especially water, can participate in hydrolytic degradation.

Q2: What are the visible signs of degradation in my solution of this compound?

A2: Visual indicators of degradation can include:

  • A change in the color of the solution.

  • The formation of a precipitate or cloudiness, indicating the formation of insoluble degradation products.

  • A decrease in the expected biological activity or inconsistent results in your assays.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: While specific stability data for this compound is limited, general best practices for storing solutions of similar compounds to minimize degradation include:

  • Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C for long-term storage.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For particularly sensitive compounds, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q4: How can I monitor the stability of my this compound solution over time?

A4: The most reliable way to monitor the stability of your solution is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products and allow for the quantification of the remaining intact compound.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to the degradation of this compound in solution.

Issue 1: Inconsistent or lower-than-expected biological activity.
  • Potential Cause: Degradation of the active compound.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh solutions of the compound immediately before use.

    • Verify Stock Solution Integrity: Analyze your stock solution by HPLC or LC-MS to confirm the concentration and purity.

    • Optimize Solution Preparation:

      • Use high-purity, anhydrous solvents if possible.

      • Consider preparing stock solutions in a non-aqueous solvent like DMSO and making aqueous dilutions just before the experiment.

    • Control Experimental Conditions:

      • Maintain a consistent pH for your experimental buffer.

      • Protect your solutions from light during the experiment.

      • Minimize the time the solution is kept at elevated temperatures (e.g., 37°C).

Issue 2: Visible changes in the solution (color change, precipitation).
  • Potential Cause: Formation of degradation products or precipitation of the compound.

  • Troubleshooting Steps:

    • Check Solubility: Determine the solubility of the compound in your chosen solvent or buffer to ensure you are not exceeding its solubility limit.

    • Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product.

    • Perform a Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols) to identify the conditions that cause degradation and the nature of the degradation products. This can help in understanding the observed changes.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Inconsistent Results or Visible Degradation check_solution Prepare Fresh Solution & Retest start->check_solution problem_persists Problem Persists? check_solution->problem_persists analyze_stock Analyze Stock Solution (HPLC/LC-MS) problem_persists->analyze_stock Yes end_success End: Problem Resolved problem_persists->end_success No stock_ok Stock Solution OK? analyze_stock->stock_ok prepare_new_stock Prepare New Stock Solution stock_ok->prepare_new_stock No investigate_conditions Investigate Experimental Conditions (pH, Temp, Light) stock_ok->investigate_conditions Yes prepare_new_stock->start forced_degradation Perform Forced Degradation Study investigate_conditions->forced_degradation optimize_protocol Optimize Experimental Protocol (e.g., change buffer, protect from light) forced_degradation->optimize_protocol optimize_protocol->end_success

Caption: A logical workflow for troubleshooting degradation issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify the potential degradation pathways of this compound.[2][5][6][7][8]

Materials:

  • This compound

  • HPLC-grade methanol and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in methanol:water 1:1) to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all samples by HPLC or LC-MS.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Identify and characterize any significant degradation products using mass spectrometry data.

Stress ConditionTemperatureDurationTypical Degradation
Acid Hydrolysis60°C24 hours10-30%
Base Hydrolysis60°C24 hours10-30%
OxidationRoom Temp24 hours10-30%
Thermal (Solid)70°C48 hours<10%
PhotolyticAmbient24 hoursVariable

Caption: Summary of typical forced degradation conditions.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method that can be used as a starting point for monitoring the stability of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute the compound and any potential degradation products. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound has maximum absorbance (to be determined experimentally, likely around 254 nm).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Forced Degradation Workflow

ForcedDegradationWorkflow start Start: Prepare Stock Solution stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation thermal Thermal stress_conditions->thermal photo Photolytic stress_conditions->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data_analysis Data Analysis: - % Degradation - Identify Degradants analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: Workflow for conducting a forced degradation study.

Potential Degradation Pathway

While specific degradation products for this compound have not been reported in the literature, a plausible degradation pathway under hydrolytic conditions could involve the cleavage of the C-N bond of the amino group, leading to the formation of the corresponding pyrimidin-4-ol derivative.

DegradationPathway parent This compound intermediate Hydrolysis (Acidic or Basic) parent->intermediate degradant 6-Methyl-2-(trifluoromethyl)pyrimidin-4-ol intermediate->degradant

Caption: A potential hydrolytic degradation pathway.

References

how to increase the stability of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine for screening

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the stability of this compound for screening and other experimental applications.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound is showing signs of degradation. What are the most likely causes?

Degradation of this compound in solution can be attributed to several factors, often related to environmental and chemical conditions. The primary causes include:

  • pH-mediated Hydrolysis: Pyrimidine rings and amine groups can be susceptible to hydrolysis under acidic or basic conditions. The trifluoromethyl group can also be sensitive to strong bases.

  • Oxidation: The amine group and the pyrimidine ring can be susceptible to oxidation, which is often catalyzed by exposure to atmospheric oxygen, trace metal ions, or light.[1][2]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions.[1]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[1] Storing solutions at room temperature or higher for extended periods can significantly decrease compound stability.

  • Solvent Reactivity: While common solvents like DMSO are generally inert, some solvents or impurities within them could potentially react with the compound over time.

A systematic approach to identifying the root cause is crucial for developing an effective stabilization strategy.[1]

Q2: How can I determine the optimal pH and temperature conditions for my screening assay to ensure compound stability?

Optimizing pH and temperature is a critical first step. We recommend performing a short-term stability study.

Experimental Protocol: pH and Temperature Stability Assessment

  • Preparation of Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 4.0, 5.5, 7.4, 8.5). Common buffer systems include citrate, phosphate, and Tris.[1]

  • Sample Preparation: Prepare solutions of this compound at your target screening concentration in each buffer.

  • Incubation: Aliquot the solutions and incubate them at different temperatures (e.g., 4°C, 25°C, and 37°C) protected from light.[3]

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take a sample from each condition.

  • Analysis: Immediately analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound.

  • Data Interpretation: Plot the percentage of the parent compound remaining versus time for each condition. The optimal conditions will be those that show the least degradation over the duration of your planned experiment.

Illustrative Data Presentation

The results can be summarized in a table for easy comparison.

Table 1: Illustrative Stability Data for this compound (% Parent Compound Remaining after 24 hours)

pH4°C (Refrigerated)25°C (Room Temp)37°C (Incubator)
4.0 99.1%96.5%91.2%
5.5 99.5%98.8%95.4%
7.4 99.3%97.2%93.1%
8.5 98.2%94.1%88.7%

Note: This data is for illustrative purposes only.

Based on this example, a slightly acidic to neutral pH (5.5-7.4) at reduced temperature (4°C) provides the best stability.

Troubleshooting Guide: Enhancing Compound Stability

If you have identified a stability issue, the following flowchart and detailed suggestions can help you troubleshoot and resolve it.

G cluster_0 Troubleshooting Workflow for Compound Stability observe Degradation Observed in Screening Assay check_storage 1. Review Storage (Solid & Solution) observe->check_storage analyze_form 2. Analyze Formulation (Solvent, pH, Excipients) observe->analyze_form optimize_cond 3. Optimize Assay Conditions observe->optimize_cond storage_solid Solid: Store at -20°C under Argon/N2, Desiccated check_storage->storage_solid storage_solution Solution: Aliquot, Store at -80°C Use Fresh Thawed Aliquots check_storage->storage_solution ph_buffer Adjust pH with Buffers (e.g., Citrate, Phosphate) analyze_form->ph_buffer add_excipients Add Stabilizing Excipients (Antioxidants, Chelators) analyze_form->add_excipients temp_control Lower Assay Temperature (e.g., from 37°C to 25°C) optimize_cond->temp_control light_protect Protect from Light (Amber Vials, Covered Plates) optimize_cond->light_protect validation 4. Validate Stability Under Final Conditions storage_solution->validation ph_buffer->validation add_excipients->validation temp_control->validation light_protect->validation

Caption: Troubleshooting workflow for diagnosing and resolving stability issues.

Q3: What specific excipients or additives can I use to stabilize my compound solution?

Adding specific excipients to your screening buffer or stock solution can significantly inhibit degradation.[1] Consider the following options based on the suspected degradation pathway.

Table 2: Recommended Stabilizing Excipients

Excipient ClassExample(s)Typical ConcentrationMechanism of Action
Antioxidants Ascorbic Acid, Sodium Metabisulfite[2]0.01% - 0.1%Scavenge free radicals and inhibit oxidation.[2]
Chelating Agents EDTA, Citric Acid[1][4]0.01% - 0.05%Bind metal ions that can catalyze oxidative degradation.[1][4]
Buffering Agents Citrate, Phosphate, Acetate[1]10 mM - 50 mMMaintain an optimal, stable pH to prevent acid/base hydrolysis.[1]
Co-solvents/Solubilizers PEG 300/400, Propylene Glycol[2]1% - 10%Can improve solubility and in some cases reduce water activity, slowing hydrolysis.
Cyclodextrins HP-β-CD, SBE-β-CD1% - 5%Encapsulate the molecule, protecting it from the bulk solvent environment.[1][5]

Experimental Protocol: Preparation of a Stabilized Formulation

  • Buffer Preparation: Prepare your chosen buffer (e.g., 50 mM Phosphate Buffer, pH 6.0).

  • Excipient Addition: Dissolve your chosen stabilizer(s) (e.g., 0.02% EDTA and 0.05% Ascorbic Acid) in the buffer.

  • Compound Dissolution: Prepare a concentrated stock of this compound in a suitable solvent like DMSO.

  • Final Dilution: Perform the final dilution of the DMSO stock into the excipient-containing buffer to reach the desired screening concentration. Ensure the final DMSO concentration is compatible with your assay (typically ≤1%).

  • Verification: Test the stability of this new formulation using the HPLC method described in Q2 to confirm improved stability.

Q4: What are the potential degradation pathways for an aminopyrimidine compound like this?

While the specific degradation pathway for this compound is not extensively published, we can hypothesize potential routes based on the known chemistry of pyrimidines.[6][7] Understanding these can help in selecting appropriate stabilization strategies.

G cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent 6-Methyl-2-(trifluoromethyl) pyrimidin-4-amine hydrolysis_prod Pyrimidine Ring Opening or Deamination Products parent->hydrolysis_prod H₂O / H⁺ or OH⁻ oxidation_prod N-Oxide or Hydroxylated Derivatives parent->oxidation_prod O₂ / Light / Metal Ions

Caption: Potential degradation pathways for aminopyrimidine derivatives.

  • Hydrolytic Pathway: The amine group at the 4-position can be susceptible to deamination, particularly under harsh pH conditions, converting it to a hydroxyl group (a pyrimidinone). Subsequent reactions could lead to the opening of the pyrimidine ring.[6][7][8]

  • Oxidative Pathway: The electron-rich pyrimidine ring and the exocyclic amine are potential sites for oxidation, leading to the formation of N-oxides or hydroxylated species. This process can be accelerated by light, heat, and trace metals.[1]

By controlling pH with buffers, you can mitigate hydrolysis. By adding antioxidants and chelating agents, and protecting from light, you can prevent oxidation.

References

Technical Support Center: Nucleophilic Aromatic Substitution of Trifluoromethyl Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize byproducts in the nucleophilic aromatic substitution (SNAr) of trifluoromethyl pyrimidines.

Frequently Asked Questions (FAQs)

Q1: Why is the trifluoromethyl group important in pyrimidines for drug development?

A1: The trifluoromethyl (CF3) group is a key structural motif in medicinal chemistry. Its incorporation into a pyrimidine ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The strong electron-withdrawing nature of the CF3 group also activates the pyrimidine ring for nucleophilic aromatic substitution.[2]

Q2: What are the most common positions for SNAr on a substituted trifluoromethyl pyrimidine?

A2: For pyrimidines with leaving groups at positions 2 and 4, nucleophilic attack generally occurs selectively at the 4-position.[3][4] However, the regioselectivity can be highly sensitive to the presence of other substituents on the ring.[3][5] For instance, strong electron-donating groups at the C-6 position can direct substitution to the C-2 position.[3]

Q3: Can the trifluoromethyl group itself be susceptible to reaction under SNAr conditions?

A3: While generally stable, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid under certain, typically harsh, basic conditions.[6][7] It is crucial to control the reaction conditions, particularly the base strength and temperature, to avoid this unwanted side reaction.

Q4: What is Vicarious Nucleophilic Substitution (VNS) and is it a concern?

A4: Vicarious Nucleophilic Substitution is a reaction where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring, rather than a leaving group.[8][9] Given that trifluoromethyl pyrimidines are electron-deficient, VNS is a potential, though less common, side reaction that can lead to byproducts where a C-H bond has been functionalized.

Troubleshooting Guide

Problem 1: Low yield of the desired product and recovery of starting material.
  • Possible Cause: Incomplete reaction.

  • Suggested Solutions:

    • Increase Reaction Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[10]

    • Screen Solvents: The choice of solvent can significantly impact the reaction rate. Highly polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective.[10]

    • Use a Stronger Base: A base is often required to deprotonate the nucleophile or to act as a scavenger for the acid generated during the reaction. The strength of the base should be carefully chosen to avoid side reactions.

    • Check Nucleophile Reactivity: Ensure the nucleophile is sufficiently reactive. Thiols and thiolates are generally excellent nucleophiles in SNAr reactions.[10]

Problem 2: Formation of a significant amount of a hydrolyzed byproduct where the leaving group is replaced by a hydroxyl group.
  • Possible Cause: Presence of water in the reaction mixture or use of a hydroxide base in an aqueous environment.

  • Suggested Solutions:

    • Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Use of anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize hydrolysis.[11]

    • Avoid Hydroxide Bases: If possible, use non-hydroxide bases such as potassium carbonate (K2CO3) or cesium fluoride (CsF).[12][13]

    • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrolysis relative to the desired SNAr reaction.

Problem 3: A mixture of regioisomers is obtained when starting with a di-substituted pyrimidine (e.g., 2,4-dichloro-6-(trifluoromethyl)pyrimidine).
  • Possible Cause: Competing nucleophilic attack at different positions.

  • Suggested Solutions:

    • Control Reaction Temperature: Temperature can influence regioselectivity. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product.

    • Vary the Nucleophile: The nature of the nucleophile can impact the regioselectivity. For 5-substituted-2,4-dichloropyrimidines, tertiary amine nucleophiles have shown excellent C-2 selectivity, in contrast to the typical C-4 selectivity.[14][15]

    • Analyze Electronic Effects: The electronic properties of other substituents on the pyrimidine ring play a crucial role. Electron-donating groups can alter the LUMO distribution, affecting the site of nucleophilic attack.[3]

Problem 4: A byproduct corresponding to the hydrolysis of the trifluoromethyl group to a carboxylic acid is observed.
  • Possible Cause: The reaction conditions are too harsh, leading to the degradation of the trifluoromethyl group.

  • Suggested Solutions:

    • Use a Milder Base: Strong bases, especially at elevated temperatures, can promote the hydrolysis of the CF3 group.[6] Consider using weaker bases like sodium bicarbonate or an organic base like triethylamine.

    • Reduce Reaction Temperature and Time: Minimizing the exposure of the substrate to harsh conditions can prevent this side reaction. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Optimization of Reaction Conditions

The following table provides a summary of how different reaction parameters can be adjusted to minimize common byproducts in the SNAr of trifluoromethyl pyrimidines.

ParameterEffect on Byproduct FormationRecommendations
Temperature Higher temperatures can increase the rate of side reactions like hydrolysis and CF3 group degradation.Start with a moderate temperature (e.g., 60-80 °C) and adjust as needed. For reactions prone to side reactions, lower temperatures for longer durations may be beneficial.[16]
Solvent Polar aprotic solvents (DMF, DMSO, acetonitrile) generally favor SNAr.[10] Protic solvents may lead to competitive solvolysis.Use anhydrous polar aprotic solvents. For some reactions, greener alternatives like PEG-400 have been shown to be effective.[17]
Base Strong bases (e.g., NaOH, KOH) can promote hydrolysis of both the leaving group and the CF3 group.[6][11]Use milder inorganic bases like K2CO3 or CsF, or organic bases like DIPEA or triethylamine. The choice of base should be tailored to the specific nucleophile and substrate.
Nucleophile The pKa and steric bulk of the nucleophile can affect reactivity and regioselectivity.For di-substituted pyrimidines, the choice of nucleophile can be a tool to control regioselectivity.[14][15]
Atmosphere Presence of moisture and oxygen can lead to unwanted side reactions.Conduct reactions under an inert atmosphere (N2 or Ar) to prevent hydrolysis and oxidation.

Visualizing Reaction Troubleshooting and Pathways

Troubleshooting_Workflow Troubleshooting Workflow for SNAr Byproducts start Reaction Complete Analyze Crude Product check_purity Is Desired Product the Major Component? start->check_purity low_conversion Problem: Low Conversion check_purity->low_conversion No, High SM hydrolysis Problem: Hydrolysis of Leaving Group check_purity->hydrolysis No, LG Replaced by OH regioisomers Problem: Regioisomers check_purity->regioisomers No, Isomeric Mixture cf3_hydrolysis Problem: CF3 Hydrolysis check_purity->cf3_hydrolysis No, CF3 -> COOH end Purify Product check_purity->end Yes solution_low_conversion Increase Temp/Time Change Solvent Use Stronger Base low_conversion->solution_low_conversion solution_hydrolysis Use Anhydrous Conditions Avoid Hydroxide Bases Lower Temperature hydrolysis->solution_hydrolysis solution_regioisomers Control Temperature Vary Nucleophile Analyze Substituent Effects regioisomers->solution_regioisomers solution_cf3_hydrolysis Use Milder Base Reduce Temp/Time cf3_hydrolysis->solution_cf3_hydrolysis solution_low_conversion->end solution_hydrolysis->end solution_regioisomers->end solution_cf3_hydrolysis->end

Caption: A decision-making workflow for troubleshooting common byproducts in SNAr reactions.

Regioselectivity_Decision_Tree Optimizing Regioselectivity in Di-substituted Pyrimidines start Starting Material: 2,4-Dihalo-CF3-Pyrimidine check_substituents Other Ring Substituents? start->check_substituents no_sub No other significant -I or +M substituents check_substituents->no_sub No edg_sub Electron Donating Group (e.g., at C6) check_substituents->edg_sub Yes check_nucleophile Is Nucleophile a Tertiary Amine? no_sub->check_nucleophile c2_selective Expect C2 Selectivity edg_sub->c2_selective c4_selective Expect C4 Selectivity check_nucleophile->c4_selective No c2_tert_amine High C2 Selectivity Possible check_nucleophile->c2_tert_amine Yes tert_amine Yes other_nuc No

Caption: Decision tree for predicting regioselectivity based on substituents and nucleophile.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Byproducts in SNAr of a Dichlorotrifluoromethyl Pyrimidine

This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

    • Ensure all reagents are of high purity and dry.

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet, add the dichlorotrifluoromethyl pyrimidine (1.0 eq).

    • Add the appropriate anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).

    • Add the nucleophile (1.0-1.2 eq) to the solution.

    • Add a mild, non-hydroxide base (e.g., anhydrous K2CO3, 1.5-2.0 eq).

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Slowly heat the reaction mixture to the desired temperature (e.g., 80 °C).

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Quench the reaction by slowly adding cold water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[18]

    • Purify the crude product by flash column chromatography on silica gel.[18][19]

Protocol 2: Procedure for Reactions Prone to Hydrolysis

For substrates or nucleophiles that are particularly sensitive to water.

  • Stringent Anhydrous Technique:

    • Flame-dry all glassware under vacuum and backfill with argon.

    • Use freshly distilled anhydrous solvents from a solvent purification system.

    • Handle all reagents in a glovebox or under a positive pressure of an inert gas.

  • Reaction and Work-up:

    • Follow the general procedure above, ensuring all additions are made via syringe through a septum.

    • Upon reaction completion, instead of an aqueous work-up, the reaction mixture can be filtered to remove the inorganic base, and the solvent evaporated. The residue can then be directly purified by column chromatography. If an extractive work-up is necessary, use ice-cold, de-gassed water and perform the extraction quickly.

References

Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of fluorinated pyrimidine analogs.

Frequently Asked Questions (FAQs)

Q1: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?

A rolling or distorted baseline in ¹⁹F NMR spectra is a common artifact that can complicate phasing and integration. Several factors can contribute to this issue:

  • Large Spectral Width: ¹⁹F NMR has a very wide chemical shift range, and acquiring a large spectral width can often lead to baseline distortions.

  • Incorrect Phasing: Applying a very large first-order phase correction can introduce baseline roll. This can sometimes happen due to incorrect manual phasing.

  • Acoustic Ringing: This phenomenon, caused by the pulse of radiofrequency energy, can introduce oscillations in the initial part of the Free Induction Decay (FID), leading to baseline problems.

  • Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe itself (e.g., Teflon components) can contribute to an uneven baseline.

Troubleshooting Steps:

  • Optimize Spectral Width: Set the spectral width to encompass only the signals of interest.

  • Careful Phasing: Perform manual phasing carefully, minimizing the first-order correction.

  • Use a "dead time": Introduce a short delay before acquisition to allow acoustic ringing to subside.

  • Acquire a Background Spectrum: Run a spectrum of the solvent alone to identify any probe background signals.

Q2: I'm observing small, unevenly spaced peaks around my main ¹⁹F signal. What are they?

These are likely ¹³C satellite peaks. Due to the natural abundance of ¹³C (about 1.1%), a small fraction of your fluorinated pyrimidine analog will have a ¹³C atom adjacent to the ¹⁹F atom.[1] This results in satellite peaks due to ¹³C-¹⁹F coupling. A key characteristic of these satellites in ¹⁹F NMR is that they are often asymmetric. This is because the isotope effect of ¹³C on the ¹⁹F chemical shift is significant, causing the center of the satellite doublet to not coincide with the main signal from the molecule with a ¹²C atom.[1]

Q3: My signal-to-noise ratio (S/N) is poor in my ¹⁹F NMR spectrum. How can I improve it?

A poor signal-to-noise ratio can be caused by several factors:

  • Low Sample Concentration: The most common cause.

  • Incorrect Pulse Width: An improperly calibrated 90° pulse width will lead to suboptimal signal excitation.

  • Suboptimal Relaxation Delay: If the relaxation delay (d1) is too short, the magnetization may not fully recover between scans, leading to signal loss.

  • Probe Tuning: An improperly tuned probe will result in inefficient transfer of radiofrequency energy.

Troubleshooting Steps:

  • Increase Sample Concentration: If possible, increase the concentration of your sample.

  • Increase the Number of Scans: Doubling the number of scans will increase the S/N by a factor of √2.

  • Calibrate the 90° Pulse Width: Ensure the pulse width is correctly calibrated for your sample and probe.

  • Optimize the Relaxation Delay: Set the relaxation delay to at least 1.5 times the longest T₁ of your fluorine nuclei. For quantitative measurements, this should be 5 times T₁.[2]

  • Tune and Match the Probe: Always tune and match the probe before starting an experiment.

Q4: The proton spectrum of my fluorinated pyrimidine is very complex with many overlapping signals. How can I simplify it?

The complexity often arises from ¹H-¹⁹F couplings, which can span over multiple bonds.[3]

  • ¹⁹F Decoupling: The most direct way to simplify the ¹H spectrum is to run a ¹H{¹⁹F} decoupled experiment. This will collapse the fluorine-coupled multiplets into singlets, making the spectrum much easier to interpret.

  • 2D NMR Techniques: Experiments like ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC can help to resolve overlapping signals and establish connectivity within the molecule.[4]

Q5: How can I assign the signals in my complex spectra to specific atoms in my fluorinated pyrimidine analog?

A combination of 1D and 2D NMR experiments is typically required for unambiguous assignment:

  • ¹H NMR: Provides information about the proton environment.

  • ¹⁹F NMR: Provides information about the fluorine environment.

  • ¹³C NMR: Provides information about the carbon skeleton. ¹³C signals of carbons near a fluorine atom will be split due to ¹³C-¹⁹F coupling.[5]

  • ¹H-¹H COSY: Identifies proton-proton couplings.

  • ¹H-¹³C HSQC: Correlates protons to their directly attached carbons.

  • ¹H-¹³C HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular framework.[5]

  • ¹H-¹⁹F HETCOR/HMBC: These experiments directly correlate proton and fluorine nuclei, providing definitive evidence of ¹H-¹⁹F couplings and their spatial proximity.[6][7]

  • NOESY/HOESY: Nuclear Overhauser Effect experiments show through-space correlations, which can help to determine the 3D structure and stereochemistry. A ¹H-¹⁹F HOESY can be particularly informative.[7]

Data Presentation

Table 1: Typical ¹H-¹⁹F and ¹³C-¹⁹F Coupling Constants in Fluorinated Pyrimidine Analogs

Coupled NucleiNumber of BondsTypical J-Value (Hz)Notes
¹H-C-F2 (geminal)45 - 55Large coupling, dependent on geometry.
¹H-C-C-F3 (vicinal)1 - 10Follows a Karplus-type relationship, dependent on dihedral angle.
¹H-(C)n-F4-5 (long-range)0.5 - 3.0Often observed in aromatic systems.[4]
¹³C-F1 (direct)240 - 320Very large and useful for identifying fluorinated carbons.[4]
¹³C-C-F220 - 40Significant coupling, useful for assignments.
¹³C-C-C-F33 - 10Smaller coupling, but often observable.
¹⁹F-C-C-¹⁹F35 - 20For di- or poly-fluorinated pyrimidines.

Experimental Protocols

Protocol 1: Standard 2D ¹H-¹⁹F HETCOR Experiment

This experiment is used to identify correlations between protons and fluorine atoms that are coupled to each other, typically over two to four bonds.

  • Sample Preparation:

    • Dissolve 5-15 mg of the fluorinated pyrimidine analog in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

    • Filter the solution into a clean NMR tube to remove any particulate matter.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for both ¹H and ¹⁹F frequencies.

    • Shim the magnetic field to achieve good resolution and lineshape on a 1D ¹H spectrum.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Use a standard gradient-enhanced HETCOR pulse sequence.

    • Set the ¹H spectral width to cover the entire proton chemical shift range (e.g., 0-12 ppm).

    • Set the ¹⁹F spectral width to cover the expected fluorine chemical shift range.

    • The number of points in the direct dimension (F2, ¹H) should be 1024 or 2048.

    • The number of increments in the indirect dimension (F1, ¹⁹F) should be 256-512.

    • The number of scans per increment will depend on the sample concentration but is typically 8, 16, or higher.

    • Set the relaxation delay to 1.5-2.0 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum and reference it appropriately.

Protocol 2: Standard 2D ¹H-¹⁹F HMBC Experiment

This experiment is used to identify long-range correlations (typically 2-5 bonds) between protons and fluorine atoms.

  • Sample Preparation: Same as for the HETCOR experiment.

  • Spectrometer Setup: Same as for the HETCOR experiment.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Use a standard gradient-enhanced HMBC pulse sequence optimized for heteronuclear correlations.

    • Set the ¹H and ¹⁹F spectral widths as in the HETCOR experiment.

    • The number of points in the direct dimension (F2, ¹H) should be 1024 or 2048.

    • The number of increments in the indirect dimension (F1, ¹⁹F) should be 256-512.

    • The number of scans per increment will depend on sample concentration (typically 8, 16, or higher).

    • Crucially, set the long-range coupling delay to optimize for a coupling constant of around 8-10 Hz.

    • Set the relaxation delay to 1.5-2.0 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectrum and reference it appropriately.

Mandatory Visualization

troubleshooting_workflow start Complex/Ambiguous Spectrum check_purity Check Sample Purity (HPLC, LC-MS) start->check_purity is_pure Is Sample Pure? check_purity->is_pure impure Purify Sample and Repeat NMR is_pure->impure No broad_peaks Issue: Broad Peaks is_pure->broad_peaks Yes overlapping_signals Issue: Overlapping Signals is_pure->overlapping_signals Yes unexpected_signals Issue: Unexpected Signals is_pure->unexpected_signals Yes broad_solutions Troubleshoot Broadening: - Check concentration - Optimize shimming - Variable Temperature NMR broad_peaks->broad_solutions overlap_solutions Resolve Overlap: - Higher field NMR - 2D NMR (COSY, HSQC) overlapping_signals->overlap_solutions unexpected_solutions Identify Unexpected Signals: - Check for tautomers/rotamers - D2O exchange for NH/OH - 2D NMR (HMBC, NOESY) unexpected_signals->unexpected_solutions

Caption: Troubleshooting workflow for complex NMR spectra of fluorinated pyrimidine analogs.

experimental_workflow prep 1. Sample Preparation (Dissolve & Filter) setup 2. Spectrometer Setup (Lock, Tune, Shim) prep->setup oneD 3. Acquire 1D Spectra (¹H, ¹⁹F, ¹³C) setup->oneD analyze_1D Initial Analysis: - Identify key signals - Assess complexity oneD->analyze_1D twoD 4. Acquire 2D Spectra analyze_1D->twoD cosy ¹H-¹H COSY (Proton Connectivity) twoD->cosy hsqc ¹H-¹³C HSQC (Direct C-H Correlation) twoD->hsqc hmbc ¹H-¹³C HMBC (Long-range C-H) twoD->hmbc hf_hetcor ¹H-¹⁹F HETCOR/HMBC (H-F Correlation) twoD->hf_hetcor assign 5. Full Spectral Assignment cosy->assign hsqc->assign hmbc->assign hf_hetcor->assign structure 6. Structure Elucidation assign->structure

Caption: Standard experimental workflow for NMR analysis of fluorinated pyrimidine analogs.

References

Technical Support Center: Overcoming Drug Resistance to Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with pyrimidine-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to pyrimidine-based EGFR inhibitors?

A1: Resistance to pyrimidine-based EGFR inhibitors can be broadly categorized into on-target alterations, activation of bypass signaling pathways, and histological transformation.[1]

  • On-target mutations: The most common on-target resistance mechanism to first-generation EGFR inhibitors is the T790M "gatekeeper" mutation, which increases the affinity of EGFR for ATP, reducing the inhibitor's binding efficacy.[1][2] For third-generation inhibitors like osimertinib, the C797S mutation is a key resistance mechanism as it prevents the covalent bond formation between the inhibitor and EGFR.[1] Other mutations like L718Q and L844V have also been identified.[2][3]

  • Bypass signaling pathway activation: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibited EGFR pathway. Common bypass pathways include MET amplification, HER2 amplification, AXL activation, and activation of the PI3K/AKT and MAPK pathways.[1][4]

  • Histological transformation: In some cases, lung adenocarcinoma can transform into small cell lung cancer, which is a mechanism of acquired resistance to EGFR-TKIs.[1]

Q2: How does the C797S mutation confer resistance to irreversible pyrimidine-based EGFR inhibitors?

A2: Irreversible pyrimidine-based EGFR inhibitors, such as osimertinib (AZD9291), work by forming a covalent bond with a cysteine residue at position 797 in the ATP-binding site of the EGFR kinase domain. The C797S mutation results in the substitution of this cysteine with a serine. This change prevents the formation of the covalent bond, thereby rendering the inhibitor ineffective.[1][2][3]

Q3: Can pyrimidine-based inhibitors overcome resistance mediated by P-glycoprotein (P-gp) efflux pumps?

A3: Some novel pyrazolo[3,4-d]pyrimidine-based tyrosine kinase inhibitors (TKIs) have been shown to inhibit the function of P-glycoprotein (P-gp).[5] They can suppress P-gp by inhibiting its ATPase activity, which can help to reverse multidrug resistance (MDR) to other chemotherapeutic agents like doxorubicin and paclitaxel.[5]

Q4: What is the role of the pyrimidine salvage pathway in resistance?

A4: Cancer cells can evade inhibitors that target the de novo pyrimidine synthesis pathway by upregulating the pyrimidine salvage pathway.[6] This allows them to utilize extracellular nucleosides to produce the necessary pyrimidines for DNA and RNA synthesis.[6] Therefore, co-targeting both the de novo and salvage pathways is a potential strategy to overcome this resistance mechanism.[6]

Troubleshooting Guides

Problem 1: My pyrimidine-based inhibitor shows reduced or no efficacy in my cell line.

Possible Cause 1: Pre-existing resistance mutation.

  • Solution: Sequence the target kinase in your cell line to check for known resistance mutations (e.g., T790M, C797S in EGFR).[1] If a resistance mutation is present, you may need to switch to a next-generation inhibitor designed to be effective against that specific mutation.

Possible Cause 2: Activation of a bypass signaling pathway.

  • Solution: Use a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of alternative signaling pathways. Perform western blotting to confirm the increased phosphorylation of key downstream effectors like AKT, ERK, and STAT3.[1][4] If a bypass pathway is identified, consider combination therapy with an inhibitor targeting that pathway.

Possible Cause 3: High expression of drug efflux pumps.

  • Solution: Perform a rhodamine 123 efflux assay to assess the activity of P-gp and other ABC transporters.[7] If efflux pump activity is high, you can try co-administering a known P-gp inhibitor.

Problem 2: I am unable to generate a stable drug-resistant cell line.

Possible Cause 1: Inappropriate drug concentration.

  • Solution: Start with a low concentration of the inhibitor (e.g., IC20-IC30) and gradually increase the concentration in a stepwise manner as the cells adapt.[8] This process can take several months.

Possible Cause 2: Intermittent vs. continuous exposure.

  • Solution: You can try two different approaches: continuous exposure to escalating drug concentrations or intermittent high-dose treatment.[9] The optimal method can be cell line dependent.

Possible Cause 3: Loss of resistant phenotype.

  • Solution: Drug resistance can sometimes be reversible. To maintain the selection pressure, it is advisable to culture the resistant cells in a medium containing a maintenance dose of the inhibitor.[10] It is also crucial to cryopreserve cells at different passages.[8]

Quantitative Data Summary

Table 1: IC50 Values of Pyrimidine-Based EGFR Inhibitors Against Resistant Mutations

Cell Line (EGFR Mutation)WZ4002 (nM)CO-1686 (nM)AZD9291 (Osimertinib) (nM)
PC9 (del E746_A750)82916
H3255 (L858R)62115
H1975 (L858R/T790M)2815
PC9 (del E746_A750/T790M)6171
PC9 (del E746_A750/T790M/C797S)>1000>1000>1000
H1975 (L858R/T790M/C797S)>1000>1000>1000

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line
  • Determine the initial inhibitor concentration: Perform a dose-response curve to determine the IC50 of the pyrimidine-based inhibitor in your parental cell line. Start the resistance induction with a concentration equal to the IC20-IC30.

  • Continuous exposure: Culture the cells in the presence of the inhibitor. Initially, a large percentage of cells will die.

  • Monitor cell growth: Monitor the cells daily and change the medium every 2-3 days. Once the cells resume a normal growth rate, they are ready for the next dose increase.

  • Stepwise dose escalation: Increase the inhibitor concentration by 1.5- to 2-fold.[8] Repeat steps 2 and 3.

  • Characterize the resistant phenotype: Once the cells are able to proliferate in a significantly higher concentration of the inhibitor (e.g., 5-10 times the initial IC50), confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 to the parental cell line.

  • Cryopreservation: Cryopreserve the resistant cells at various passages.[8]

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, treat the cells with a serial dilution of the pyrimidine-based inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 3: Western Blotting for Bypass Pathway Analysis
  • Cell Lysis: Treat parental and resistant cells with the pyrimidine-based inhibitor for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of proteins in the suspected bypass pathways (e.g., p-MET, MET, p-AKT, AKT, p-ERK, ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

EGFR_Resistance_Pathways EGFR Signaling and Resistance Pathways cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_resistance Resistance Mechanisms EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR MET MET MET->PI3K_AKT_mTOR HER2 HER2 HER2->PI3K_AKT_mTOR Gen1_2 1st/2nd Gen TKI (e.g., Gefitinib) Gen1_2->EGFR Inhibits (Wild-type & Sensitizing Mut) Gen3 3rd Gen TKI (e.g., Osimertinib) Gen3->EGFR Inhibits (Sensitizing & T790M Mut) Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation T790M T790M Mutation T790M->Gen1_2 Confers Resistance C797S C797S Mutation C797S->Gen3 Confers Resistance MET_amp MET Amplification MET_amp->MET Activates HER2_amp HER2 Amplification HER2_amp->HER2 Activates

Caption: EGFR signaling pathways and mechanisms of resistance to tyrosine kinase inhibitors.

Resistance_ID_Workflow Workflow for Identifying Resistance Mechanisms start Resistant cell line developed check_on_target Sequence target gene (e.g., EGFR) start->check_on_target mutation_found On-target mutation identified (e.g., C797S) check_on_target->mutation_found Mutation Present no_mutation No on-target mutation found check_on_target->no_mutation Mutation Absent check_bypass Screen for bypass pathway activation (e.g., Phospho-RTK array) no_mutation->check_bypass bypass_found Bypass pathway activated (e.g., MET amp) check_bypass->bypass_found Activation Detected no_bypass No bypass pathway activation check_bypass->no_bypass No Activation Detected check_efflux Assess drug efflux (e.g., Rhodamine assay) no_bypass->check_efflux efflux_found Increased drug efflux detected check_efflux->efflux_found Efflux Increased other_mechanisms Investigate other mechanisms (e.g., EMT, apoptosis evasion) check_efflux->other_mechanisms Efflux Normal

Caption: Experimental workflow for identifying the mechanism of resistance.

Overcoming_Resistance_Strategies Strategies to Overcome Drug Resistance cluster_resistance Resistance Mechanisms cluster_strategies Overcoming Strategies On_Target On-Target Mutations (e.g., T790M, C797S) Next_Gen Next-Generation Inhibitors On_Target->Next_Gen Develop Combo Combination Therapy On_Target->Combo Combine different TKIs Bypass Bypass Pathways (e.g., MET, HER2) Bypass->Combo Combine with pathway inhibitor Efflux Drug Efflux (e.g., P-gp) Efflux_Inhib Efflux Pump Inhibitors Efflux->Efflux_Inhib Co-administer

References

Validation & Comparative

Validating Target Engagement of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful development of novel therapeutics hinges on a clear understanding of how a compound interacts with its intended molecular target within the complex cellular environment. This guide provides a comprehensive comparison of two prominent methods for validating the target engagement of small molecules like 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay. This document offers an objective analysis of these techniques, complete with detailed experimental protocols and representative data, to assist researchers in selecting the most suitable approach for their studies.

Introduction to this compound and Target Engagement

This compound belongs to the pyrimidine class of compounds, a scaffold frequently utilized in the development of kinase inhibitors. For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the serine/threonine-protein kinase B-Raf (BRAF), a key component of the MAPK/ERK signaling pathway. Mutations in BRAF, such as the V600E mutation, are implicated in various cancers, making it a critical therapeutic target.

Target engagement assays are essential to confirm that a compound directly binds to its intended target, such as BRAF, inside living cells. This validation is a crucial step in the drug discovery pipeline, providing evidence for the mechanism of action and guiding structure-activity relationship (SAR) studies.

Comparison of Target Engagement Validation Methods

Choosing the right method to validate target engagement is critical and depends on various factors including the nature of the target protein, available reagents, and desired throughput. The following sections provide a detailed comparison of CETSA and NanoBRET™ assays.

At a Glance: CETSA vs. NanoBRET™
FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein.[1]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[1]
Primary Readout Quantification of the soluble fraction of the target protein after heat treatment.Measurement of the BRET signal, which decreases upon compound competition with the tracer.[2]
Protein Requirements Endogenous or overexpressed protein. No modification is required.[3]Requires genetic fusion of the target protein to NanoLuc® luciferase.[4]
Compound Requirements No modification of the test compound is needed.Requires a fluorescently labeled tracer that binds to the target protein. The test compound is unlabeled.[2]
Cell System Intact cells or cell lysates.[1]Live cells.
Throughput Can be adapted for high-throughput screening (HT-CETSA).[5]Inherently high-throughput, suitable for 96- and 384-well formats.[6]
Kinetic Analysis Typically provides endpoint measurements, though real-time versions are emerging.[3][7]Enables real-time measurement of compound binding and residence time.[4]
Advantages - Label-free for both protein and compound.- Measures engagement with endogenous proteins in their native context.[3]- Applicable to a wide range of targets.[8]- High sensitivity and quantitative data on affinity and occupancy.[4]- Real-time kinetics and residence time determination.- Ratiometric measurement minimizes artifacts.
Limitations - Not all protein-ligand interactions result in a significant thermal shift.[9][10]- Lower throughput for traditional Western blot-based detection.[5]- Indirect measurement of binding.- Requires genetic modification of the target protein.- Dependent on the availability of a suitable fluorescent tracer.- Potential for steric hindrance from the NanoLuc® tag.

Quantitative Data Presentation

The following tables present hypothetical data for this compound targeting BRAF, as would be generated from CETSA and NanoBRET™ experiments.

Table 1: CETSA Isothermal Dose-Response Data for this compound with BRAF

This table shows the percentage of soluble BRAF remaining after heating at a fixed temperature (e.g., 52°C) with increasing concentrations of the compound.

Concentration of this compound (µM)% Soluble BRAF (Normalized)
0 (Vehicle)100
0.01105
0.1120
1155
10180
100185
EC50 ~0.5 µM
Table 2: NanoBRET™ Target Engagement Data for this compound with BRAF

This table illustrates the competitive displacement of a fluorescent tracer from NanoLuc®-BRAF by the test compound, resulting in a decrease in the BRET signal.

Concentration of this compound (µM)NanoBRET™ Ratio (mBU)% Inhibition
0 (Vehicle)3500
0.0013451.4
0.013208.6
0.122535.7
110071.4
105584.3
1005085.7
IC50 ~0.3 µM

Experimental Protocols

Detailed methodologies for performing CETSA and NanoBRET™ assays are provided below.

Cellular Thermal Shift Assay (CETSA) Protocol

Objective: To determine the thermal stabilization of BRAF in response to binding by this compound.

Materials:

  • Cell line expressing BRAF (e.g., A375 melanoma cells with BRAF V600E mutation)

  • This compound

  • DMSO (Vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Antibodies: Primary anti-BRAF antibody, HRP-conjugated secondary antibody

  • SDS-PAGE and Western blot reagents and equipment

  • PCR machine with a thermal gradient capability

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with varying concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • For melting curve determination, harvest and resuspend cells in PBS. Aliquot cell suspension into PCR tubes and heat them in a PCR machine with a temperature gradient (e.g., 40-64°C) for 3 minutes.

    • For isothermal dose-response experiments, heat the cell suspensions at a single, predetermined temperature (e.g., 52°C) for 3 minutes.[1]

  • Cell Lysis:

    • Lyse the cells by three cycles of freeze-thawing using liquid nitrogen or a -80°C freezer, followed by thawing at room temperature.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification of Soluble BRAF:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the supernatant.

    • Analyze equal amounts of protein by SDS-PAGE and Western blotting using a primary antibody against BRAF.

    • Quantify the band intensities to determine the amount of soluble BRAF at each temperature or compound concentration.

NanoBRET™ Target Engagement Assay Protocol

Objective: To quantify the binding of this compound to NanoLuc®-BRAF in live cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid encoding NanoLuc®-BRAF fusion protein

  • Transfection reagent

  • Fluorescent tracer for BRAF (e.g., a cell-permeable, fluorescently labeled BRAF inhibitor)

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • Nano-Glo® Live Cell Reagent

  • White, opaque 96- or 384-well assay plates

  • Luminometer capable of measuring dual-filtered luminescence

Procedure:

  • Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-BRAF plasmid.

    • Incubate for 24 hours to allow for protein expression.

  • Cell Plating:

    • Harvest the transfected cells and resuspend them in Opti-MEM®.

    • Plate the cells into the wells of a white assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound.

    • Add the test compound and the fluorescent tracer to the appropriate wells. Include vehicle-only and tracer-only controls.

    • Incubate the plate at 37°C for a period sufficient to reach binding equilibrium (e.g., 2 hours).

  • Signal Detection:

    • Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.

    • Add the reagent to all wells.

    • Measure the luminescence signal at two wavelengths using a luminometer with appropriate filters: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (tracer fluorescence, >600 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Correct the BRET ratio by subtracting the background signal from wells containing only the donor.

    • Plot the corrected BRET ratio against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and the underlying biological pathway.

MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Compound 6-Methyl-2-(trifluoromethyl) -pyrimidin-4-amine Compound->BRAF

Caption: The MAPK/ERK signaling pathway with BRAF as a key kinase.

CETSA Experimental Workflow

CETSA_Workflow Start Start: Cell Culture Treatment Treat cells with compound or vehicle Start->Treatment Heating Heat cells at specific temperature(s) Treatment->Heating Lysis Cell Lysis (Freeze-Thaw) Heating->Lysis Centrifugation Centrifugation to separate soluble and aggregated proteins Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant Analysis Analyze by Western Blot or other methods Supernatant->Analysis End End: Quantify Target Protein Analysis->End

Caption: A stepwise workflow for the Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Target Engagement Workflow

NanoBRET_Workflow Start Start: Transfect cells with NanoLuc-Target construct Plating Plate transfected cells in assay plate Start->Plating Addition Add test compound and fluorescent tracer Plating->Addition Incubation Incubate to reach binding equilibrium Addition->Incubation Detection Add Nano-Glo® Substrate and measure luminescence Incubation->Detection Analysis Calculate BRET ratio and determine IC50 Detection->Analysis End End: Quantify Target Engagement Analysis->End

References

Unraveling the Mechanism: A Comparative Guide to 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine Based p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of a pyrimidine-based p38 MAPK inhibitor with alternative scaffolds, supported by experimental data and protocols.

The 6-methyl-2-(trifluoromethyl)pyrimidin-4-amine scaffold serves as a key structural motif in the development of potent and selective kinase inhibitors. This guide focuses on a representative p38 MAPK inhibitor incorporating this pyrimidine core, AS1940477, and provides a comparative analysis against inhibitors from different chemical classes. By examining their mechanism of action, potency, and selectivity, this document aims to provide valuable insights for researchers in the field of inflammation, autoimmune diseases, and oncology.

Mechanism of Action: Targeting the p38 MAPK Signaling Cascade

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of this pathway is implicated in a host of diseases, making it a prime target for therapeutic intervention. Inhibitors based on the this compound scaffold, such as AS1940477, act as ATP-competitive inhibitors, binding to the active site of p38 MAPK and preventing its phosphorylation of downstream targets.[2] This blockade effectively mitigates the inflammatory cascade.

The p38 MAPK pathway is a three-tiered cascade involving a MAPKKK (e.g., ASK1, TAK1), a MAPKK (e.g., MKK3, MKK6), and the p38 MAPK itself.[3] Upon activation by stimuli like cytokines or stress, the cascade is initiated, leading to the dual phosphorylation of p38 MAPK on threonine and tyrosine residues within its activation loop.[4] Activated p38 then phosphorylates a variety of downstream substrates, including other kinases like MAPKAPK2 (MK2) and transcription factors such as ATF2 and CREB, ultimately leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3][5]

p38_MAPK_Signaling_Pathway stimuli Stress / Cytokines receptor Receptor stimuli->receptor map3k MAPKKK (e.g., ASK1, TAK1) receptor->map3k map2k MAPKK (MKK3/6) map3k->map2k P p38 p38 MAPK map2k->p38 P downstream_kinases Downstream Kinases (e.g., MK2) p38->downstream_kinases P transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors P response Cellular Response (Inflammation, Apoptosis) downstream_kinases->response transcription_factors->response inhibitor AS1940477 (Pyrimidine-based) inhibitor->p38

p38 MAPK Signaling Pathway and Point of Inhibition.

Comparative Performance of p38 MAPK Inhibitors

The efficacy of a kinase inhibitor is determined by its potency (IC50) and selectivity against its intended target versus other kinases. Below is a comparison of AS1940477 with two well-characterized p38 MAPK inhibitors from different structural classes: BIRB 796 (Doramapimod), a diaryl urea-based inhibitor, and SB203580, a pyridinyl imidazole-based inhibitor.

InhibitorChemical Classp38α IC50 (nM)p38β IC50 (nM)p38γ IC50 (nM)p38δ IC50 (nM)Selectivity Notes
AS1940477 Pyrimidine-based11.236.5>1000>1000Selective for p38α and p38β isoforms.[6]
BIRB 796 Diaryl urea-based3865200520Pan-p38 inhibitor with moderate selectivity over other kinases like JNK2.[7][8]
SB203580 Pyridinyl imidazole-based50500--Selective for p38α and p38β2, with 100-500 fold selectivity over LCK, GSK-3β, and PKBα.[9]

IC50 values are compiled from various sources and experimental conditions may differ.

Experimental Protocols

Accurate evaluation of p38 MAPK inhibitors requires robust and standardized experimental protocols. The following are representative methodologies for key in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay measures the enzymatic activity of purified p38 MAPK isoforms by quantifying ATP consumption.

Materials:

  • Recombinant human p38α, p38β, p38γ, and p38δ enzymes

  • Kinase-specific substrate (e.g., ATF2 peptide)

  • ATP

  • Test inhibitor (e.g., AS1940477)

  • Kinase assay buffer (containing MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitor.

  • In a 384-well plate, add the kinase buffer, the specific p38 MAPK isoform, the substrate, and the test inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based TNF-α Release Assay (ELISA)

This assay assesses the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNF-α in a cellular context.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test inhibitor

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubate the plate for 4-18 hours at 37°C.

  • Collect the cell culture supernatant.

  • Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α release for each inhibitor concentration and determine the IC50 value.

experimental_workflow start Start: Compound Synthesis (6-Methyl-2-(trifluoromethyl) -pyrimidin-4-amine scaffold) invitro_assay In Vitro Kinase Assay (IC50 Determination) start->invitro_assay cell_based_assay Cell-Based Assay (e.g., TNF-α Release) invitro_assay->cell_based_assay data_analysis Data Analysis (Potency & Selectivity) cell_based_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->start Iterate end End: Candidate Drug lead_optimization->end

General Experimental Workflow for p38 MAPK Inhibitor Screening.

Conclusion

Inhibitors based on the this compound scaffold, exemplified by AS1940477, represent a promising class of p38 MAPK inhibitors with high potency and selectivity. This guide provides a framework for understanding their mechanism of action within the p38 MAPK signaling pathway and offers a comparative analysis against alternative inhibitor classes. The detailed experimental protocols serve as a practical resource for researchers aiming to evaluate and characterize novel p38 MAPK inhibitors, ultimately contributing to the development of new therapeutics for inflammatory and proliferative diseases.

References

reproducibility of published synthesis methods for 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of key chemical building blocks is paramount. This guide provides a comparative analysis of plausible synthetic routes for 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine, a valuable pyrimidine derivative. While specific, detailed published methods for this exact compound are not extensively documented in readily available literature, this comparison is based on established principles of pyrimidine synthesis and protocols for structurally related compounds.

Two primary synthetic strategies are evaluated:

  • Route 1: Classical Cyclocondensation Reaction. This approach builds the pyrimidine ring from acyclic precursors.

  • Route 2: Nucleophilic Aromatic Substitution. This method involves the modification of a pre-functionalized pyrimidine ring.

Data Presentation

The following table summarizes the key parameters for the two proposed synthetic routes for this compound. The data for yield and purity are estimations based on the synthesis of analogous compounds and may vary in practice.

ParameterRoute 1: CyclocondensationRoute 2: Nucleophilic Aromatic Substitution
Starting Materials 1,1,1-Trifluoro-2,4-pentanedione, Trifluoroacetamidine hydrochloride4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine, Ammonia
Key Reagents Sodium ethoxide, EthanolAnhydrous solvent (e.g., DMSO, NMP), Base (e.g., K₂CO₃, DIPEA)
Number of Steps 11
Reaction Conditions RefluxElevated temperature (e.g., 100-150 °C)
Reported Yield (Analogous Compounds) Moderate to HighGood to High
Reported Purity (Analogous Compounds) High after purificationHigh after purification
Potential Advantages Convergent synthesis, readily available starting materials.Potentially high yielding, direct introduction of the amine group.
Potential Disadvantages May require optimization of reaction conditions to control regioselectivity.Precursor (4-chloropyrimidine) synthesis required, may require high temperatures.

Experimental Protocols

Route 1: Synthesis via Cyclocondensation

This route involves the condensation of a β-diketone with an amidine to form the pyrimidine ring.

Materials:

  • 1,1,1-Trifluoro-2,4-pentanedione

  • Trifluoroacetamidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (for pH adjustment)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trifluoroacetamidine hydrochloride.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,1,1-trifluoro-2,4-pentanedione dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Route 2: Synthesis via Nucleophilic Aromatic Substitution

This method relies on the displacement of a leaving group (e.g., a chloride) from the pyrimidine ring by an amine.

Materials:

  • 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine

  • Ammonia (as a solution in a suitable solvent like 1,4-dioxane or as aqueous ammonia)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Potassium carbonate or Diisopropylethylamine (DIPEA) (optional, as a base)

  • Ethyl acetate (for extraction)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a pressure vessel, dissolve 4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine in a suitable anhydrous solvent such as DMSO or NMP.

  • Add a solution of ammonia (e.g., a 7 M solution in methanol or 28% aqueous ammonia).

  • If necessary, add a non-nucleophilic base like potassium carbonate or DIPEA.

  • Seal the vessel and heat the reaction mixture to 100-150 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.

Mandatory Visualization

The following diagrams illustrate the described synthetic workflows.

Synthesis_Workflows cluster_0 Route 1: Cyclocondensation cluster_1 Route 2: Nucleophilic Aromatic Substitution R1_SM1 1,1,1-Trifluoro-2,4-pentanedione R1_Condensation Cyclocondensation (NaOEt, Ethanol, Reflux) R1_SM1->R1_Condensation R1_SM2 Trifluoroacetamidine HCl R1_SM2->R1_Condensation R1_Product This compound R1_Condensation->R1_Product R2_SM1 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine R2_Substitution Nucleophilic Substitution (Solvent, Heat) R2_SM1->R2_Substitution R2_SM2 Ammonia R2_SM2->R2_Substitution R2_Product This compound R2_Substitution->R2_Product

Caption: Comparison of two plausible synthetic routes for this compound.

Experimental_Workflow cluster_route1 cluster_route2 start Start reaction_setup Reaction Setup start->reaction_setup reaction Reaction reaction_setup->reaction r1_reagents Add Reagents: - 1,1,1-Trifluoro-2,4-pentanedione - Trifluoroacetamidine HCl - NaOEt, Ethanol r2_reagents Add Reagents: - 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine - Ammonia - Solvent (DMSO/NMP) workup Work-up reaction->workup r1_conditions Conditions: Reflux for 4-6h r2_conditions Conditions: 100-150 °C, 12-24h purification Purification workup->purification r1_workup Neutralization, Extraction r2_workup Aqueous Quench, Extraction analysis Analysis (TLC, LC-MS, NMR) purification->analysis r1_purification Column Chromatography or Recrystallization r2_purification Column Chromatography or Recrystallization end Final Product analysis->end

Caption: Generalized experimental workflow for the synthesis of this compound.

Navigating the Analytical Landscape: A Comparative Guide to Quantifying 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of novel pharmaceutical compounds, the selection of a robust and reliable quantification method is paramount. This guide provides a comparative overview of potential analytical techniques for the quantification of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine, a substituted pyrimidine derivative. Due to a lack of publicly available, validated analytical methods for this specific molecule, this guide presents data and protocols for structurally similar pyrimidine derivatives to serve as a foundational reference for method development and validation.

The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development, ensuring safety, efficacy, and quality. The choice of analytical methodology depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix. This comparison focuses on widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

The following tables summarize validation parameters for analytical methods developed for pyrimidine derivatives that are structurally analogous to this compound. These examples are intended to provide a baseline for expected performance characteristics.

Table 1: HPLC-UV Method for a Pyrimidine Derivative

ParameterResult
Linearity Range50 - 150 µg/mL
Correlation Coefficient (r²)0.997
Accuracy (% Recovery)98.97% - 99.83%
Precision (% RSD)< 1.5%
Limit of Detection (LOD)145.2 µg/mL
Limit of Quantification (LOQ)440.0 µg/mL
Data is for the pyrimidine derivative BT10M, as detailed in a study on its UV-VIS spectrophotometric determination.[1]

Table 2: LC-QTOF-MS/MS Method for a Dichlorinated Pyrimidine Derivative

ParameterResult
Linearity Range1.68 - 12.78 ppm
Correlation Coefficient (R²)0.9958
Limit of Detection (LOD)0.03 ppm
Limit of Quantification (LOQ)0.08 ppm
This data is for the genotoxic impurity 4,6-dichloro-5-nitro-2-(propylthio) pyrimidine (DPP) in ticagrelor API, determined after derivatization.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are generalized protocols for HPLC-UV, GC-MS, and LC-MS/MS analysis, based on common practices for pyrimidine-based compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a workhorse in pharmaceutical analysis for its robustness and cost-effectiveness, suitable for quantifying analytes with a UV chromophore.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions (Example for a Substituted Pyridine):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A time-based gradient from 10% to 90% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering high sensitivity and specificity. For polar compounds like aminopyrimidines, derivatization is often necessary to improve volatility.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions (General):

  • Column: A mid-polar capillary column (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane), 60 m x 0.32 mm, 1.8 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial hold at a lower temperature, followed by a temperature ramp to a final temperature.

  • Injector Temperature: 200-250 °C.

  • MS Ion Source Temperature: 200-230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

Sample Preparation with Derivatization:

  • Dissolve the sample in a suitable solvent.

  • Add a derivatizing agent (e.g., a silylating agent like BSTFA or an acylating agent like trifluoroacetic anhydride) and heat to complete the reaction.

  • Inject an aliquot of the derivatized sample into the GC-MS.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, making it ideal for trace-level quantification and analysis in complex matrices.

Instrumentation:

  • HPLC or UPLC system coupled to a triple quadrupole or QTOF mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example for a Pyrimidine Impurity):

  • Column: UPLC BEH C18, 100 mm x 4.6 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Elution: Isocratic or gradient elution.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: Ambient or controlled.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions are monitored for the analyte and internal standard.

Visualizing the Workflow

To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the typical workflows for each analytical technique.

HPLC_Workflow HPLC-UV Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC Injection filter->hplc separation C18 Column Separation hplc->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram quantify Quantify by Peak Area chromatogram->quantify

HPLC-UV Analysis Workflow

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve derivatize Derivatize (if needed) dissolve->derivatize gcms GC Injection derivatize->gcms separation Capillary Column Separation gcms->separation ionization Electron Ionization separation->ionization detection Mass Spectrometry (SIM) ionization->detection chromatogram Generate Chromatogram detection->chromatogram quantify Quantify by Ion Intensity chromatogram->quantify

GC-MS Analysis Workflow

LCMSMS_Workflow LC-MS/MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.22 µm) dissolve->filter lcms LC Injection filter->lcms separation UPLC Column Separation lcms->separation ionization Electrospray Ionization separation->ionization detection Tandem MS (MRM) ionization->detection chromatogram Generate Chromatogram detection->chromatogram quantify Quantify by MRM Transition chromatogram->quantify

LC-MS/MS Analysis Workflow

Conclusion

References

A Comparative Analysis of the Biological Activity of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of a trifluoromethyl group at the 2-position and a methyl group at the 6-position of the pyrimidin-4-amine core has been a key strategy in the development of novel therapeutic and agrochemical agents. This guide provides an objective comparison of the biological activity of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine and its analogs, supported by experimental data, to aid in ongoing research and development efforts.

Antifungal Activity

Derivatives of 2-(trifluoromethyl)pyrimidin-4-amine have demonstrated significant potential as antifungal agents. The following table summarizes the in vitro antifungal activity of several analogs against various plant pathogenic fungi.

Table 1: In Vitro Antifungal Activity of this compound Analogs

Compound IDStructureTarget FungiInhibition Rate (%) at 50 µg/mLEC50 (µg/mL)Reference
5f 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamidePhomopsis sp.100-[1]
5o 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamidePhomopsis sp.10010.5[1]
Pyrimethanil (Standard)Phomopsis sp.85.132.1[1]
5b N/ABotrytis cinerea96.76-[2]
5j N/ABotrytis cinerea96.84-[2]
5l N/ABotrytis cinerea100-[2]
Tebuconazole (Standard)Botrytis cinerea96.45-[2]
5u N/ARhizoctonia solani-26.0[3]
Azoxystrobin (Standard)Rhizoctonia solani-26.0[3]

The data indicates that modifications to the parent structure, particularly the introduction of substituted benzamide moieties, can lead to potent antifungal activity, in some cases exceeding that of commercial fungicides like Pyrimethanil and Tebuconazole.[1][2] For instance, compound 5o exhibited an EC50 value of 10.5 µg/mL against Phomopsis sp., a significant improvement over Pyrimethanil (32.1 µg/mL).[1]

Anticancer Activity

The pyrimidine core is also a well-established pharmacophore in the design of anticancer agents. The antiproliferative activity of several pyrimidine derivatives against various cancer cell lines is presented below.

Table 2: In Vitro Anticancer Activity of Pyrimidine Derivatives

Compound IDStructureCell LineIC50 (µM)Reference
3 amino-iminopyrimidine derivativeMCF-7 (Breast)1.61[4]
A549 (Lung)2.02[4]
HepG2 (Liver)1.85[4]
7 pyrimidine derivativeMCF-7 (Breast)<15.21[4]
A549 (Lung)<15.21[4]
HepG2 (Liver)<15.21[4]
Doxorubicin (Standard)VariousPotent[4]
19 [1][5][6]triazolo[1,5-a]pyrimidine derivativeBel-7402 (Liver)12.3[7]
HT-1080 (Fibrosarcoma)6.1[7]
Cisplatin (Standard)HT-1080 (Fibrosarcoma)~24.4[7]
3b 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][4]thiazolo[4,5-d]pyrimidine-2(3H)-thioneNCI-60 PanelActive[8]

Structure-activity relationship (SAR) analyses have revealed that specific substitutions on the pyrimidine ring are crucial for potent anticancer activity. For example, the presence of ortho amino-imino groups in compound 3 contributed to its high potency against multiple cancer cell lines.[4] Furthermore, the fusion of a triazole ring to the pyrimidine core, as in compound 19 , resulted in significant activity against liver and fibrosarcoma cell lines, surpassing the efficacy of the standard drug cisplatin in the latter.[7] Compound 3b , a thiazolo[4,5-d]pyrimidine derivative, also demonstrated notable activity in the NCI-60 screen.[8]

Experimental Protocols

In Vitro Antifungal Activity Assay (Poison Plate Technique)

The in vitro antifungal activities of the synthesized compounds are commonly evaluated using the poison plate technique.[1][5]

  • Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

  • Media Preparation: The stock solution is then mixed with molten Potato Dextrose Agar (PDA) to achieve the desired final concentration (e.g., 50 µg/mL).

  • Inoculation: A mycelial disc (approximately 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed in the center of the PDA plate containing the test compound.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for a specified period.

  • Data Collection: The diameter of the fungal colony is measured, and the inhibition rate is calculated using the formula: Inhibition Rate (%) = [(Colony Diameter of Control - Colony Diameter of Treatment) / Colony Diameter of Control] x 100

  • EC50 Determination: To determine the half-maximal effective concentration (EC50), a series of concentrations of the test compound are used, and the data is analyzed using a suitable statistical method.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the compounds against cancer cell lines is frequently determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel pyrimidine derivatives.

experimental_workflow start Design of Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification screening Biological Activity Screening purification->screening antifungal Antifungal Assays (Poison Plate) screening->antifungal Fungicidal Activity anticancer Anticancer Assays (MTT) screening->anticancer Cytotoxic Activity sar Structure-Activity Relationship (SAR) Analysis antifungal->sar anticancer->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design end Candidate Drug lead_opt->end

Caption: General workflow for the development of biologically active pyrimidine analogs.

This guide highlights the significant potential of this compound analogs as a source of new antifungal and anticancer agents. The presented data and experimental protocols provide a valuable resource for researchers in the field, facilitating the design and development of more potent and selective therapeutic compounds. Further investigations into the mechanism of action and in vivo efficacy of the most promising candidates are warranted.

References

A Comparative Guide to Pyrimidine-Based Kinase Inhibitors: Featuring 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine and Leading Marketed Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, forming the structural basis for numerous FDA-approved drugs. This guide provides an objective comparison of the performance of selected pyrimidine-based kinase inhibitors, supported by experimental data. We will also introduce 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine as a case study for a pyrimidine derivative with potential but currently uncharacterized kinase inhibitory activity, highlighting the importance of experimental validation.

Introduction to Pyrimidine-Based Kinase Inhibitors

The pyrimidine ring system is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the ATP-binding site of kinases makes it an ideal starting point for designing potent and selective inhibitors. By modifying the substituents on the pyrimidine core, medicinal chemists can fine-tune the inhibitor's affinity and selectivity for different kinases, leading to the development of targeted therapies for a variety of diseases, most notably cancer.

Case Study: this compound

This compound is a pyrimidine derivative that, based on its structure, has the potential to act as a kinase inhibitor. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the methyl and amine groups provide points for further chemical modification to improve selectivity and potency. However, a comprehensive review of the scientific literature reveals a scarcity of detailed studies on its specific kinase targets and inhibitory potential. This underscores the critical need for experimental validation to characterize the biological activity of novel small molecules.

Comparative Analysis of Leading Pyrimidine-Based Kinase Inhibitors

To illustrate the therapeutic success of the pyrimidine scaffold, we will compare three well-characterized, FDA-approved kinase inhibitors: Osimertinib (an EGFR inhibitor), Alisertib (an Aurora A kinase inhibitor), and Ruxolitinib (a JAK1/2 inhibitor).

Data Presentation: Quantitative Comparison of Inhibitory Potency

The following tables summarize the biochemical and cellular potencies of these selected pyrimidine-based kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.

Table 1: Biochemical Potency of Selected Pyrimidine-Based Kinase Inhibitors

InhibitorPrimary Target(s)IC50 (nM) - Biochemical AssaySelectivity Notes
Osimertinib EGFR (mutant)L858R/T790M: ~1, Exon 19 del/T790M: ~1, WT EGFR: ~15-184[1][2][3]Over 100-fold more potent against mutant EGFR than wild-type EGFR.[3]
Alisertib Aurora A Kinase1.2[4][5][6]Over 200-fold more selective for Aurora A than Aurora B (IC50: 396.5 nM).[4][6]
Ruxolitinib JAK1, JAK2JAK1: 3.3, JAK2: 2.8[7][8]>130-fold selectivity for JAK1/2 over JAK3 (IC50: 428 nM).[7]

Table 2: Cellular Activity of Selected Pyrimidine-Based Kinase Inhibitors

InhibitorCell LineCellular IC50 (nM)Target Pathway
Osimertinib H1975 (L858R/T790M)~15EGFR Signaling
PC-9 (del E746_A750)~10EGFR Signaling
Alisertib HeLa6.7Aurora A Activity
HCT-116-Proliferation
Ruxolitinib Ba/F3-JAK2 V617F~130JAK-STAT Signaling
HEL-JAK-STAT Signaling

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for biochemical and cellular kinase inhibition assays.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the level of kinase inhibition.

Materials:

  • Purified kinase (e.g., EGFR, Aurora A, JAK2)

  • Kinase-specific substrate peptide

  • Test inhibitor (e.g., Osimertinib, Alisertib, Ruxolitinib) dissolved in DMSO

  • ATP solution

  • Kinase reaction buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare a 2x solution of the kinase and its substrate in kinase reaction buffer.

    • Perform serial dilutions of the test inhibitor in DMSO, followed by dilution in kinase buffer to create a 2x inhibitor solution.

    • Prepare a 2x ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction:

    • Add 2.5 µL of the 2x inhibitor solution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the 2x kinase/substrate solution to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Kinase Inhibition Assay (e.g., Western Blot for Phospho-Protein Levels)

This assay measures the ability of an inhibitor to block the phosphorylation of a downstream substrate within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., NCI-H1975 for EGFR T790M)

  • Cell culture medium and supplements

  • Test inhibitor dissolved in DMSO

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phosphorylated forms of the target and downstream substrates)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test inhibitor or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatants.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Normalize the phosphorylated protein signal to the total protein signal for each sample.

    • Determine the concentration of the inhibitor that causes a 50% reduction in the phosphorylation signal (IC50).

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by the compared inhibitors.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Osimertinib Osimertinib Osimertinib->EGFR

Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

Aurora_Kinase_Pathway G2_Phase G2 Phase AuroraA Aurora A Kinase G2_Phase->AuroraA Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly Mitosis Mitosis Centrosome_Maturation->Mitosis Spindle_Assembly->Mitosis Alisertib Alisertib Alisertib->AuroraA JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK STAT STAT JAK->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Ruxolitinib Ruxolitinib Ruxolitinib->JAK Kinase_Inhibition_Workflow Start Start Compound_Prep Prepare Inhibitor Dilutions Start->Compound_Prep Assay_Setup Set up Kinase Reaction Compound_Prep->Assay_Setup Incubation Incubate Assay_Setup->Incubation Detection Detect Signal (Luminescence/WB) Incubation->Detection Data_Analysis Analyze Data (IC50 Calculation) Detection->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Selectivity of Pyrimidine-Based Kinase Inhibitors: GSK2606414 and AZD7762

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity and selectivity profiles of two prominent pyrimidine-based kinase inhibitors: GSK2606414, a selective inhibitor of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), and AZD7762, a potent inhibitor of Checkpoint Kinase 1 (CHK1). While the originally requested compound, 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine, lacks extensive publicly available selectivity data, this comparison of structurally related and well-characterized inhibitors offers valuable insights into the broader class of pyrimidine-based kinase inhibitors.

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. Understanding the cross-reactivity profile across the human kinome is paramount for the development of safe and effective therapeutics. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows to aid researchers in their drug discovery and development endeavors.

Comparative Selectivity Profiles

The following tables summarize the available selectivity data for GSK2606414 and AZD7762. The data for AZD7762 is derived from a KINOMEscan™ screen, a competitive binding assay that quantifies the interaction of a compound with a large panel of kinases. The results are presented as "Percent of Control," where a lower percentage indicates a stronger interaction. For GSK2606414, comprehensive kinome-wide data is not publicly available; however, its high selectivity for PERK has been documented.

Table 1: Selectivity Profile of GSK2606414

Target KinaseIC50 (nM)Selectivity NotesReference
PERK0.4>1000-fold selectivity over HR1 and PKR. Inhibited only 20 out of 294 kinases by more than 85% at a concentration of 10 µM.[1][2]

Table 2: KINOMEscan™ Selectivity Profile of AZD7762 (10 µM)

Target KinasePercent of ControlKinase Family
CHK1 (CHEK1) 0.5 CAMK
CAMK1D0.5CAMK
CAMK1G0.5CAMK
CAMKK10.5CAMK
CAMKK20.5CAMK
STK17B0.5CAMK
PIM11CAMK
PIM21CAMK
PIM31CAMK
PLK41Other
.........

A lower "Percent of Control" value indicates stronger binding. Data presented here is a selection of the most potently inhibited kinases. The full dataset can be accessed through the --INVALID-LINK--.[3][4]

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the biological context and the methodologies used to assess selectivity, the following diagrams illustrate the signaling pathways of the primary targets of GSK2606414 and AZD7762, as well as the general workflows for the KINOMEscan™ and Cellular Thermal Shift Assay (CETSA) experiments.

PERK_Signaling_Pathway PERK Signaling Pathway ER_Stress ER Stress (Unfolded Proteins) PERK PERK ER_Stress->PERK p_PERK p-PERK PERK->p_PERK eIF2a eIF2α p_PERK->eIF2a p_eIF2a p-eIF2α eIF2a->p_eIF2a Phosphorylation ATF4 ATF4 Translation p_eIF2a->ATF4 Protein_Synthesis Global Protein Synthesis Inhibition p_eIF2a->Protein_Synthesis CHOP CHOP Expression ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis GSK2606414 GSK2606414 GSK2606414->p_PERK Inhibition

Caption: A simplified diagram of the PERK signaling pathway, a key component of the unfolded protein response.[1][5][6][7][8][9][10][11]

CHK1_Signaling_Pathway CHK1 Signaling Pathway DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR p_ATR p-ATR ATR->p_ATR CHK1 CHK1 p_ATR->CHK1 p_CHK1 p-CHK1 CHK1->p_CHK1 Phosphorylation CDC25 CDC25 Phosphatases p_CHK1->CDC25 Inhibition CDKs CDK/Cyclin Complexes CDC25->CDKs Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M phases) CDKs->Cell_Cycle_Arrest AZD7762 AZD7762 AZD7762->p_CHK1 Inhibition

Caption: A simplified diagram of the ATR-CHK1 signaling pathway, a crucial regulator of the DNA damage response.[3][6][9][12][13][14][15][16]

KINOMEscan_Workflow KINOMEscan™ Experimental Workflow cluster_0 Assay Components cluster_1 Competitive Binding cluster_2 Quantification Test_Compound Test Compound Incubation Incubation Test_Compound->Incubation Kinase DNA-tagged Kinase Kinase->Incubation Immobilized_Ligand Immobilized Ligand (on solid support) Immobilized_Ligand->Incubation Wash Wash unbound kinase Incubation->Wash Quantification Quantify bound kinase (via qPCR of DNA tag) Wash->Quantification

Caption: A generalized workflow for the KINOMEscan™ competitive binding assay.[2][3][4][17][18][19][20][21][22]

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow cluster_0 Cell Treatment cluster_1 Thermal Denaturation cluster_2 Analysis Cells Intact Cells Treatment Treat with Compound or Vehicle Cells->Treatment Heating Heat to a range of temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate soluble and aggregated proteins Lysis->Centrifugation Western_Blot Quantify soluble protein (e.g., Western Blot) Centrifugation->Western_Blot

Caption: A generalized workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).[4][8][12][13][14][23][24][25]

Experimental Protocols

KINOMEscan™ Competitive Binding Assay (General Protocol)

The KINOMEscan™ platform (Eurofins DiscoverX) is a high-throughput, competition-based binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle: The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase.

Methodology:

  • Kinase Preparation: A comprehensive panel of human kinases are expressed, typically as fusions with a DNA tag for quantification.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The test compound is incubated with the kinase and the immobilized ligand in a multi-well plate format. The test compound and the immobilized ligand compete for binding to the ATP-binding site of the kinase.

  • Washing: After the incubation period, unbound kinase is washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.

  • Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition. These values can be used to calculate binding affinity (Kd) or percentage inhibition at a given concentration.[2][3][4][17][18][19][20][21][22]

Cellular Thermal Shift Assay (CETSA) (General Protocol for Western Blot Detection)

CETSA is a biophysical assay that allows for the assessment of target engagement by a compound within a cellular context. It is based on the principle of ligand-induced thermal stabilization of the target protein.

Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. When cells are heated, proteins denature and aggregate. Ligand-bound proteins are more resistant to this thermal denaturation and remain in the soluble fraction.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with the desired concentration of the test compound or a vehicle control for a specified duration.

  • Heating Step:

    • Harvest the treated cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Cell Lysis and Separation of Soluble Fraction:

    • Lyse the cells using a suitable method (e.g., freeze-thaw cycles, sonication, or lysis buffer).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).

    • Normalize the protein concentrations of all samples.

    • Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific to the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein relative to the unheated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[4][8][12][13][14][23][24][25]

References

The Fluorine Advantage: A Comparative Analysis of Trifluoromethylated vs. Non-Fluorinated Pyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a critical step in optimizing therapeutic efficacy and pharmacokinetic profiles. The introduction of a trifluoromethyl (CF3) group onto a pyrimidine scaffold has become a widely adopted strategy to enhance the drug-like properties of these versatile heterocyclic compounds. This guide provides an objective comparison of trifluoromethylated pyrimidine derivatives with their non-fluorinated analogs, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a trifluoromethyl group can profoundly influence a molecule's physicochemical and biological properties. The strong electron-withdrawing nature of the CF3 group can alter the pKa of nearby functionalities, impacting target binding and solubility. Furthermore, the high strength of the carbon-fluorine bond often leads to increased metabolic stability, a crucial factor in improving a drug's half-life and bioavailability.[2][3] This guide will delve into these differences, providing a quantitative comparison and outlining the experimental methods used to derive these insights.

Data Presentation: Quantitative Comparison

The following table summarizes key data points comparing trifluoromethylated pyrimidine derivatives with their non-fluorinated counterparts. The data is compiled from various studies and aims to provide a clear comparison of their biological activity and metabolic stability.

Compound ClassDerivativeTargetIC50 (nM)Metabolic Half-life (t½, min)Reference
EGFR Inhibitors Trifluoromethylated Pyrimidine EGFR (T790M mutant)15-[4]
Non-fluorinated (Quinazoline)EGFR (T790M mutant)>5000-[4]
Trifluoromethylated Pyrimidine (Compound 9u) EGFR Kinase91-[5][6]
Gefitinib (Non-fluorinated quinazoline)EGFR Kinase--[6]
Antifungal Agents Trifluoromethyl Pyrimidine (Compound 5l) B. cinerea--[7]
Tebuconazole (Non-pyrimidine)B. cinerea--[7]
Picornavirus Inhibitors (Trifluoromethyl)oxadiazole Picornavirus->90[8]
Methyl-oxadiazolePicornavirus-<10[8]

Mandatory Visualization

To further elucidate the concepts discussed, the following diagrams visualize a key signaling pathway and a standard experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrimidine_Inhibitor Trifluoromethylated Pyrimidine Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.[4]

Kinase_Inhibition_Workflow start Start reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound (Pyrimidine Derivative) - Assay Buffer start->reagents plate Plate Setup: - Add kinase to wells - Add test compound at various concentrations reagents->plate incubation1 Pre-incubation (Allows compound to bind to kinase) plate->incubation1 reaction Initiate Reaction: - Add ATP/Substrate mix incubation1->reaction incubation2 Incubation (Allows phosphorylation to occur) reaction->incubation2 detection Detection: - Add detection reagent (e.g., ADP-Glo™) incubation2->detection readout Measure Signal (Luminescence/Fluorescence) detection->readout analysis Data Analysis: - Calculate % inhibition - Determine IC50 value readout->analysis end End analysis->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase.

Objective: To quantify the potency of trifluoromethylated and non-fluorinated pyrimidine derivatives in inhibiting EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase

  • Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate Preparation: Dilute the EGFR kinase and peptide substrate in kinase assay buffer to the desired working concentrations.

  • Assay Plate Setup: Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of the diluted EGFR kinase solution to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a pre-mixed solution of the peptide substrate and ATP to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme) from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a control with no enzyme (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[4][9]

In Vitro Metabolic Stability Assay

This protocol describes a common method for assessing the metabolic stability of a compound using human liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of trifluoromethylated and non-fluorinated pyrimidine derivatives.[3]

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile with an internal standard for quenching and sample preparation

  • LC-MS/MS system for analysis

Procedure:

  • Compound Preparation: Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO).

  • Incubation Mixture Preparation: In a microcentrifuge tube, pre-warm a mixture of phosphate buffer, HLM, and the test compound to 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.[3][10]

References

Benchmarking 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine Against Commercial p38 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the investigational compound 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine against a selection of commercially available p38 mitogen-activated protein kinase (MAPK) inhibitors. Due to the limited publicly available data on this compound, this guide presents a hypothetical comparison to illustrate the benchmarking process, alongside established data for well-characterized inhibitors. The experimental protocols and data presentation formats provided herein are intended to serve as a template for researchers conducting their own comparative studies.

The p38 MAPK Signaling Pathway: A Key Inflammatory Mediator

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and some cancers, making it a significant target for therapeutic intervention.[1][2] The pathway is a tiered kinase cascade initiated by various extracellular stimuli, leading to the activation of p38 MAPK, which in turn phosphorylates downstream substrates, including other kinases and transcription factors, ultimately modulating gene expression related to inflammation and apoptosis.[3]

p38_signaling_pathway extracellular Environmental Stress / Inflammatory Cytokines receptor Receptor extracellular->receptor map3k MAP3K (e.g., TAK1, ASK1) receptor->map3k map2k MAP2K (MKK3/6) map3k->map2k p38 p38 MAPK map2k->p38 downstream_kinases Downstream Kinases (e.g., MAPKAPK2) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors cellular_response Cellular Response (Inflammation, Apoptosis, etc.) downstream_kinases->cellular_response transcription_factors->cellular_response inhibitor p38 Inhibitor inhibitor->p38

Caption: The p38 MAPK signaling cascade.

Comparative Performance of p38 Inhibitors

The primary metric for comparing the potency of kinase inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit the activity of a specific enzyme by 50%. The following table summarizes the reported biochemical IC50 values for several commercially available p38 inhibitors against the p38α isoform, the most well-studied member of the p38 family. A hypothetical value for this compound is included for illustrative purposes.

Compoundp38α IC50 (nM)Reference
This compound [Hypothetical Value] N/A
Ralimetinib (LY2228820)5.3[4]
SB20358050[5]
VX-745 (Neflamapimod)10[5]
Pamapimod (R-1503)14[5]
SD-000616[5]
R148710[5]
p38 MAP Kinase Inhibitor III900[6]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Benchmarking

To generate robust comparative data, standardized in vitro and cell-based assays are essential. The following protocols outline a typical workflow for assessing the inhibitory activity of a novel compound against p38 MAPK.

In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38α kinase.

Workflow:

kinase_assay_workflow start Start inhibitor_prep Prepare Serial Dilution of Inhibitor start->inhibitor_prep plate_setup Add Inhibitor to 384-well Plate inhibitor_prep->plate_setup reaction_init Add Master Mix and ATP to Initiate Reaction plate_setup->reaction_init reagent_prep Prepare p38α Kinase and Substrate Master Mix reagent_prep->reaction_init incubation Incubate at Room Temperature reaction_init->incubation adp_glo Add ADP-Glo™ Reagent to Stop Reaction incubation->adp_glo detection Add Kinase Detection Reagent adp_glo->detection readout Measure Luminescence detection->readout analysis Calculate IC50 readout->analysis end End analysis->end

Caption: Workflow for a luminescent p38 kinase inhibition assay.

Detailed Methodology:

  • Inhibitor Preparation: Prepare a serial dilution of the test compound (e.g., this compound) and reference inhibitors in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of each inhibitor concentration.

  • Kinase Reaction: Add 2 µL of a master mix containing p38α kinase and a suitable peptide substrate. Initiate the reaction by adding 2 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add 10 µL of Kinase Detection Reagent.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay: Inhibition of TNF-α Production in Lipopolysaccharide (LPS)-Stimulated Peripheral Blood Mononuclear Cells (PBMCs)

This assay assesses the ability of a compound to inhibit a key downstream inflammatory consequence of p38 activation in a cellular context.

Detailed Methodology:

  • Cell Culture: Isolate human PBMCs and plate them in a 96-well plate.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test and reference inhibitors for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines like TNF-α.

  • Incubation: Incubate the cells for 18-24 hours.

  • Cytokine Measurement: Collect the cell supernatant and measure the concentration of TNF-α using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Plot the TNF-α concentration against the inhibitor concentration to determine the IC50 for the inhibition of cytokine release.

Conclusion

The provided framework offers a standardized approach to benchmark the performance of this compound against established commercial p38 inhibitors. By employing consistent and well-defined experimental protocols, researchers can generate reliable and comparable data to evaluate the potential of this novel compound as a therapeutic agent targeting the p38 MAPK pathway. The generation of robust biochemical and cellular data is a critical first step in the drug discovery and development process.

References

Evaluating Off-Target Effects of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine in Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the off-target effects of the novel small molecule 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine against established kinase inhibitors with similar pyrimidine-based scaffolds. The objective is to offer a framework for evaluating the selectivity of this compound and to provide supporting experimental methodologies for robust off-target profiling in cell lines. Due to the limited publicly available data on this compound, this guide utilizes illustrative data to demonstrate the application of these techniques.

Executive Summary

This compound, possessing a pyrimidine core structure, is predicted to function as a kinase inhibitor. The pyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors, targeting key signaling pathways in oncology and immunology.[1][2][3] This guide compares this compound with three well-characterized kinase inhibitors targeting EGFR, VEGFR, and p38 MAPK, respectively. The evaluation of off-target effects is crucial for predicting potential toxicities and understanding the full pharmacological profile of a compound. Here, we present a multi-pronged approach for off-target assessment, including broad kinome screening, target engagement verification in a cellular context, and phenotypic screening.

Comparative Analysis of Off-Target Profiles

To contextualize the selectivity of this compound, we present a hypothetical off-target profile in comparison to known kinase inhibitors. The following tables summarize illustrative data from a kinome scan and a cellular thermal shift assay (CETSA).

Kinome Scan: Selectivity Profiling

A kinome scan assesses the binding of a compound against a large panel of kinases, providing a broad view of its selectivity. The data below represents the percentage of inhibition at a fixed concentration (e.g., 1 µM).

Table 1: Illustrative Kinome Scan Data (% Inhibition at 1 µM)

Kinase TargetThis compoundGefitinib (EGFRi)Sunitinib (VEGFRi)SB203580 (p38i)
Primary Target(s) p38α (MAPK14) - 95% EGFR - 98% VEGFR2 - 97% p38α (MAPK14) - 96%
ABL115%25%75%10%
AKT15%8%12%3%
AURKA10%15%30%5%
CDK28%12%45%7%
EGFR20%98% 35%15%
ERK1 (MAPK3)3%5%8%2%
JNK1 (MAPK8)12%18%25%85%
MEK1 (MAP2K1)2%4%6%1%
p38α (MAPK14)95% 30%40%96%
SRC18%40%65%20%
VEGFR2 (KDR)25%20%97% 18%

Data is hypothetical and for illustrative purposes only.

Cellular Thermal Shift Assay (CETSA): Target Engagement

CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment, confirming direct target engagement. The table below shows the shift in the melting temperature (ΔTm) of selected kinases in the presence of the compounds.

Table 2: Illustrative CETSA Data (ΔTm in °C)

Kinase TargetThis compoundGefitinib (EGFRi)Sunitinib (VEGFRi)SB203580 (p38i)
Primary Target(s) p38α (MAPK14) - 8.5°C EGFR - 9.2°C VEGFR2 - 8.9°C p38α (MAPK14) - 8.7°C
ABL10.8°C1.5°C4.2°C0.5°C
EGFR1.2°C9.2°C 2.1°C0.9°C
JNK1 (MAPK8)0.7°C1.1°C1.8°C5.3°C
p38α (MAPK14)8.5°C 2.5°C3.1°C8.7°C
SRC1.0°C3.8°C5.5°C1.3°C
VEGFR2 (KDR)1.8°C1.3°C8.9°C 1.1°C

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Kinome Scanning for Off-Target Profiling

This protocol outlines a competitive binding assay to determine the interaction of a test compound with a panel of kinases.

Principle: An immobilized active site-directed ligand competes with the test compound for binding to the kinase. The amount of kinase bound to the immobilized ligand is measured, and a lower signal indicates a stronger interaction with the test compound.

Materials:

  • Kinase panel (e.g., Eurofins KINOMEscan™)

  • Test compound (this compound) and comparators

  • Assay buffer

  • Detection reagents (e.g., DNA-tagged antibody, qPCR reagents)

  • Multi-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to the desired screening concentration (e.g., 1 µM).

  • Assay Plate Preparation: Add the kinase, the immobilized ligand, and the test compound to the wells of a multi-well plate.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate to remove unbound components.

  • Detection: Add a detection reagent (e.g., a DNA-tagged antibody specific for the kinase) and incubate.

  • Quantification: Quantify the amount of bound kinase using a suitable method, such as qPCR, which amplifies the DNA tag.

  • Data Analysis: Calculate the percent inhibition for each kinase by comparing the signal in the presence of the test compound to the signal of a vehicle control (DMSO).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (e.g., 6-Methyl-2-...) Binding Competitive Binding in multi-well plate Compound->Binding Kinase Kinase Panel Kinase->Binding Ligand Immobilized Ligand Ligand->Binding Wash Wash to remove unbound components Binding->Wash Detection Add Detection Reagent (e.g., DNA-tagged Ab) Wash->Detection Quantify Quantification (e.g., qPCR) Detection->Quantify Analysis Data Analysis (% Inhibition) Quantify->Analysis

Kinome Scanning Workflow
Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol describes how to assess target engagement within intact cells by measuring changes in protein thermal stability.[4][5][6]

Principle: The binding of a ligand to its target protein stabilizes the protein, increasing its resistance to thermal denaturation. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Materials:

  • Cell line expressing the target kinase(s) (e.g., HEK293, A549)

  • Cell culture medium and reagents

  • Test compound and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies against target kinases and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Harvest and Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes. Include a non-heated control.

  • Cell Lysis: Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blotting: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with primary antibodies against the target protein and a loading control. Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Signal Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate melting curves. Calculate the change in melting temperature (ΔTm) in the presence of the compound.

G cluster_cell_prep Cell Preparation & Treatment cluster_heat Heat Shock & Lysis cluster_analysis Analysis Culture Culture Cells Treat Treat with Compound or Vehicle Culture->Treat Harvest Harvest & Resuspend Cells Treat->Harvest Heat Apply Temperature Gradient Harvest->Heat Lysis Freeze-Thaw Lysis Heat->Lysis Centrifuge Centrifuge to Pellet Aggregated Proteins Lysis->Centrifuge Supernatant Collect Supernatant (Soluble Fraction) Centrifuge->Supernatant WB Western Blot for Target Protein Supernatant->WB Quantify Quantify Bands & Plot Melting Curves WB->Quantify

CETSA Workflow
Phenotypic Screening: Cell Viability Assay

This protocol outlines a basic phenotypic screen to assess the impact of the compounds on cell viability, which can reveal off-target cytotoxic effects.

Principle: Cell viability is measured using a reagent such as resazurin, which is reduced by metabolically active cells to the fluorescent product resorufin. A decrease in fluorescence indicates reduced cell viability.

Materials:

  • Cancer cell line panel (e.g., A549, MCF-7, HCT116)

  • Cell culture medium and reagents

  • Test compounds and a positive control for cytotoxicity (e.g., staurosporine)

  • 96-well plates

  • Resazurin-based cell viability reagent (e.g., alamarBlue™)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include vehicle control and positive control wells.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the resazurin-based reagent to each well and incubate for 1-4 hours.

  • Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Signaling Pathway Context

The illustrative data suggests that this compound may act as an inhibitor of the p38 MAPK signaling pathway. This pathway is a key regulator of cellular responses to stress, inflammation, and apoptosis. Understanding the on- and off-target effects within this and related pathways is critical.

G cluster_mapk MAPK Cascade cluster_downstream Downstream Effects Stress Stimuli Stress Stimuli MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress Stimuli->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors phosphorylates GeneExpression Gene Expression (Inflammation, Apoptosis) TranscriptionFactors->GeneExpression Inhibitor 6-Methyl-2-... (p38 Inhibitor) Inhibitor->p38

p38 MAPK Signaling Pathway

Conclusion

The comprehensive evaluation of off-target effects is a cornerstone of modern drug discovery. This guide provides a framework for assessing the selectivity of this compound by comparing it to established kinase inhibitors and by detailing robust experimental protocols. While the presented data is illustrative, the methodologies of kinome scanning, CETSA, and phenotypic screening offer a powerful combination to build a detailed pharmacological profile, enabling more informed decisions in the progression of novel therapeutic candidates.

References

Comparative In Vivo Efficacy of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of pyrimidine derivatives, with a focus on structures related to the 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine scaffold. Due to the limited availability of direct comparative studies on a homologous series of this compound derivatives, this document leverages in-depth data from a lead optimization study of a closely related and well-characterized pyrrolo[2,3-d]pyrimidine derivative, GSK2606414, a potent and selective inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). The in vivo performance of this compound is contextualized with data from other relevant pyrimidine-based kinase inhibitors to provide a valuable resource for researchers in the field of oncology and drug discovery.

Data Presentation: Comparative In Vivo Efficacy

The following tables summarize the in vivo antitumor activity of GSK2606414 and provide a comparative look at other pyrimidine derivatives that have demonstrated in vivo efficacy.

Table 1: In Vivo Efficacy of GSK2606414 in a Human Tumor Xenograft Model [1]

CompoundCancer Cell Line (Tumor Type)Animal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
GSK2606414HT-29 (Human Colorectal Adenocarcinoma)Nude Mice50 mg/kg, oral, twice dailySignificant inhibition of tumor growth[1]

Table 2: Comparative In Vivo Efficacy of Other Pyrimidine-Based Kinase Inhibitors

Compound ClassLead CompoundTarget(s)Cancer ModelKey In Vivo Efficacy ResultReference
Pyrazolo[3,4-d]pyrimidineCompound 47 & 48TRAP1, Hsp90PC3 (Prostate Cancer) XenograftSignificant tumor growth reduction[2]
2-HeteroarylpyrimidinesCompound 21 (PTI-868)Not specified (Antiproliferative)Nude Mouse Xenograft ModelsSignificant tumor growth inhibition[3]
Pyrido[2,3-d]pyrimidineLY3009120Pan-RAFA375 (Melanoma) Xenograft50% phospho-ERK inhibition at 10.4 mg/kg (oral)[4]
5-methylpyrimidin-2-amineCompound A8JAK2Not specifiedBioavailability of 41.1%[5]

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of results.

Subcutaneous Xenograft Mouse Model for Efficacy Assessment of GSK2606414[1]
  • Cell Line and Culture: Human tumor cells (e.g., HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach the logarithmic growth phase.

  • Animal Model: Female athymic nude mice are used. Animals are allowed to acclimatize for at least one week before the study begins.

  • Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: (length × width²) / 2.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. GSK2606414 is administered orally at the specified dose and schedule.

  • Efficacy Endpoint: The study is terminated when tumors in the control group reach a specified size. The primary efficacy endpoint is the percentage of tumor growth inhibition (TGI), calculated by comparing the mean tumor volume of the treated group to the vehicle control group.

  • Pharmacodynamic Analysis: To confirm target engagement in vivo, tumor samples can be collected at the end of the study to measure the phosphorylation status of PERK and its downstream substrates.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the drug's mechanism of action and the studies performed.

Signaling Pathway of PERK Inhibition

The unfolded protein response (UPR) is a cellular stress response related to the endoplasmic reticulum (ER). PERK is a key transducer of the UPR. In cancer, PERK signaling can promote cell survival under stress. GSK2606414 inhibits the kinase activity of PERK, thereby blocking downstream signaling and leading to apoptosis in tumor cells.

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ER_Stress ER Stress (e.g., Hypoxia, Nutrient Deprivation) PERK PERK ER_Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates ATF4 ATF4 eIF2a->ATF4 translation of CHOP CHOP ATF4->CHOP induces Apoptosis Apoptosis CHOP->Apoptosis promotes GSK2606414 GSK2606414 GSK2606414->PERK inhibits

Caption: The PERK signaling pathway in the unfolded protein response and its inhibition by GSK2606414.

Experimental Workflow for In Vivo Xenograft Study

The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of a novel anticancer compound.

Xenograft_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Analysis Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 3. Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization & Grouping Tumor_Growth->Randomization Treatment 6. Drug Administration Randomization->Treatment Data_Collection 7. Tumor Volume Measurement Treatment->Data_Collection Endpoint 8. Study Endpoint Data_Collection->Endpoint Analysis 9. Data Analysis (TGI) Endpoint->Analysis

Caption: A typical experimental workflow for an in vivo anticancer efficacy study using a xenograft model.

References

Safety Operating Guide

Personal protective equipment for handling 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine. The following procedures are based on the known hazards of similar compounds and general laboratory safety best practices.

I. Chemical and Physical Properties

A summary of the available quantitative data for this compound is presented below.

PropertyValue
CAS Number 4571-65-7[1]
Molecular Formula C6H6F3N3[1]
Molecular Weight 177.13 g/mol [1]
Predicted Boiling Point 179.4 ± 40.0 °C[1]
Predicted Density 1.384 ± 0.06 g/cm³[1]

II. Hazard Identification and Personal Protective Equipment (PPE)

Based on data for structurally similar compounds, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[2]

A comprehensive approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Body PartPersonal Protective EquipmentSpecifications and Standards
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves meet standards such as EN 374 (Europe) or ASTM F739 (US). Always inspect gloves for any signs of degradation before use and replace them immediately if compromised.
Eyes/Face Safety goggles and face shieldSafety goggles should provide a snug fit to prevent any airborne particles or splashes from entering the eyes. A face shield should be worn in conjunction with goggles to protect the entire face.
Respiratory NIOSH-approved respiratorA N95 or higher-rated respirator is necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[2]
Body Laboratory coat and/or chemical-resistant apron or coverallsA fully fastened lab coat should be worn at all times. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn over the lab coat.

III. Operational Plan for Safe Handling

Adherence to the following step-by-step handling procedures is critical to ensure a safe laboratory environment.

1. Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the work area.

2. Weighing and Preparation of Solutions:

  • When weighing the solid compound, do so within the fume hood.

  • Use a disposable weigh boat to avoid contamination of balances.

  • Keep the container of the chemical closed as much as possible.

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

3. Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3]

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

IV. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Categorization:

  • As a halogenated organic compound, all waste containing this compound must be segregated into a designated "Halogenated Organic Waste" container.

  • Do not mix with non-halogenated waste streams.

2. Disposal of Unused Material and Contaminated Labware:

  • Collect all unused solid material and any contaminated disposable labware (e.g., weigh boats, gloves, pipette tips) in a clearly labeled, sealed waste container.

  • The container must be marked as "Halogenated Organic Waste" and should list the chemical name.

3. Aqueous Waste:

  • Any aqueous solutions containing this compound should also be collected in a designated "Halogenated Aqueous Waste" container.

4. Final Disposal:

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

V. Safe Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency A Don Appropriate PPE B Work in a Fume Hood A->B C Prepare Work Area B->C D Weigh Solid Compound C->D Proceed to handling E Prepare Solution D->E F Conduct Experiment E->F G Segregate Halogenated Waste F->G After experiment J Skin/Eye Contact F->J If spill/exposure occurs K Inhalation/Ingestion F->K H Label Waste Container G->H I Contact EHS for Pickup H->I L Follow First Aid Procedures J->L K->L M Seek Medical Attention L->M

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.